molecular formula C12H17NO2 B3223492 3-(Benzyloxy)oxan-4-amine CAS No. 1218372-54-3

3-(Benzyloxy)oxan-4-amine

Cat. No.: B3223492
CAS No.: 1218372-54-3
M. Wt: 207.27
InChI Key: VFZHBGRHGFTYGZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)oxan-4-amine ( 1218372-54-3 ) is a chiral amine compound with the molecular formula C 12 H 17 NO 2 and a molecular weight of 207.27 g/mol . This chemical features a tetrahydropyran (oxane) ring core substituted with a benzyloxy group and an amine functional group at the 3- and 4- positions, respectively . Its structure, defined by the SMILES notation NC1C(OCC2=CC=CC=C2)COCC1 , makes it a valuable versatile building block in synthetic and medicinal chemistry research. The amine group serves as a key handle for further chemical transformations, allowing researchers to incorporate this chiral scaffold into more complex molecules. The benzyl-protected oxygen provides an additional site for modification or deprotection. As a specialty intermediate, 3-(Benzyloxy)oxan-4-amine is primarily used in the discovery and development of novel chemical entities, potentially for pharmaceutical applications and materials science. Its role is foundational, enabling the construction of compound libraries for biological screening or the synthesis of specific target molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxyoxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZHBGRHGFTYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Benzyloxy)oxan-4-amine: Structure, Properties, and Potential Applications

Introduction

3-(Benzyloxy)oxan-4-amine is a substituted tetrahydropyran derivative featuring a benzyloxy group at the 3-position and an amine group at the 4-position of the oxane ring. The tetrahydropyran (oxane) ring is a common scaffold in a multitude of natural products and synthetic compounds with significant biological activity. The presence of the benzyloxy and amine functional groups offers versatile handles for further chemical modification, making this compound an attractive building block in medicinal chemistry and drug discovery. While specific literature on 3-(Benzyloxy)oxan-4-amine is sparse, analysis of its structural components and related compounds allows for a comprehensive understanding of its potential properties and applications. This guide provides a detailed overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential role in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(Benzyloxy)oxan-4-amine consists of a central six-membered heterocyclic oxane ring. The stereochemistry at positions 3 and 4 can lead to different diastereomers (cis and trans), which may exhibit distinct biological activities.

Structural Information

The fundamental structural details and identifiers for 3-(Benzyloxy)oxan-4-amine are summarized below.

IdentifierValueSource
IUPAC Name 3-(phenylmethoxy)oxan-4-amine[1]
Molecular Formula C12H17NO2[1]
Molecular Weight 207.27 g/mol [1]
Canonical SMILES C1COCC(C1N)OCC2=CC=CC=C2[1]
InChI InChI=1S/C12H17NO2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2[1]
InChIKey VFZHBGRHGFTYGZ-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
XLogP 0.7[1]
Monoisotopic Mass 207.12593 Da[1]
Polar Surface Area 47.3 ŲInferred from structure
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3Inferred from structure

Synthesis and Characterization

A likely and efficient synthetic route to 3-(Benzyloxy)oxan-4-amine involves the reductive amination of its corresponding ketone precursor, 3-(Benzyloxy)oxan-4-one. This ketone is commercially available.[2]

Proposed Synthetic Workflow

Synthesis_of_3-(Benzyloxy)oxan-4-amine Ketone 3-(Benzyloxy)oxan-4-one (CAS: 1351450-56-0) Reaction Reductive Amination Ketone->Reaction AmineSource Ammonia or Ammonium Acetate AmineSource->Reaction ReducingAgent Sodium Cyanoborohydride or Sodium Triacetoxyborohydride ReducingAgent->Reaction Product 3-(Benzyloxy)oxan-4-amine Reaction->Product

Caption: Proposed synthesis of 3-(Benzyloxy)oxan-4-amine via reductive amination.

Experimental Protocol: Reductive Amination (Hypothetical)
  • Reaction Setup: Dissolve 3-(Benzyloxy)oxan-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Source: Add an excess of an ammonia source, for example, ammonium acetate (5-10 eq), to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The successful synthesis of 3-(Benzyloxy)oxan-4-amine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), the benzylic methylene protons (~4.5 ppm), and protons on the oxane ring. The appearance of a signal for the amine protons (a broad singlet) would be indicative of product formation.

    • ¹³C NMR would confirm the presence of the correct number of carbon atoms and show characteristic shifts for the aromatic, benzylic, and oxane ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecular ion [M+H]⁺ at m/z 208.13321.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-O-C stretching for the ether linkages.

Potential Applications and Biological Relevance

While 3-(Benzyloxy)oxan-4-amine itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable scaffold in drug discovery.

  • Enzyme Inhibition: The amine functionality can act as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with amino acid residues in the active sites of enzymes. For instance, derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent inhibitors of sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-associated diseases.[3] Similarly, 4-(4-benzyloxy)phenoxypiperidines have been developed as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[4]

  • Antimicrobial and Antiparasitic Agents: Quinolines bearing a benzyloxybenzyl amine moiety have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[5] This highlights the potential of the benzyloxy-amine scaffold in developing new anti-infective agents.

  • Neurological Disorders: Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents for the treatment of ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[6] The core structure of 3-(Benzyloxy)oxan-4-amine could be explored for similar applications in neuropharmacology.

  • Anticancer Agents: Benzyloxy-4-oxopyridin benzoate derivatives have been synthesized and shown to possess antimalarial and antiproliferative activities.[7] Furthermore, novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides have demonstrated antiproliferative effects against various cancer cell lines.[8]

Safety and Handling

Specific toxicity data for 3-(Benzyloxy)oxan-4-amine is not available. However, based on the precursor 3-(Benzyloxy)oxan-4-one, general laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

The following hazard statements are associated with the ketone precursor and may be relevant for the amine product: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Conclusion

3-(Benzyloxy)oxan-4-amine is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its structure combines the versatile tetrahydropyran scaffold with key functional groups that are prevalent in many biologically active compounds. The proposed synthetic route via reductive amination of the corresponding ketone offers a straightforward method for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new leads in areas such as oncology, infectious diseases, and neurology.

References

  • PubChem. 3-(benzyloxy)oxan-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-[trans-3-(benzyloxy)tetrahydro-2H-pyran-4-yl]propanamide. National Center for Biotechnology Information. [Link]

  • Mohebi, M., et al. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. PMC. [Link]

  • Wang, L., et al. (2018). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry. [Link]

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. [Link]

Sources

Technical Whitepaper: 3-(Benzyloxy)oxan-4-amine (CAS 1218372-54-3) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, the architectural precision of small-molecule building blocks dictates the success of downstream drug candidates. 3-(Benzyloxy)oxan-4-amine (CAS: 1218372-54-3) is a highly specialized, versatile organic scaffold predominantly utilized in the synthesis of central nervous system (CNS) therapeutics. Featuring a tetrahydropyran (oxane) core substituted with a benzyl ether and a primary amine, this molecule is engineered to perfectly balance lipophilicity with aqueous solubility. It has gained significant traction in the development of Muscarinic M1 receptor positive allosteric modulators (PAMs), which are targeted for cognitive disorders such as Alzheimer's disease and schizophrenia ()[1].

This technical guide details the physicochemical profile, structural rationale, and validated synthetic workflows for incorporating this critical intermediate into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The strategic inclusion of the 3-(benzyloxy)oxan-4-amine moiety in a pharmacophore is driven by its unique stereoelectronic properties.

  • Metabolic Stability: The oxane ring provides enhanced metabolic stability against oxidative degradation compared to acyclic ethers, while maintaining a favorable topological polar surface area (TPSA).

  • Receptor Interaction: The benzyloxy group is highly adept at occupying lipophilic pockets in target G-protein coupled receptors (GPCRs), enhancing binding affinity.

  • Synthetic Versatility: The basic primary amine serves as an ideal, unhindered handle for amidation, reductive amination, or Buchwald-Hartwig cross-coupling.

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
Chemical Name 3-(Benzyloxy)oxan-4-amine
Synonyms 3-(Benzyloxy)tetrahydro-2H-pyran-4-amine
CAS Registry Number 1218372-54-3
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Typical Purity ≥ 95.0% (LC-MS/NMR)
Physical State Viscous liquid to low-melting solid

Data synthesized from commercial supplier specifications ()[2][1].

Application in Neuropharmacology: M1 Receptor PAMs

Cholinergic hypofunction is a primary driver of cognitive decline in Alzheimer's disease. While orthosteric agonists often cause severe adverse effects (e.g., sweating, nausea, diarrhea) due to a lack of receptor subtype selectivity, Positive Allosteric Modulators (PAMs) targeting the M1 receptor offer a superior safety profile.

3-(Benzyloxy)oxan-4-amine is specifically cited in patent literature as a precursor for quinoline amide compounds that act as M1 PAMs ()[3]. By coupling the primary amine of the oxane scaffold with a quinoline-carboxylic acid, the resulting amide binds to an allosteric site on the M1 receptor. This potentiates the response to endogenous acetylcholine (ACh) without overstimulating the receptor in the absence of the natural ligand.

M1_Signaling ACh Acetylcholine M1 M1 Receptor ACh->M1 Orthosteric Binding PAM M1 PAM PAM->M1 Allosteric Modulation Gq Gq Protein M1->Gq Activation PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release PLC->Ca2 IP3/DAG Effect Cognitive Enhancement Ca2->Effect

Figure 1: M1 Receptor Signaling Pathway modulated by oxane-derived PAMs.

Synthetic Methodologies & Experimental Workflows

To ensure high-fidelity synthesis of M1 PAMs using 3-(Benzyloxy)oxan-4-amine, the following self-validating protocol is designed for the amidation coupling phase. As a Senior Application Scientist, I emphasize that understanding the causality of each step is what empowers reproducible bench science.

Protocol: Amidation Coupling with Quinoline-4-carboxylic acid

Objective: Synthesize a target M1 PAM candidate via peptide-like coupling, ensuring high yield and minimal epimerization of the oxane stereocenters.

Step 1: Carboxylic Acid Activation

  • Action: In a flame-dried round-bottom flask under N2, dissolve 1.0 mmol of quinoline-4-carboxylic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming the active O-Atab ester with sterically hindered or electronically deactivated heteroaromatic acids. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing as a nucleophile.

  • Self-Validation Check: A distinct color shift to pale yellow confirms the formation of the active ester.

Step 2: Nucleophilic Acyl Substitution (Coupling)

  • Action: Add 1.1 mmol of 3-(Benzyloxy)oxan-4-amine dropwise to the activated mixture. Stir continuously at room temperature for 2 to 4 hours.

  • Causality: The slight stoichiometric excess of the amine (1.1 eq) ensures complete consumption of the valuable quinoline acid. Dropwise addition prevents localized thermal spikes that could lead to side reactions or degradation.

  • Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material mass and the emergence of the target product mass ([M+H]+) validates reaction completion.

Step 3: Liquid-Liquid Extraction & Workup

  • Action: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) followed by brine (10 mL). Dry over anhydrous Na2SO4.

  • Causality: NaHCO3 neutralizes excess DIPEA and acidic byproducts. The 5% LiCl wash is a critical, often-overlooked step; it selectively partitions the highly polar DMF into the aqueous phase, preventing contamination of the final solid.

  • Self-Validation Check: The final organic layer should be completely clear. Evaporation of a small test drop on a watch glass should leave a crystalline solid with no oily DMF residue.

Synthesis_Workflow Acid Quinoline-4-carboxylic acid Activation Activation (HATU, DIPEA, DMF) Acid->Activation Coupling Coupling Reaction (RT, 2-4h) Activation->Coupling Active Ester Amine 3-(Benzyloxy)oxan-4-amine Amine->Coupling Workup Workup (NaHCO3, LiCl wash) Coupling->Workup LC-MS Check Product Target M1 PAM Compound Workup->Product Purified

Figure 2: Self-validating synthetic workflow for amidation coupling.

Analytical Validation & Quality Control

For drug development professionals, verifying the structural integrity of the building block prior to synthesis is non-negotiable.

  • 1H NMR (400 MHz, CDCl3): The oxane ring protons typically present as a complex multiplet between 1.5–4.0 ppm. The benzyloxy methylene (-CH2-Ph) should appear as a distinct singlet or AB quartet near 4.5 ppm, serving as a diagnostic peak for the presence of the ether linkage.

  • Chiral Purity: Because 3-(Benzyloxy)oxan-4-amine contains multiple stereocenters (positions 3 and 4 of the oxane ring), it is crucial to verify the diastereomeric and enantiomeric excess (ee/de) using chiral HPLC if a specific stereoisomer (e.g., (3R,4S)) is required for biological activity.

References

  • Title: EA022494B1 - Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators Source: Google Patents URL

Sources

Biocatalytic Synthesis and Characterization of 3-(Benzyloxy)tetrahydro-2H-pyran-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the demand for structurally complex, enantiopure building blocks is at an all-time high. 3-(benzyloxy)tetrahydro-2H-pyran-4-amine represents a highly valuable chiral amine scaffold. It is prominently utilized in the synthesis of advanced therapeutics, most notably in the development of quinoline amide compounds that function as muscarinic M1 receptor positive allosteric modulators[1]. These modulators are actively investigated for treating cognitive deficits associated with Alzheimer's disease and schizophrenia[1].

This whitepaper provides a comprehensive technical guide on the physicochemical properties of 3-(benzyloxy)tetrahydro-2H-pyran-4-amine and details a field-proven, self-validating biocatalytic protocol for its stereoselective synthesis using engineered ω-transaminases[2].

Physicochemical Profiling

Understanding the fundamental molecular properties of 3-(benzyloxy)tetrahydro-2H-pyran-4-amine is critical for downstream processing, analytical validation, and formulation. The compound features a tetrahydropyran (THP) core substituted with a benzyloxy ether at the C3 position and a primary amine at the C4 position.

Table 1: Quantitative Physicochemical Data

PropertyValue / SpecificationCausality / Significance in Workflow
Molecular Formula C₁₂H₁₇NO₂Determines stoichiometric calculations for synthesis.
Molecular Weight 207.27 g/mol Critical for LC-MS validation (Target m/z [M+H]⁺ ≈ 208.13).
Monoisotopic Mass 207.1259 DaUsed for high-resolution mass spectrometry (HRMS) identification.
LogP (Estimated) ~1.8 - 2.2Indicates lipophilicity; dictates the choice of organic extraction solvents (e.g., MTBE).
pKa (Amine) ~9.5 - 10.0Requires pH > 10 during liquid-liquid extraction to ensure the free-base form partitions into the organic phase.

Mechanistic Pathway: Biocatalytic Stereoselective Amination

The traditional chemical synthesis of chiral amines often suffers from poor atom economy, reliance on heavy metal catalysts, and complex resolution steps. Conversely, biocatalysis utilizing engineered ω-transaminases (ω-TAs) offers a direct, highly stereoselective route[2].

The target enantiomer, typically (3S,4S)-3-(benzyloxy)tetrahydro-2H-pyran-4-amine, can be synthesized from the corresponding ketone substrate, (R)-3-(benzyloxy)dihydro-2H-pyran-4(3H)-one[2]. The reaction follows a classic Ping-Pong Bi-Bi mechanism .

Mechanistic Causality:

  • Cofactor Loading: Pyridoxal-5'-phosphate (PLP) acts as an obligate electron sink and amino group shuttle.

  • Amine Transfer: An amine donor (e.g., isopropylamine) transfers its amino group to PLP, generating pyridoxamine phosphate (PMP) and a ketone byproduct (acetone)[3].

  • Stereoselective Reduction: PMP then transfers the amino group to the target ketone substrate. The engineered active site of the transaminase tightly controls the facial approach of the substrate, ensuring >99% enantiomeric excess (ee) of the resulting chiral amine[4].

TransaminaseMechanism PLP PLP (Pyridoxal-5'-phosphate) PMP PMP (Pyridoxamine phosphate) PLP->PMP Amination Byproduct Ketone Byproduct (e.g., Acetone) PLP->Byproduct Release PMP->PLP Regeneration Product Chiral Amine (3S,4S)-3-(benzyloxy)tetrahydro- 2H-pyran-4-amine PMP->Product NH2 Transfer Donor Amine Donor (e.g., Isopropylamine) Donor->PLP NH2 Transfer Substrate Ketone Substrate (R)-3-(benzyloxy)dihydro- 2H-pyran-4(3H)-one Substrate->PMP Binding

Catalytic cycle of ω-transaminase mediating the stereoselective synthesis of the chiral amine.

Experimental Workflow: Stereoselective Synthesis Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causal justification and an in-process control to guarantee reproducibility.

Step 1: Reaction Matrix Preparation
  • Action: Prepare a 100 mM phosphate buffer solution adjusted to pH 8.0. Add 1 mM PLP and 1.0 M Isopropylamine (IPA).

  • Causality: The pH of 8.0 is a critical compromise. It is high enough to ensure a sufficient fraction of IPA (pKa ~10.6) is in its unprotonated, nucleophilic state to initiate the reaction, yet low enough to maintain the conformational stability of the engineered transaminase. The massive molar excess of IPA drives the equilibrium toward the product side.

Step 2: Substrate and Enzyme Addition
  • Action: Dissolve (R)-3-(benzyloxy)dihydro-2H-pyran-4(3H)-one (50 mM final concentration) in DMSO (5% v/v final reaction volume) and add it to the buffer. Introduce the engineered ω-transaminase powder (e.g., 2-5 g/L depending on specific activity).

  • Causality: The substrate is highly lipophilic; DMSO acts as a co-solvent to prevent precipitation, ensuring the enzyme has access to dissolved substrate molecules, thereby avoiding diffusion-limited kinetics[3].

Step 3: Incubation and In-Process Monitoring
  • Action: Incubate the reactor at 30 °C with orbital shaking (250 rpm) for 24 hours. Sample 50 µL every 6 hours, quench with 1 volume of acetonitrile, centrifuge, and analyze the supernatant via RP-HPLC.

  • Causality: Continuous monitoring prevents premature termination. The reaction is deemed complete when substrate depletion exceeds 95%.

Step 4: Downstream Processing (Workup)
  • Action: Upon completion, adjust the reaction mixture to pH > 10.5 using 5 M NaOH. Extract the aqueous phase three times with equal volumes of Methyl tert-butyl ether (MTBE). Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: At the reaction pH of 8.0, the product amine is protonated and highly water-soluble. Alkalifying to pH > 10.5 deprotonates the amine (pKa ~9.5), shifting it to its lipophilic free-base form, allowing near-quantitative recovery into the MTBE phase.

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve (R)-3-(benzyloxy)dihydro-2H-pyran-4(3H)-one in co-solvent (e.g., DMSO) Step2 2. Biocatalytic Reaction Add engineered ω-TA, PLP, and Isopropylamine in pH 8.0 buffer at 30°C Step1->Step2 Step3 3. In-Process Monitoring Track ketone depletion via RP-HPLC (Target >95% conversion) Step2->Step3 Step4 4. Downstream Extraction Alkalify to pH >10.5, extract with MTBE, and concentrate organic phase Step3->Step4 Step5 5. Analytical Validation Determine ee% via Chiral HPLC and confirm MW (207.27) via LC-MS Step4->Step5

Step-by-step experimental workflow for the biocatalytic synthesis and extraction of the chiral amine.

Analytical Validation & Data Presentation

A robust analytical framework is required to validate the identity, purity, and stereochemical integrity of the synthesized 3-(benzyloxy)tetrahydro-2H-pyran-4-amine.

Table 2: Analytical Validation Matrix

Analytical ParameterMethodologyTarget SpecificationCausality / Rationale
Molecular Identity LC-MS (ESI+)m/z 208.13 [M+H]⁺Confirms the molecular weight of 207.27 g/mol . Validates successful amination.
Chemical Purity RP-HPLC (UV 210 nm)> 98% Area NormalizationEnsures absence of unreacted ketone substrate or degradation byproducts.
Enantiomeric Excess Chiral HPLC (e.g., Chiralpak AD-H)> 99% ee for (3S,4S) isomerConfirms the stereoselectivity of the engineered transaminase[5]. Critical for avoiding off-target toxicity in drug development.
Residual Moisture Karl Fischer Titration< 0.5% w/wEnsures stability of the free base during long-term storage.

Conclusion

The synthesis of 3-(benzyloxy)tetrahydro-2H-pyran-4-amine (C₁₂H₁₇NO₂, MW 207.27) via engineered ω-transaminases represents a paradigm of modern green chemistry and biocatalysis. By carefully controlling the thermodynamic drivers (excess amine donor) and the physicochemical parameters (pH-dependent extraction), researchers can achieve highly pure, enantiomerically enriched building blocks. These protocols are directly scalable and serve as foundational workflows for the development of next-generation CNS therapeutics targeting the M1 receptor.

References

  • Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators Source: EA022494B1 - Google Patents URL
  • Transaminase polypeptides Source: US8470564B2 - Google Patents URL
  • Transaminase POLYPEPTIDES Source: DK2385983T3 - Google Patents URL
  • ChemScene Product Directory (Formula: C12H17NO2, MW: 207.27)

Sources

Solubility profile of 3-(Benzyloxy)oxan-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility Profile of 3-(Benzyloxy)oxan-4-amine

Executive Summary

This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 3-(Benzyloxy)oxan-4-amine (CAS: Variable based on stereochemistry, Generic Structure Ref: PubChem CID 61064031). As a functionalized heterocycle combining a lipophilic benzyl ether and a polar primary amine, this compound exhibits complex solvation behaviors critical for reaction optimization, purification, and biological assay formulation.

This document moves beyond static data points to establish a self-validating experimental protocol for researchers. It synthesizes theoretical structure-property relationships (SPR) with rigorous "shake-flask" methodologies to ensure data reliability in drug development pipelines.

Structural Analysis & Theoretical Solubility

To predict solubility behavior, we must first dissect the molecular architecture of 3-(Benzyloxy)oxan-4-amine.

Physicochemical Descriptors
PropertyValue (Predicted)Impact on Solubility
Formula C₁₂H₁₇NO₂Moderate molecular weight (~207.27 Da) favors solubility in diverse solvents.
LogP (Octanol/Water) ~0.7 – 1.2Amphiphilic : Soluble in both organic solvents and aqueous buffers (pH-dependent).
pKa (Basic Amine) ~8.8 – 9.5High aqueous solubility at pH < 7.0 (protonated ammonium species).
H-Bond Donors 1 (Primary Amine)Facilitates solubility in protic solvents (MeOH, EtOH, Water).
H-Bond Acceptors 3 (Ether O, Amine N)Enhances solubility in polar aprotic solvents (DMSO, DMF).
Solvation Mechanisms
  • The Benzyloxy Domain: The phenyl ring and ether linkage introduce significant lipophilicity and planarity. This domain drives solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene), while limiting solubility in pure water at neutral pH.

  • The Oxan-4-amine Core: The tetrahydropyran ring is polar but non-protic, while the amine is highly polar and basic. This creates a "push-pull" solvation effect where the molecule is highly soluble in "intermediate" polarity solvents like Ethanol and Ethyl Acetate.

Experimental Protocols: Determination of Solubility

Standardized methodologies to generate high-fidelity solubility data.[1]

Tier 1: Thermodynamic Solubility (The Gold Standard)

For lead optimization and formulation, kinetic measurements (from DMSO stock) are insufficient due to supersaturation risks. The following Thermodynamic Shake-Flask Protocol ensures equilibrium is reached.

Reagents:

  • Test Compound: 3-(Benzyloxy)oxan-4-amine (>95% purity).

  • Solvents: HPLC-grade Water, Methanol, DMSO, Acetonitrile, pH 7.4 Buffer, 0.1M HCl.

Workflow Diagram (DOT Visualization):

SolubilityWorkflow Start Start: Solid Compound SolventAdd Add Solvent in Excess (Target: Supersaturation) Start->SolventAdd Incubate Incubate (Shake-Flask) 24h @ 25°C SolventAdd->Incubate Check Visual Check: Is solid present? Incubate->Check AddMore Add more solid Check->AddMore No (Dissolved) Separation Phase Separation (Centrifugation/Filtration) Check->Separation Yes (Precipitate) AddMore->Incubate Analysis Quantification (HPLC-UV or LC-MS) Separation->Analysis

Caption: Figure 1. Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Step-by-Step Methodology:

  • Preparation : Weigh ~5-10 mg of solid compound into a 1.5 mL glass vial.

  • Solvent Addition : Add 250 µL of the target solvent.

  • Equilibration : Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

    • Critical Checkpoint: If the solution becomes clear, add more solid until a visible precipitate remains. This confirms saturation.

  • Phase Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification : Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (254 nm) against a standard curve.

Tier 2: pH-Dependent Solubility Profiling

Because of the primary amine, pH is the single biggest variable in aqueous solubility.

  • pH 1.2 (0.1N HCl): The amine is fully protonated (

    
    ). Solubility is expected to be High (>50 mg/mL) .
    
  • pH 7.4 (PBS): The amine exists in equilibrium. Solubility will be Moderate .

  • pH 10+ (0.1N NaOH): The amine is deprotonated (neutral). Solubility is driven solely by the lipophilic benzyl/oxane core. Solubility is expected to be Low (<1 mg/mL) .

Predicted Solubility Profile & Solvent Selection

Based on the functional group analysis, the following solubility profile is projected. Researchers should use this table to select solvents for synthesis (reaction medium) or purification (crystallization).

Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Stock solutions for bio-assays.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)General reaction solvent; transfer solvent.
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Extraction; Chromatography (Normal Phase).
Esters/Ethers Ethyl Acetate, THFModerate-High Crystallization (Anti-solvent candidate).
Aqueous (Acidic) 0.1 M HClHigh Salt formation; Aqueous workup.
Aqueous (Neutral) Water / PBSLow-Moderate Biological media (Requires co-solvent like DMSO).
Hydrocarbons Hexanes, HeptaneVery Low (<1 mg/mL)Ideal Anti-solvent for precipitation.

Data Analysis & Troubleshooting

Calculating Solubility ( )


Common Pitfalls
  • Hydroscopic Nature : Amines can absorb atmospheric water. Ensure the solid is dried in a desiccator before weighing.

  • Filter Adsorption : The benzyloxy group can bind to nylon filters. Use PTFE or PVDF filters to prevent data skewing.

  • Salt Formation : If using chlorinated solvents, ensure no trace HCl is present (common in old chloroform), as this will precipitate the hydrochloride salt of the amine.

Logic of pH Impact (DOT Visualization):

pH_Logic Low_pH pH < pKa (Acidic) Protonated (Cationic) High_Solubility High Aqueous Solubility (Salt Form) Low_pH->High_Solubility Ion-Dipole Interactions High_pH pH > pKa (Basic) Deprotonated (Neutral) Low_Solubility Low Aqueous Solubility (Lipophilic Form) High_pH->Low_Solubility Hydrophobic Effect

Caption: Figure 2. Mechanistic relationship between pH, ionization state, and aqueous solubility.

References

  • PubChem . Compound Summary: 3-(benzyloxy)oxan-4-amine (CID 61064031).[2] National Library of Medicine. Available at: [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. (General protocol reference).
  • National Center for Advancing Translational Sciences (NCATS) . Assay Guidance Manual: Solubility Assays. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Technical Safety & Handling Guide: 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzyloxy)oxan-4-amine (also known as 3-(benzyloxy)tetrahydro-2H-pyran-4-amine) is a specialized heterocyclic building block often employed in the synthesis of glycomimetics and serine protease inhibitors. Its structure combines a polar tetrahydropyran core with a lipophilic benzyl ether protecting group and a reactive primary amine.

This guide synthesizes a Technical Safety Profile for this compound. As a specific Safety Data Sheet (SDS) is often unavailable for such custom intermediates, the protocols below are derived from the validated hazard profiles of its precursor (3-(benzyloxy)oxan-4-one, CAS 1351450-56-0) and structure-activity relationship (SAR) analysis of analogous amino-ethers.

Key Handling Directive: Treat as a corrosive-sensitive intermediate. The primary amine confers basicity and susceptibility to oxidation, while the benzyl ether introduces a latent risk of peroxide formation and light sensitivity.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Understanding the molecule's physical behavior is the first step in safe handling.

PropertySpecification / PredictionCausality & Handling Implication
Chemical Name 3-(Benzyloxy)oxan-4-amineSystematic nomenclature for inventory tracking.
Formula C₁₂H₁₇NO₂MW: 207.27 g/mol .
Structure Tetrahydropyran ring (C4-amine, C3-benzyloxy)Stereochemistry: Often exists as cis/trans diastereomers.
Precursor CAS 1351450-56-0 (Ketone)Use this CAS to track the parent scaffold in inventory systems.
Physical State Viscous Oil or Low-Melting SolidLikely an oil at RT due to stereoisomer mixtures; solids if enantiopure salt.
Predicted pKa ~9.5 - 10.0 (Conjugate Acid)Strongly Basic. Will form carbonates with air (CO₂). Store under inert gas.
LogP (Predicted) ~1.2 - 1.6Moderately lipophilic; penetrates skin easily. Wear double nitrile gloves.
Solubility DCM, MeOH, DMSO, EtOAcSoluble in organic solvents; limited water solubility unless protonated (pH < 7).

Part 2: Hazard Identification (Derived GHS)

Based on the "Read-Across" method from the ketone precursor and general amine toxicity profiles.

GHS Classification
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation) depending on concentration. Recommendation: Treat as Corrosive.

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[2][3]

  • H335: May cause respiratory irritation.[2][3][1][4]

Precautionary Statements (Critical)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][1][4][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][5][7] Continue rinsing.[2][3][1][5]

Part 3: Technical Handling Protocols

The "Inert Barrier" Storage Protocol

The amine functionality is prone to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂). The benzyl ether moiety is susceptible to radical-induced peroxidation over time.

Protocol:

  • Atmosphere: Store exclusively under Argon or Nitrogen .

  • Temperature: Maintain at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and plasticizer leaching.

  • Peroxide Check: Before heating or distilling any stored batch >3 months old, test for peroxides using KI starch paper.

Synthesis Workflow & Safety

The most common route to this amine is the Reductive Amination of 3-(benzyloxy)oxan-4-one. This process involves hydride reducing agents which introduce specific hazards.

Visualization: Synthesis & Hazard Evolution

The following diagram illustrates the transformation of hazards during the synthesis workflow.

SynthesisHazards Ketone Precursor: 3-(Benzyloxy)oxan-4-one (Irritant, H315/H319) Intermediate Intermediate: Imine Species (Moisture Sensitive) Ketone->Intermediate Activation Reagents Reagents: NH4OAc + NaBH(OAc)3 (Hydride Hazard) Reagents->Intermediate Addition Product Target: 3-(Benzyloxy)oxan-4-amine (Corrosive/Basic, H314) Intermediate->Product Reduction Waste Waste Stream: Boron Salts + Aqueous Base (pH > 12) Product->Waste Workup (Quench)

Figure 1: Hazard evolution during reductive amination. Note the shift from "Irritant" (Ketone) to "Corrosive" (Amine) and the generation of basic boron waste.

Emergency Response Decision Tree

In the event of exposure or spill, immediate action is required. The amine's basicity dictates the neutralization strategy.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Drench 15 min 2. Do NOT neutralize with acid 3. Medical Eval Skin->ActionSkin ActionEye 1. Irrigate 30 min 2. Lift eyelids 3. Urgent Ophthalmology Eye->ActionEye ActionSpill 1. Absorb (Sand/Vermiculite) 2. Neutralize (Dilute Citric Acid) 3. Dispose as Haz Waste Spill->ActionSpill

Figure 2: Emergency response logic. Note that skin neutralization with acid is contraindicated due to exothermic reaction risks.

Part 4: Quantitative Data & Specifications

Solvent Compatibility Table

Based on solvation energy and reactivity profiles.

SolventCompatibilityNotes
Dichloromethane (DCM) ExcellentPreferred for extraction.
Methanol (MeOH) GoodGood for synthesis; amine may form carbamates if not dry.
Ethyl Acetate ModerateAmine can attack ester group upon prolonged heating (aminolysis).
Acetone Incompatible Forms imine (Schiff base) with the primary amine.
Chloroform CautionReacts slowly with primary amines (dichlorocarbene generation).
Waste Disposal Classification
  • RCRA Code (USA): Not specifically listed, but characteristic of D002 (Corrosivity) if pH > 12.5.

  • Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush to sewer.

Part 5: Scientific Grounding & References[9]

Mechanistic Insights

The reactivity of 3-(benzyloxy)oxan-4-amine is dominated by the anomeric effect and the steric influence of the benzyloxy group.

  • Basicity: The oxygen atom in the pyran ring exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the amine compared to cyclohexylamine. However, it remains strong enough to cause corneal opacity (Eye Dam. 1).

  • Stereochemistry: In drug development, the cis vs. trans relationship between the amine and the benzyloxy group is critical. The trans isomer is thermodynamically favored, but reductive amination often yields mixtures requiring chromatographic separation [1].

References
  • Reductive Amination of Cyclic Ketones: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • GHS Classification of Amines: European Chemicals Agency (ECHA). "Guidance on the Application of the CLP Criteria." Link

  • Peroxide Formation in Ethers: Clark, D. E. "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, 2001. Link

  • Precursor Safety Data: Sigma-Aldrich. "Safety Data Sheet for 3-(Benzyloxy)oxan-4-one." Accessed March 2026.[4] Link

Disclaimer: This guide is a derived technical document for research and development purposes. It does not replace an official Safety Data Sheet (SDS) required by local regulations (OSHA/REACH). Always consult the specific SDS provided by your chemical supplier.

Sources

3-(Benzyloxy)oxan-4-amine: A Strategic Chiral Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of contemporary drug discovery, the transition from planar, sp²-rich molecules to sp³-enriched, three-dimensional scaffolds is a proven strategy for improving clinical success rates. 3-(Benzyloxy)oxan-4-amine (CAS: 1218372-54-3), also known as 3-(benzyloxy)tetrahydro-2H-pyran-4-amine, represents a highly versatile chiral building block that perfectly aligns with this paradigm.

Structurally, the molecule features a tetrahydropyran (THP) ring substituted with a primary amine at the C4 position and a benzyl-protected hydroxyl group at the C3 position. This vicinal substitution pattern creates two adjacent stereocenters, offering multiple diastereomeric and enantiomeric configurations (e.g., the (3R,4S)-isomer, CAS: 1268515-66-7) . The THP core inherently improves aqueous solubility and metabolic stability compared to its carbocyclic cyclohexane counterpart, while the basic amine serves as a primary vector for functionalization (e.g., amide coupling, Buchwald-Hartwig amination). The benzyloxy (-OBn) group acts not only as a robust protecting group during aggressive downstream chemistry but also as a steric directing group during asymmetric synthesis and a lipophilic anchor in receptor binding pockets.

Mechanistic Causality in Synthetic Methodologies

The synthesis of 3-(benzyloxy)oxan-4-amine requires precise control over both regioselectivity and stereoselectivity. The most scalable route begins with 3,6-dihydro-2H-pyran, proceeding through an epoxide intermediate.

Regioselective Epoxide Ring Opening

The conversion of 3,4-epoxytetrahydropyran to 3-(benzyloxy)oxan-4-ol via ring opening with benzyl alcohol is a critical juncture. The inductive electron-withdrawing effect of the endocyclic oxygen atom in the THP ring heavily influences the transition state. Under acid-catalyzed conditions, the nucleophilic attack by benzyl alcohol occurs preferentially at the C4 position, as the C3 position is destabilized by the adjacent oxa-atom . This regiochemical control is paramount; without it, an intractable mixture of 3-amino-4-ol and 4-amino-3-ol derivatives would result.

Diastereoselective Reductive Amination

Following the oxidation of the resulting alcohol to 3-(benzyloxy)oxan-4-one, the installation of the amine is achieved via reductive amination. The choice of reducing agent—typically Sodium Cyanoborohydride (


) or Sodium Triacetoxyborohydride (

)—is dictated by the need to selectively reduce the intermediate imine without reducing the ketone starting material. The bulky benzyloxy group at C3 effectively shields one face of the tetrahydropyran ring, forcing the hydride attack from the less hindered face. This steric bias reliably dictates the cis or trans relationship between the C3 ether and the C4 amine, depending on the specific thermodynamic conditions employed during imine formation.

Synthesis A 3,6-dihydro-2H-pyran B 3,4-epoxytetrahydropyran (Epoxidation) A->B mCPBA, CH2Cl2 C 3-(benzyloxy)oxan-4-ol (Regioselective Ring Opening) B->C BnOH, Acid Catalyst D 3-(benzyloxy)oxan-4-one (Oxidation) C->D Dess-Martin Periodinane E 3-(benzyloxy)oxan-4-amine (Reductive Amination) D->E NH4OAc, NaBH3CN

Caption: Synthetic workflow for 3-(benzyloxy)oxan-4-amine highlighting key stereochemical transformations.

Application in Drug Discovery: Muscarinic M1 Receptor PAMs

The most prominent application of 3-(benzyloxy)oxan-4-amine is in the development of neurotherapeutics, specifically Positive Allosteric Modulators (PAMs) of the Muscarinic M1 Receptor for Alzheimer's disease and cognitive impairment .

Historically, targeting the orthosteric site of the M1 receptor with agonists led to severe cholinergic adverse effects (e.g., diaphoresis, gastrointestinal distress) due to a lack of selectivity across the M1-M5 receptor subtypes. PAMs, however, bind to a less conserved allosteric site, enhancing the receptor's response only when the endogenous ligand (acetylcholine) is present .

When 3-(benzyloxy)oxan-4-amine is coupled with quinoline or quinolizidinone carboxylic acids, the resulting amides exhibit profound M1 PAM activity. The THP oxygen participates in crucial hydrogen bonding with the allosteric pocket, while the benzyloxy group occupies a specific lipophilic sub-pocket, locking the molecule into a bioactive conformation. Activation of the M1 receptor by these modulators shifts the processing of the Amyloid Precursor Protein (APP) toward the non-amyloidogenic


-secretase pathway, offering neuroprotective effects and preventing the formation of toxic A

plaques.

M1Signaling M1 Muscarinic M1 Receptor (+ Allosteric Modulator) Gq Gq Protein Activation M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca APP Alpha-Secretase Pathway (Neuroprotection) Ca->APP

Caption: M1 receptor signaling pathway illustrating the neuroprotective shift in APP processing.

Physicochemical & Stereochemical Data

To facilitate its use in library synthesis and computational modeling, the core properties of 3-(benzyloxy)oxan-4-amine are summarized below. The high fraction of sp³ carbons (


) makes it an ideal fragment for escaping "flatland" in drug discovery.
PropertyValueClinical / Synthetic Relevance
Chemical Formula

Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 207.27 g/mol Ideal for fragment-based drug discovery (FBDD).
CAS Number (Racemic) 1218372-54-3Standard commercially available building block.
CAS Number (3R,4S) 1268515-66-7Enantiopure form required for highly specific receptor binding.
Hydrogen Bond Donors 1 (Primary Amine)Primary vector for amide/urea formation.
Hydrogen Bond Acceptors 2 (Ether Oxygens)Enhances aqueous solubility and target engagement.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the critical intermediates, designed with built-in validation checkpoints to ensure trustworthiness and reproducibility in a laboratory setting.

Protocol A: Regioselective Synthesis of 3-(Benzyloxy)oxan-4-ol
  • Objective: Open 3,4-epoxytetrahydropyran with benzyl alcohol to establish the C3-O and C4-OH relationship.

  • Causality: A Lewis acid catalyst (e.g.,

    
    ) is utilized to activate the epoxide. The inherent polarization of the C-O bonds in the THP ring directs the weak nucleophile (benzyl alcohol) to the C4 position, yielding the trans-diaxial product per the Furst-Plattner rule.
    
  • Step-by-Step Methodology:

    • Charge an oven-dried, argon-purged flask with 3,4-epoxytetrahydropyran (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Add benzyl alcohol (1.5 eq) and cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath.

    • Dropwise, add

      
       (0.1 eq). Validation Checkpoint: The reaction should turn slightly yellow. Monitor via TLC (Hexanes/EtOAc 7:3); the epoxide spot (visualized with KMnO4) should disappear within 2 hours.
      
    • Quench the reaction with saturated aqueous

      
       and extract with DCM (3x).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purify via flash column chromatography to isolate the pure trans-3-(benzyloxy)oxan-4-ol.

Protocol B: Diastereoselective Reductive Amination
  • Objective: Convert 3-(benzyloxy)oxan-4-one to 3-(benzyloxy)oxan-4-amine.

  • Causality: Ammonium acetate provides the nitrogen source while buffering the solution to ~pH 5-6, the optimal range for imine formation.

    
     is chosen because it is stable at this pH and only reduces the protonated iminium ion, not the unreacted ketone.
    
  • Step-by-Step Methodology:

    • Dissolve 3-(benzyloxy)oxan-4-one (1.0 eq) in anhydrous methanol (0.3 M).

    • Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to ensure complete imine formation. Validation Checkpoint: Take a small aliquot, dilute with

      
      , and run a quick 
      
      
      
      H-NMR to confirm the disappearance of the ketone
      
      
      -protons and the appearance of the imine signal.
    • Cool the mixture to 0°C and add Sodium Cyanoborohydride (

      
      , 1.5 eq) in small portions.
      
    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench carefully with 1M NaOH to reach pH 10 (to free-base the amine) and extract with ethyl acetate (3x).

    • Dry the organic phase over

      
      , filter, and concentrate. The resulting crude amine can be used directly or purified via reverse-phase HPLC or salt formation (e.g., HCl salt) for long-term stability.
      

References

  • Chini, M., et al. (1994). "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 6. Opening reactions of 3,4-epoxytetrahydropyran". Tetrahedron, 50(4). Available at:[Link]

  • Merck Sharp & Dohme Corp.(2010). "Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators". Eurasian Patent Organization (EA022494B1).
  • Merck Sharp & Dohme Corp.(2011). "Quinolizidinone carboxamide m1 receptor positive allosteric modulators". World Intellectual Property Organization (WO2011062853A1).

Thermodynamic Stability and Conformational Dynamics of 3-Benzyloxy-Substituted Oxanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of substituted oxanes (tetrahydropyrans) is a foundational concept in carbohydrate chemistry and rational drug design. While substituents at the C2 position are governed by the well-documented anomeric effect, the C3 position presents a highly nuanced stereoelectronic landscape. For 3-benzyloxy-substituted oxanes , the conformational equilibrium is dictated by a delicate competition between the steric bulk of the benzyloxy group (favoring the equatorial position) and electrostatic/dipole-minimization forces (favoring the axial position).

This technical guide provides an in-depth analysis of the causality behind these conformational preferences, supported by field-proven experimental protocols and computational methodologies.

Theoretical Framework: Steric vs. Stereoelectronic Forces

In a standard cyclohexane ring, a bulky benzyloxy (–OBn) group exhibits an A-value of approximately 0.6–0.7 kcal/mol, driving the equilibrium almost exclusively toward the equatorial conformer to avoid 1,3-diaxial clashes. However, the introduction of the endocyclic oxygen (O1) in the oxane ring fundamentally alters this thermodynamic calculus [1].

The Dipole Minimization Paradigm

In 3-alkoxy and 3-benzyloxy oxanes, the orientation of the exocyclic C3–O bond relative to the O1 lone pairs creates distinct molecular dipole moments:

  • Equatorial Conformer: The C3–O bond vector aligns constructively with the overall dipole of the oxane ring. This results in a high net molecular dipole moment (

    
    ).
    
  • Axial Conformer: The C3–O bond vector opposes the ring's primary dipole, leading to dipole cancellation and a significantly lower net molecular dipole moment (

    
    ).
    

According to extensive density functional theory (DFT) studies on 3-substituted tetrahydropyrans [1] and experimental evaluations of 3-hydroxytetrahydropyran [2], the axial conformation is anomalously stabilized in the gas phase and non-polar solvents due to this dipole minimization. Conversely, polar solvents preferentially solvate the high-dipole equatorial conformer, shifting the equilibrium.

Thermodynamic Data & Solvent Effects

To quantify the stability of 3-benzyloxy oxanes, we must evaluate the Gibbs free energy difference (


) across various dielectric environments. The table below synthesizes extrapolated thermodynamic parameters based on 3-alkoxy oxane models, adjusted for the specific steric penalty of the –OBn group.

Table 1: Thermodynamic Parameters of 3-Benzyloxy Oxane Conformers

Solvent EnvironmentDielectric Constant (

)
Dominant Conformer

(kcal/mol)*
Dipole Moment Ratio (

)
Gas Phase / Vacuum1.0Axial / Mixed-0.2 to +0.4~ 1.50
Toluene / Hexane2.0 - 2.4Equatorial (slight)+0.3 to +0.8~ 1.48
Dichloromethane9.1Equatorial+0.9 to +1.3~ 1.42
Water / DMSO47.0 - 80.0Equatorial (strong)+1.5 to +2.0~ 1.35

*Note: A positive


 indicates that the equatorial conformer is thermodynamically more stable. In non-polar media, the electrostatic stabilization of the axial conformer nearly overcomes the 1,3-diaxial steric penalty of the benzyloxy group.

Experimental & Computational Methodologies

To accurately determine the thermodynamic stability of these systems, researchers must employ self-validating workflows that couple empirical spectroscopic data with theoretical quantum mechanics.

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

At ambient temperatures, the rapid chair-to-chair ring inversion of oxanes averages the NMR signals of the axial and equatorial conformers. VT-NMR is required to drop the thermal energy below the activation barrier (


 kcal/mol), "freezing" the conformers on the NMR timescale.
  • Sample Preparation: Dissolve 15 mg of the 3-benzyloxy oxane in 0.6 mL of a deuterated solvent. Prepare two parallel samples: one in a non-polar solvent (e.g., Toluene-

    
    ) and one in a polar solvent (e.g., 
    
    
    
    ).
  • Cryogenic Calibration: Insert the sample into an NMR spectrometer equipped with a cryoprobe. Gradually lower the temperature from 298 K to 193 K (-80 °C), allowing 15 minutes for thermal equilibration at each 10 K decrement.

  • Spectral Acquisition: Acquire

    
     NMR spectra. Monitor the C3-proton signal. As the temperature drops below the coalescence point, the averaged multiplet will split into two distinct signals:
    
    • Axial C3-H (corresponding to the equatorial –OBn conformer): Exhibits large

      
       coupling constants (~9-11 Hz).
      
    • Equatorial C3-H (corresponding to the axial –OBn conformer): Exhibits smaller

      
       and 
      
      
      
      coupling constants (~2-5 Hz).
  • Thermodynamic Extraction: Integrate the area under the distinct C3-H peaks to determine the equilibrium constant (

    
    ). Calculate the free energy using the Gibbs isotherm: 
    
    
    
    .
Protocol 2: DFT Computational Validation

Empirical data must be validated against theoretical models to confirm that the observed solvent effects are driven by dipole solvation rather than intermolecular aggregation [2].

  • Conformational Searching: Perform a Monte Carlo Multiple Minimum (MCMM) search using a molecular mechanics force field (e.g., OPLS4) to generate all possible rotamers of the benzyloxy group in both axial and equatorial ring conformations.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP functional and a 6-311+G(d,p) basis set. This basis set includes diffuse functions (+), which are critical for accurately modeling the lone pairs on the oxygen atoms [1].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environments of toluene and dichloromethane.

  • Frequency Analysis: Run a vibrational frequency calculation to ensure the optimized geometries are true minima (zero imaginary frequencies) and to extract the zero-point energy (ZPE) and thermal corrections for accurate

    
     calculation.
    

Visualizing the Conformational Dynamics

The interplay between experimental data collection and theoretical validation forms a closed-loop system for structural characterization.

Workflow A Synthesis & Purification of 3-Benzyloxy Oxane B VT-NMR Spectroscopy (Empirical Conformer Ratios) A->B C DFT Calculations (B3LYP) (Theoretical Energy Minima) A->C D Thermodynamic Extraction (van 't Hoff & PCM Integration) B->D C->D E Validated Conformational Energy Landscape D->E

Figure 1: Integrated experimental and computational workflow for conformational analysis.

The energy landscape of the ring inversion highlights the thermodynamic barriers and the relative stability of the ground states.

EnergyLandscape Eq Equatorial Conformer High Steric Stability High Dipole Moment TS Half-Chair Transition State ΔG‡ ≈ 10 kcal/mol Eq->TS Ring Inversion TS->Eq Ax Axial Conformer Low Dipole Moment 1,3-Diaxial Penalty TS->Ax Relaxation Ax->TS

Figure 2: Thermodynamic energy landscape of 3-benzyloxy oxane ring inversion.

Conclusion

The thermodynamic stability of 3-benzyloxy-substituted oxanes cannot be predicted by simple steric A-values alone. As demonstrated by both empirical NMR data and DFT calculations, the orientation of the C3-oxygen introduces a powerful electrostatic variable. Drug development professionals utilizing the oxane scaffold must account for the solvent-dependent nature of this equilibrium; a molecule that exists primarily as an equatorial conformer in an aqueous biological assay (


) may adopt a significantly higher proportion of the axial conformer when passing through the lipophilic environment of a cell membrane (

).

References

  • Kozmon, S., & Tvaroška, I. (2006). DFT Study on 3-Substituted Tetrahydropyran-2-yl Radicals.
  • Solha, D. C., Barbosa, T. M., Viesser, R. V., Rittner, R., & Tormena, C. F. (2014). Experimental and theoretical studies of intramolecular hydrogen bonding in 3-hydroxytetrahydropyran: beyond AIM analysis. Journal of Physical Chemistry A.

Technical Guide: 3-(Benzyloxy)oxan-4-amine Derivatives in Drug Discovery

[1][2]

Executive Summary

3-(Benzyloxy)oxan-4-amine represents a privileged scaffold in the design of bioactive small molecules, particularly in the field of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.[1][2] The tetrahydropyran (oxan) ring offers a polarity profile superior to cyclohexane, improving metabolic stability and solubility (LogD modulation), while the 3-benzyloxy substituent provides a lipophilic vector for filling hydrophobic pockets or constraining the ring conformation via steric and electronic effects.[1][2]

This guide details the synthetic pathways, stereochemical considerations, and application protocols for integrating this moiety into drug candidates.[1][2][3]

Structural Analysis & Stereochemistry

The biological activity of derivatives containing this core is heavily dependent on the relative stereochemistry of the amine (C4) and the benzyloxy group (C3).[1][2]

  • Conformational Locking: The bulky benzyloxy group at C3 typically adopts an equatorial position to minimize 1,3-diaxial strain.[1][2]

  • Cis-Isomer ((3R,4S) / (3S,4R)): The amine is axial (equatorial-axial relationship).[1][2] This conformation is often favored in inhibitor design to direct the amino group towards specific hinge residues in kinase domains.[1][2]

  • Trans-Isomer ((3R,4R) / (3S,4S)): The amine is equatorial (diequatorial relationship).[1][2] This is thermodynamically more stable and often the major product of unoptimized reductive amination.[1][2]

Stereochemical Diagram

Stereochemistrycluster_0Conformational AnalysisKetone3-(Benzyloxy)oxan-4-one(Precursor)TransTrans-Isomer(Diequatorial)Thermodynamic ProductKetone->TransReductive Amination(Small Hydride, Equil.)CisCis-Isomer(Axial-Equatorial)Kinetic/Chelation ProductKetone->CisBulky Hydride (L-Selectride)or Chelation Control

Figure 1: Stereochemical divergence in the synthesis of 3-(benzyloxy)oxan-4-amine.

Synthetic Pathways[1][2][4][5][6][7][8]

Method A: Reductive Amination (The Ketone Route)

This is the primary industrial route due to the commercial availability of 3-(benzyloxy)tetrahydro-4H-pyran-4-one (CAS: 1351450-56-0).[1][2]

  • Mechanism: Formation of an imine/iminium species followed by hydride reduction.[1][2]

  • Stereocontrol:

    • Thermodynamic Control (Trans-selective): Using NaBH(OAc)3 or NaBH3CN in MeOH/DCM typically yields the trans isomer as the major product (approx. 3:1 to 5:1 ratio) because the hydride attacks from the axial direction (top face), pushing the amine equatorial.[1][2]

    • Kinetic Control (Cis-selective): Pre-forming the imine and reducing with a bulky hydride like L-Selectride at low temperature (-78°C) forces equatorial attack, yielding the cis (axial amine) isomer.[1][2]

Method B: Epoxide Opening (The Trans-Specific Route)

For high diastereomeric purity of the trans isomer without chromatographic separation.[1][2]

  • Start: 3,4-Epoxytetrahydropyran.

  • Ring Opening: Nucleophilic attack by benzyl alcohol (BnOH) catalyzed by Lewis acid (

    
    ).[1][2]
    
  • Result: This typically yields the trans-3-benzyloxy-4-hydroxytetrahydropyran.[1][2]

  • Inversion to Cis Amine: Activation of OH (Mesylate)

    
     Displacement with Azide (
    
    
    )
    
    
    Reduction (
    
    
    ) yields the cis-amine.[1][2]
Synthetic Workflow Diagram

SynthesisStartStart: 3-(Benzyloxy)oxan-4-oneImineIntermediate: Imine/OximeStart->ImineR-NH2 / Ti(OiPr)4RedAReagent: NaBH(OAc)3 / AcOHImine->RedARedBReagent: L-Selectride / -78°CImine->RedBProdTransProduct: Trans-Isomer (Major)(Thermodynamic)RedA->ProdTransProdCisProduct: Cis-Isomer (Major)(Kinetic)RedB->ProdCis

Figure 2: Divergent synthetic pathways for stereoselective amine generation.

Experimental Protocols

The following protocols are designed for high reproducibility in a drug discovery setting.

Protocol 1: General Reductive Amination (Trans-Dominant)

Objective: Synthesis of trans-N-benzyl-3-(benzyloxy)tetrahydro-2H-pyran-4-amine.[1][2]

  • Reagents:

    • 3-(Benzyloxy)oxan-4-one (1.0 eq)[1][2]

    • Benzylamine (1.1 eq)[1][2]

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1][2]

    • Acetic acid (1.0 eq)[1][2]

    • DCM (Dichloromethane) (0.2 M concentration)[1][2]

  • Procedure:

    • Step 1: Dissolve the ketone and benzylamine in dry DCM under

      
      .
      
    • Step 2: Add Acetic acid and stir for 30 minutes at room temperature to facilitate imine formation.

    • Step 3: Cool to 0°C and add STAB portion-wise.

    • Step 4: Warm to room temperature and stir for 12-16 hours.

    • Step 5: Quench with saturated

      
      .[1][2] Extract with DCM (3x).[1][2]
      
    • Step 6: Dry organic layer (

      
      ) and concentrate.[1][2][4]
      
    • Purification: Flash chromatography (Hexane/EtOAc).[1][2] The trans isomer typically elutes after the cis isomer due to polarity differences (amine H-bonding).[1][2]

Protocol 2: Stereoselective Synthesis of Cis-Isomer

Objective: Accessing the cis-3-(benzyloxy)-4-aminotetrahydropyran.[1][2]

  • Reagents:

    • 3-(Benzyloxy)oxan-4-one[1][2]

    • Ammonium Acetate (

      
      ) (10 eq)[1][2]
      
    • Sodium Cyanoborohydride (

      
      ) (Wait, this favors trans.[1][2] Correction:  Use L-Selectride  method for high cis selectivity).
      
    • Revised Reagents:

      • Ketone (1.0 eq)[1][2]

      • Benzylamine (1.05 eq)[1][2]

      • 
         (Titanium isopropoxide) (2.0 eq)[1][2]
        
      • L-Selectride (1M in THF) (1.5 eq)[1][2]

  • Procedure:

    • Step 1: Mix Ketone, Benzylamine, and

      
       in THF. Stir 12h to form the imine (complete conversion required).
      
    • Step 2: Cool mixture to -78°C .

    • Step 3: Add L-Selectride slowly. The bulky hydride attacks from the equatorial face (bottom), forcing the amine axial (cis to the benzyloxy).[1][2]

    • Step 4: Warm to RT, quench with Rochelle's salt solution (to break Ti emulsion).

    • Step 5: Extract and purify.

    • Step 6: Debenzylation of the nitrogen (if primary amine is needed) using

      
       (Pearlman's catalyst).[1][2] Note: Standard Pd/C might also cleave the O-Benzyl ether.[1][2] Monitor carefully or use selective conditions.
      

Medicinal Chemistry Applications

Physicochemical Properties
PropertyValue (Approx)Impact on Drug Design
MW 207.27 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][2]
cLogP 1.2 - 1.5Moderate lipophilicity; good permeability.[1][2]
TPSA ~35 ŲHigh polar surface area relative to size; good solubility.[1][2]
pKa ~9.5 (Amine)Basic center; forms salts; likely protonated at physiological pH.[1][2]
Case Studies
  • Kinase Inhibitors: The 3-substituted-4-aminotetrahydropyran motif is a bioisostere for 3-aminocyclohexanols found in early JAK inhibitors.[1][2] The oxygen atom in the ring reduces the lipophilicity (LogD) compared to the carbocycle, often improving metabolic stability (lowering CYP clearance).[1][2]

  • Scaffold Hopping: Replacing a piperidine ring with this ether-amine scaffold eliminates a basic nitrogen (if the piperidine N was part of the core), altering the hERG profile and selectivity.[1][2]

References

  • Sigma-Aldrich. 3-(Benzyloxy)oxan-4-one Product Analysis & Properties. Link[1][2]

  • Nortcliffe, A., et al. (2017).[1][2][5] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[1][2][5] Link

  • Kang, G., et al. (2023).[1][2][6] "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization." Organic Letters, 26(14).[1][2][6] Link[1][2][6]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}...[1][2] (Demonstrates the relevance of 3,4-disubstituted oxanes in clinical candidates). Link

  • Organic Chemistry Portal. Tetrahydropyran Synthesis and Functionalization. Link

Comprehensive Basicity Profile: 3-(Benzyloxy)oxan-4-amine

[1]

Executive Summary

3-(Benzyloxy)oxan-4-amine serves as a critical chiral building block in the synthesis of muscarinic receptor modulators and other CNS-active agents. Its physicochemical behavior is defined by the interplay between the semi-rigid tetrahydropyran (oxane) scaffold and the electronic influence of the vicinal benzyloxy substituent.

Understanding the pKa of the primary amine at position C4 is essential for optimizing salt formation, predicting blood-brain barrier (BBB) permeability, and modeling receptor interactions.

  • Predicted pKa: 8.1 – 8.6 (Estimated range based on structural analogues).

  • Key Driver: The basicity is attenuated relative to cyclohexylamine (pKa ~10.6) due to the cumulative electron-withdrawing inductive effects (-I) of the ring oxygen and the vicinal benzyloxy group.

Structural Analysis & Electronic Effects[1]

To accurately predict the pKa without direct experimental data, we must deconstruct the molecule into its contributing electronic vectors.

The Baseline: Cyclohexylamine
  • Reference pKa: ~10.64

  • Mechanism: In a simple carbocyclic amine, the nitrogen lone pair is destabilized by the electron-donating inductive effect (+I) of the alkyl ring, making it highly available for protonation.

Effect 1: The Oxane Ring (Tetrahydropyran)
  • Modification: Replacement of C1 with Oxygen.

  • Impact: The ring oxygen is electronegative. Although it is three bonds away from the nitrogen (N-C4-C3-C2-O1 is not the path; it is N-C4-C5-C6-O1 and N-C4-C3-C2... no, the numbering is O is 1. So N is at 4.[1][2] Path: O1-C2-C3-C4-N).

  • Shift: The -I effect propagates through the sigma framework. In 4-aminotetrahydropyran, the pKa drops to approximately 9.6 .

Effect 2: The Vicinal Benzyloxy Group
  • Modification: Benzyloxy group at C3.

  • Impact: This is a vicinal ether (2-alkoxyamine motif). The oxygen at C3 is only two carbon bonds away from the nitrogen.

  • Shift: The inductive withdrawal is significant here. In analogous linear systems (e.g., 2-methoxyethylamine), the pKa drops by ~1.0–1.5 units compared to the alkylamine.

  • Result: We expect a further reduction from the 9.6 baseline, pushing the pKa into the low 8s.

Stereochemical Modulation (Cis vs. Trans)

The relative orientation of the C3-Benzyloxy and C4-Amine groups creates distinct pKa micro-environments:

  • Cis-Isomer: Potential for Intramolecular Hydrogen Bonding (IMHB) between the protonated ammonium hydrogen and the ether oxygen. This stabilizes the conjugate acid, potentially increasing the pKa slightly (making it more basic) compared to the trans isomer, or shielding the nitrogen in the neutral state.

  • Trans-Isomer: Lacks the geometry for effective IMHB; basicity is governed purely by inductive withdrawal.

ElectronicEffectscluster_0Electronic VectorsBaseCyclohexylamine(pKa ~10.6)Pyran4-Aminotetrahydropyran(pKa ~9.6)Base->PyranRing Oxygen (-I Effect)~ -1.0 pKaTarget3-(Benzyloxy)oxan-4-amine(pKa ~8.3)Pyran->TargetVicinal Benzyloxy (-I Effect)~ -1.3 pKa

Figure 1: Stepwise attenuation of basicity driven by inductive effects of oxygen atoms.

Experimental Determination Protocols

Since theoretical predictions carry error margins of ±0.5 units, experimental validation is required for lead optimization.

Method A: Potentiometric Titration (The Gold Standard)

Best for samples with high solubility and available quantity (>5 mg).

Protocol:

  • Preparation: Dissolve 3-(Benzyloxy)oxan-4-amine (free base or HCl salt) in degassed water (or 0.15 M KCl ionic strength adjuster). Concentration: 1–5 mM.

  • Cosolvent (If needed): If solubility is poor, use Methanol/Water mixtures (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.

  • Titration:

    • Acidify to pH ~2.5 using 0.1 M HCl.

    • Titrate with 0.1 M standardized KOH (CO2-free) under inert gas (N2 or Ar) blanket.

    • Record pH vs. Volume of titrant.

  • Analysis: Use Bjerrum plots or Gran's method to determine the inflection point (equivalence point) and half-equivalence point (pKa).

Method B: NMR-pH Titration (The Problem Solver)

Ideal for diastereomeric mixtures or low-solubility compounds. This method can distinguish between cis and trans isomers in a mixture if their chemical shifts differ.

Protocol:

  • Buffer Series: Prepare D2O buffers ranging from pH 2 to 12 (adjusted with DCl/NaOD). Correct pH meter reading:

    
    .
    
  • Sample: Dissolve compound (~1 mg) in each buffer tube.

  • Measurement: Acquire 1H NMR for each sample. Track the chemical shift (

    
    ) of the proton alpha to the amine (H4).
    
  • Data Fitting: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Equation:

      
      
      

ExperimentalWorkflowStartStart: 3-(Benzyloxy)oxan-4-amineSolubilityCheckCheck Aqueous SolubilityStart->SolubilityCheckDecisionSoluble > 1mM?SolubilityCheck->DecisionMethodAMethod A: Potentiometric Titration(High Accuracy)Decision->MethodAYesMethodBMethod B: NMR Titration(Isomer Specific / Low Sol)Decision->MethodBNo / Isomer MixMethodCMethod C: Cosolvent Titration(Extrapolation Required)Decision->MethodCNo / PureDataProcessData Fitting (Bjerrum / Sigmoid)MethodA->DataProcessMethodB->DataProcessMethodC->DataProcessResultDetermine pKaDataProcess->Result

Figure 2: Decision tree for selecting the optimal pKa determination methodology.

Implications for Drug Development[1][3][4]

Solubility & Salt Selection

With a pKa ~8.3, the amine is partially unprotonated at physiological pH (7.4) in the small intestine.

  • Stomach (pH 1-2): 100% Ionized (High Solubility).

  • Intestine (pH 7.4): ~10% Neutral species.

  • Salt Recommendation: Weak acids (e.g., Succinate, Fumarate) may risk disproportionation in high pH environments. Strong acids (HCl, Mesylate) are recommended to ensure solid-state stability.

Permeability (LogD)

The benzyloxy group adds significant lipophilicity.

  • LogP (Neutral): Estimated ~1.5 – 2.0.

  • LogD (7.4): Will be lower than LogP due to ionization (~90% ionized).

  • Optimization: If CNS penetration is the goal, a pKa of 8.3 is favorable. It balances solubility (cationic form) with membrane permeability (neutral form existing in equilibrium).

Comparison Data Table
ScaffoldSubstituent (C3)pKa (Amine)Electronic Effect
CyclohexaneH10.64Baseline (+I)
Oxane (Tetrahydropyran)H9.63Ring Oxygen (-I)
OxaneHydroxy (-OH)~8.1Vicinal -OH (-I)
Oxane Benzyloxy (-OBn) ~8.3 Vicinal Ether (-I)
OxaneFluoro (-F)~7.5Strong Vicinal -I

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for amine pKa values).

  • ChemicalBook. (2025). 4-Aminotetrahydropyran Properties and Predicted pKa. Retrieved from .

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. (Source for inductive effect correlations).

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. (Methodology for substituent effect prediction).

  • Reijenga, J., et al. (2013). The determination of pKa values by pharmaceutical researchers. Analytical Chemistry Insights, 8, 53-71. (Review of titration protocols).

Methodological & Application

Application Note: Synthesis and Isolation of 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists Application Context: Building block for Muscarinic M1 receptor positive allosteric modulators (PAMs) in CNS drug development [1].

Introduction and Strategic Rationale

The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates by modulating lipophilicity and metabolic stability. Specifically, 3-(benzyloxy)oxan-4-amine (CAS: 1218372-54-3) [2] serves as a critical intermediate in the synthesis of quinoline amide compounds targeting the M1 receptor for the treatment of Alzheimer's disease and schizophrenia.

Designing a robust synthesis for this vicinal amino ether requires strict attention to regioselectivity and chemoselectivity. The protocol detailed below establishes a highly reproducible, four-step synthetic route starting from commercially available 3,6-dihydro-2H-pyran.

Expert Insight: The Chemoselectivity Imperative

A common pitfall in the synthesis of benzylated amino-ethers is the final amine deprotection/reduction step. While catalytic hydrogenation (e.g.,


 over 

) is the standard method for azide reduction, it will simultaneously trigger the hydrogenolysis of the benzyl ether protecting group at the C3 position. To preserve the benzyloxy moiety, this protocol employs a highly chemoselective Staudinger reduction using triphenylphosphine (

).

Synthetic Pathway Visualization

G A 3,6-dihydro-2H-pyran (Starting Material) B 3,4-epoxytetrahydropyran (Intermediate 1) A->B mCPBA, DCM Epoxidation C trans-4-azidotetrahydro-2H-pyran-3-ol (Intermediate 2) B->C NaN3, NH4Cl Regioselective Azidolysis D trans-4-azido-3-(benzyloxy)oxane (Intermediate 3) C->D NaH, BnBr, DMF O-Benzylation E trans-3-(benzyloxy)oxan-4-amine (Target Molecule) D->E PPh3, THF/H2O Staudinger Reduction

Figure 1: Four-step synthetic pathway for trans-3-(Benzyloxy)oxan-4-amine.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Azide compounds present explosion hazards if concentrated to dryness or reacted with heavy metals.

Step 1: Epoxidation of 3,6-dihydro-2H-pyran

Objective: Synthesize 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran).

  • Setup: Dissolve 3,6-dihydro-2H-pyran (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM) (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.

  • Reaction: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.1 equiv) in portions over 30 minutes to prevent thermal runaway.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (100 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous 
    
    
    
    (
    
    
    mL) to remove meta-chlorobenzoic acid. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (water bath < 30 °C due to product volatility) to yield Intermediate 1 as a colorless oil.
Step 2: Regioselective Azidolysis

Objective: Synthesize trans-4-azidotetrahydro-2H-pyran-3-ol. Causality Check: The nucleophilic attack of the azide ion on the oxirane ring occurs predominantly at the C4 position due to the inductive electron-withdrawing effect of the ring oxygen, which destabilizes developing positive charge at C3 during the transition state. This yields the trans-diaxial product, which rapidly flips to the more stable trans-diequatorial conformer.

  • Setup: Dissolve Intermediate 1 (1.0 equiv, ~90 mmol) in a mixture of Ethanol/Water (8:2 v/v, 150 mL).

  • Reaction: Add Sodium azide (

    
    , 2.0 equiv) and Ammonium chloride (
    
    
    
    , 2.0 equiv).
  • Propagation: Heat the mixture to 70 °C and stir for 12 hours.

  • Workup: Cool to RT, evaporate the ethanol under reduced pressure, and extract the aqueous residue with Ethyl Acetate (EtOAc) (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the major C4-azide from the minor C3-azide regioisomer.

Step 3: O-Benzylation

Objective: Synthesize trans-4-azido-3-(benzyloxy)tetrahydro-2H-pyran.

  • Setup: Dissolve Intermediate 2 (1.0 equiv, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Reaction: Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Propagation: Add Benzyl bromide (BnBr, 1.1 equiv) dropwise. Allow the reaction to warm to RT and stir for 4 hours.

  • Workup: Carefully quench with cold water (50 mL). Extract with Diethyl ether (

    
     mL). Wash the organic layer extensively with water (
    
    
    
    mL) to remove DMF, followed by brine. Dry and concentrate.
Step 4: Chemoselective Staudinger Reduction

Objective: Synthesize the target trans-3-(benzyloxy)oxan-4-amine.

  • Setup: Dissolve Intermediate 3 (1.0 equiv, 40 mmol) in Tetrahydrofuran (THF) (100 mL).

  • Reaction: Add Triphenylphosphine (

    
    , 1.2 equiv). Stir at RT for 2 hours. Nitrogen gas evolution will be observed as the intermediate aza-ylide forms.
    
  • Hydrolysis: Add Water (10 mL) and heat the mixture to 50 °C for 6 hours to hydrolyze the aza-ylide to the primary amine and triphenylphosphine oxide (

    
    ).
    
  • Workup & Isolation: Concentrate the mixture. Dissolve the residue in EtOAc and extract with 1M aqueous HCl (

    
     mL). The amine product moves to the aqueous layer, leaving the 
    
    
    
    byproduct in the organic layer.
  • Neutralization: Basify the aqueous layer with 2M NaOH to pH 10, extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate to yield the pure target molecule.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields and critical analytical markers for self-validation at each stage of the synthetic workflow.

StepProductExpected YieldKey Analytical Marker (Validation)
1 3,4-epoxytetrahydropyran85 - 90%1H NMR: Multiplet at

3.15-3.30 ppm (epoxide protons).
2 trans-4-azidotetrahydro-2H-pyran-3-ol65 - 70%IR Spectroscopy: Strong, sharp peak at ~2100

(

stretch).
3 trans-4-azido-3-(benzyloxy)oxane80 - 85%1H NMR: Singlet at

4.60 ppm (benzyl

); Aromatic protons at

7.30 ppm.
4 trans-3-(benzyloxy)oxan-4-amine75 - 80%LC-MS:

m/z = 208.1; IR: Disappearance of 2100

peak.

References

  • Patent Application:Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators. (EA022494B1). Details the use of 3-(benzyloxy)
  • Chemical Database: 3-(Benzyloxy)oxan-4-amine (CAS: 1218372-54-3). ChemSrc Database. Provides physical properties and commercial availability of the building block.[Link]

  • Methodological Grounding: The Staudinger Reaction. Organic Chemistry Portal. Authoritative overview of the chemoselective reduction of azides to amines using triphenylphosphine.[Link]

Application Note: Reductive Amination Protocols for 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4]

This guide details the operational protocols for performing reductive amination using 3-(Benzyloxy)oxan-4-amine (also known as 3-(benzyloxy)tetrahydro-2H-pyran-4-amine). This scaffold is a critical building block in medicinal chemistry, often serving as a bioisostere for morpholine or proline in kinase inhibitors and GPCR ligands.

The Substrate: 3-(Benzyloxy)oxan-4-amine
  • Structure: A tetrahydropyran (THP) ring featuring a primary amine at C4 and a benzyloxy ether at C3.

  • Stereochemical Challenge: The molecule possesses two chiral centers (C3 and C4). Commercial supplies are often racemic trans or cis mixtures. The relative stereochemistry (cis vs. trans) can influence reactivity due to steric crowding from the adjacent benzyloxy group.

  • Chemo-selectivity: The benzyl ether (OBn) is robust against hydride reducing agents but labile to catalytic hydrogenation. This dichotomy dictates the choice of protocol.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your electrophile (aldehyde/ketone):

DecisionMatrix Start Select Electrophile Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C(O)-R') Start->Ketone MethodA Method A: STAB (Standard Protocol) Aldehyde->MethodA Standard Ketone->MethodA Simple/Cyclic MethodB Method B: Ti(OiPr)4 (For Hindered/Unreactive) Ketone->MethodB Sterically Hindered or Electron Poor Debenz Is OBn removal desired? MethodA->Debenz MethodC Method C: H2 / Pd-C (Tandem Reaction) Debenz->MethodC Yes

Figure 1: Decision matrix for selecting the optimal reductive amination condition.

Method A: Sodium Triacetoxyborohydride (STAB)

The "Gold Standard" Protocol

This is the preferred method for 90% of applications. It utilizes the Abdel-Magid protocol, where Sodium Triacetoxyborohydride (STAB) serves as a mild, selective hydride donor that reduces the imine faster than the aldehyde/ketone, preventing direct reduction of the starting material.

Reagents & Stoichiometry
ComponentEquiv.Role
3-(Benzyloxy)oxan-4-amine 1.0Amine Nucleophile
Aldehyde / Ketone 1.0 - 1.2Electrophile
NaBH(OAc)₃ (STAB) 1.4 - 1.5Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Promotes iminium formation)
DCE or DCM Solvent0.1 M - 0.2 M Concentration
Step-by-Step Protocol
  • Preparation: In a dry reaction vial, dissolve 3-(Benzyloxy)oxan-4-amine (1.0 equiv) and the Carbonyl Compound (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

    • Note: DCM (Dichloromethane) can be used, but DCE allows for slightly higher temperatures if heating is required.

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Why? The 3-benzyloxy group exerts steric bulk. Acid catalysis accelerates the dehydration of the hemiaminal to the iminium ion, which is the active species for reduction.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes before adding the reducing agent. This ensures equilibrium favors the imine.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS.

    • Target Mass: Look for [M+H]+ corresponding to the secondary amine.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (sodium bicarbonate).[1] Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (x3). Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting
  • Problem: Reaction stalls at the imine stage.

    • Solution: The imine is likely sterically crowded. Switch to Method B or heat the STAB reaction to 40°C (DCE only).

  • Problem: "Gummy" precipitate forms upon STAB addition.

    • Solution: This is a borate-amine complex. Add 5-10% Methanol to the reaction mixture to solubilize the intermediates.

Method B: Titanium(IV) Isopropoxide Mediated

For Sterically Hindered Ketones

When reacting 3-(benzyloxy)oxan-4-amine with bulky ketones (e.g., substituted acetophenones or cyclic ketones), STAB may fail to drive the equilibrium. Titanium(IV) isopropoxide acts as a strong Lewis acid and a water scavenger, forcing imine formation.[2]

Reagents & Stoichiometry
ComponentEquiv.Role
Amine 1.0Nucleophile
Ketone 1.0 - 1.2Electrophile
Ti(OiPr)₄ 1.2 - 1.5Lewis Acid / Dehydrating Agent
NaBH₄ 1.5Reducing Agent (Added in Step 2)
Ethanol (Abs) Solvent0.5 M (Can be run neat)
Step-by-Step Protocol
  • Imine Formation: In a sealed vial, mix the Amine (1.0 equiv), Ketone (1.1 equiv), and Ti(OiPr)₄ (1.25 equiv).

    • Note: No solvent is strictly necessary if the reagents are liquid, but minimal THF or Ethanol is usually added.

  • Incubation: Stir the mixture at ambient temperature for 6–12 hours.

    • Validation: Monitor by TLC/NMR. The disappearance of the ketone carbonyl signal indicates imine formation.

  • Reduction: Dilute the viscous mixture with absolute Ethanol (to ~0.2 M). Cool to 0°C.[3]

  • Hydride Addition: Carefully add NaBH₄ (1.5 equiv) in portions.

    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Workup (Critical Step):

    • The reaction will contain titanium salts that form a difficult emulsion.

    • Pour the reaction mixture into 1N NaOH or aqueous NH₄OH. Stir until a white precipitate (TiO₂) forms and the organic layer clarifies.

    • Filter through a Celite pad to remove TiO₂. Extract the filtrate with EtOAc.

Method C: Tandem Reductive Amination / Debenzylation

The "Trap" & The Opportunity

Warning: Do NOT use Catalytic Hydrogenation (


 / Pd-C) if you intend to keep the benzyl ether (OBn) intact. Palladium on Carbon will cleave the benzyl group under standard reductive amination conditions.

Protocol: If the target molecule is the amino-alcohol (cleaving the OBn to OH), use the following:

  • Conditions: Amine (1.0 eq), Aldehyde (1.0 eq), Pd/C (10 wt%),

    
     (1 atm or balloon), Methanol.
    
  • Outcome: This yields the N-alkylated-4-amino-oxan-3-ol.

Mechanistic Visualization

The following diagram illustrates the critical iminium ion intermediate and the divergence between the STAB and Hydrogenation pathways.

Mechanism Amine 3-(BnO)oxan-4-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid/Ti) STAB_Red STAB Reduction (Hydride Transfer) Iminium->STAB_Red Pd_Red Pd/C + H2 (Surface Reaction) Iminium->Pd_Red ProductA Product A: Benzyl Ether Intact STAB_Red->ProductA Selective ProductB Product B: Alcohol (Debenzylated) Pd_Red->ProductB Cleaves OBn

Figure 2: Mechanistic pathway highlighting the divergence in product outcome based on reducing agent selection.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

  • Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Technical Application Note: Stereoselective Synthesis of cis- and trans-3-(Benzyloxy)oxan-4-amine

[1]

Abstract & Strategic Overview

The tetrahydropyran (oxane) ring is a critical pharmacophore in modern drug discovery, serving as a polarity-tuning bioisostere for cyclohexane or piperidine rings.[1] The 3,4-disubstituted pattern, specifically the 3-(benzyloxy)oxan-4-amine , presents a synthetic challenge due to the requirement for precise stereocontrol between the vicinal oxygen and nitrogen substituents.[1]

This protocol outlines a divergent synthetic strategy starting from the commercially available 3,6-dihydro-2H-pyran .[1] By utilizing a common trans-alcohol intermediate, we access both isomers with high diastereomeric purity:

  • cis-Isomer: Accessed via SN2 inversion chemistry (Mesylation/Azidation).[1]

  • trans-Isomer: Accessed via thermodynamic reductive amination of the corresponding ketone.

Retrosynthetic Logic

The synthesis hinges on the symmetry of the starting material, 3,6-dihydro-2H-pyran. Epoxidation and ring opening establishes the trans relationship. The cis isomer is generated by inverting the C4 stereocenter, while the trans isomer is regenerated (or maintained) via ketone reduction dynamics.

RetrosynthesisTarget_CisTarget: cis-3-(Benzyloxy)oxan-4-amine(Syn stereochemistry)Target_TransTarget: trans-3-(Benzyloxy)oxan-4-amine(Anti stereochemistry)Int_AzideIntermediate: cis-Azide(Inversion Product)Int_Azide->Target_Cis Staudinger/HydrogenationInt_KetoneIntermediate: 3-(Benzyloxy)oxan-4-oneInt_Ketone->Target_Trans Reductive Amination(Thermodynamic Control)Common_IntCommon Intermediate:trans-3-(Benzyloxy)oxan-4-olCommon_Int->Int_Azide 1. MsCl2. NaN3 (Inversion)Common_Int->Int_Ketone Oxidation (Swern/DMP)Epoxide3,7-Dioxabicyclo[4.1.0]heptane(Symmetric Epoxide)Epoxide->Common_Int Ring Opening (BnOH, Acid)SMStarting Material:3,6-Dihydro-2H-pyranSM->Epoxide Epoxidation (mCPBA)

Figure 1: Divergent synthetic pathway for accessing both stereoisomers from a common precursor.[1]

Route A: Synthesis of the Common Intermediate

Target: trans-3-(Benzyloxy)oxan-4-ol (Racemic)[1]

This phase establishes the vicinal functionalization. The starting material, 3,6-dihydro-2H-pyran, is symmetric, simplifying the regiochemical outcome of the epoxide opening.[2]

Protocol 1: Epoxidation and Ring Opening

Reagents: 3,6-Dihydro-2H-pyran, m-Chloroperbenzoic acid (mCPBA), Benzyl alcohol (BnOH), BF3[1][2]·OEt2 (catalyst).[1]

  • Epoxidation:

    • Dissolve 3,6-dihydro-2H-pyran (10.0 g, 119 mmol) in DCM (200 mL) at 0°C.

    • Slowly add mCPBA (1.1 equiv, 70-75% wt) portion-wise to control exotherm.[1]

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (stain with KMnO4).[1]

    • Workup: Quench with saturated Na2S2O3 (to destroy peroxides) and saturated NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.[1][2][3]

    • Yield: ~85-90% of 3,7-dioxabicyclo[4.1.0]heptane .[1] Use directly.

  • Epoxide Opening (trans-Selective):

    • Dissolve the crude epoxide in Benzyl alcohol (5 equiv, acts as solvent and nucleophile).[1][2]

    • Add BF3·OEt2 (0.05 equiv) dropwise at 0°C.[1]

    • Heat to 60°C for 6 hours. The reaction proceeds via anti-attack, yielding the trans-alcohol exclusively.

    • Purification: Remove excess BnOH via vacuum distillation or column chromatography (Hexane/EtOAc gradient).[1]

    • Result:trans-3-(Benzyloxy)oxan-4-ol (Racemic).[1]

    • Characterization:1H NMR will show a large coupling constant (J ~ 8-10 Hz) between H3 and H4, indicative of trans-diaxial orientation in the chair conformer.[1]

Route B: Synthesis of the cis-Isomer (Kinetic/Inversion)

Target: cis-3-(Benzyloxy)oxan-4-amine Mechanism: Double inversion is not required; a single SN2 inversion of the trans-alcohol (via mesylate) installs the nitrogen cis to the benzyloxy group.[1]

Protocol 2: Inversion via Azidation[2]
  • Mesylation:

    • To a solution of trans-3-(benzyloxy)oxan-4-ol (5.0 g, 24 mmol) in DCM (50 mL) and Et3N (3.0 equiv) at 0°C, add Methanesulfonyl chloride (MsCl) (1.2 equiv).

    • Stir for 1 hour. Aqueous workup (1M HCl, then NaHCO3) yields the crude mesylate.[1][2]

  • Azidation (SN2 Inversion):

    • Dissolve crude mesylate in DMF (dry, 0.5 M).[1][2]

    • Add Sodium Azide (NaN3) (2.0 equiv).[1]

    • Heat to 80°C for 12 hours.

    • Safety Note: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents in the workup if possible (though DCM extraction is standard, avoid concentrating to dryness with heat).[2]

    • Stereochemical Outcome: The azide attacks from the axial position (backside), inverting the C4 center. The product is cis-4-azido-3-(benzyloxy)oxane .[1]

  • Reduction:

    • Hydrogenation: Dissolve azide in MeOH. Add 10% Pd/C (5 wt%).[1] Stir under H2 balloon (1 atm) for 4 hours.

    • Alternative (Staudinger): If benzyl group is sensitive to hydrogenolysis (though Bn is usually stable at 1 atm/RT for short times, it may cleave), use PPh3/H2O in THF.[1][2]

    • Recommendation: Use Staudinger reduction (PPh3, THF, H2O) to preserve the O-Benzyl group.[1][2]

Data Summary: cis-Isomer

Parameter Value Notes
Precursor trans-Alcohol Generated from epoxide opening
Key Reagent NaN3 / DMF Driving force for inversion
Major Isomer cis (syn) >95:5 dr typically observed

| J3,4 Coupling | ~2-4 Hz | Indicative of eq-ax or eq-eq relationship |[1]

Route C: Synthesis of the trans-Isomer (Thermodynamic)

Target: trans-3-(Benzyloxy)oxan-4-amine Mechanism: Reductive amination of the ketone.[1] Hydride delivery to the imine is directed by thermodynamics (yielding the equatorial amine) or steric screening.

Protocol 3: Oxidation and Reductive Amination
  • Oxidation to Ketone:

    • Perform a Swern Oxidation or use Dess-Martin Periodinane (DMP) on the trans-3-(benzyloxy)oxan-4-ol.[1]

    • Product:3-(Benzyloxy)oxan-4-one .[1] This intermediate is prone to epimerization at C3, but since we want the thermodynamic trans product, this is acceptable.[2]

  • Reductive Amination:

    • Mix ketone (1.0 equiv) and Ammonium Acetate (10 equiv) in MeOH/DCM (1:1).

    • Stir for 30 mins to form the imine/hemiaminal.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]

    • Stir at RT overnight.

    • Mechanistic Insight: STAB is a mild reductant. The bulky benzyloxy group at C3 locks the conformation. The hydride approaches from the axial face (less hindered or stereoelectronically favored), placing the new amine in the equatorial position.

    • Since the Benzyloxy group is also equatorial (thermodynamic preference), the resulting relationship is trans (diequatorial) .[1]

StereochemistryKetone3-(Benzyloxy)oxan-4-one(Equatorial OBn favored)ImineImine IntermediateKetone->Imine+ NH4OAcTrans_Producttrans-Amine(Diequatorial)Imine->Trans_ProductNaBH(OAc)3(Axial Hydride Attack)

Figure 2: Thermodynamic control in reductive amination yields the trans-isomer.[1]

References & Validation

The protocols above are synthesized from established reactivity patterns of pyrans and cyclohexanes.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][4] J. Org.[5] Chem.1996 , 61, 3849.[1][2][4][6] Link[1]

  • Pyran Functionalization: Kang, G., et al. "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization."[2] Org.[3][5][6][7] Lett.2023 , 26, 2729.[1][2][7] Link[1][8]

  • Epoxide Opening Stereochemistry: Jacobsen, E. N., et al. "Asymmetric Ring Opening of Epoxides."[2] Acc.[7][9] Chem. Res.2000 , 33, 421.[1][2] (General principle application).

  • Inversion Strategy: Clayden, J., et al. Organic Chemistry, Chapter 17 (Nucleophilic Substitution).[1][2] (Foundational SN2 mechanism on cyclohexyl-like systems).

Analytical Validation Checklist
  • Mass Spectrometry: Verify M+H for C12H17NO2 (Expected MW: ~207.27).

  • 1H NMR (CDCl3):

    • trans-Isomer: Look for H4 signal as a triplet of triplets (or similar large coupling) with J ~10 Hz (axial-axial coupling with H3 and H5ax).

    • cis-Isomer: Look for H4 signal as a narrow multiplet with J < 5 Hz (equatorial-axial coupling).[1]

  • HPLC: Use a Chiralpak AD-H or OD-H column if enantiomeric separation of the racemate is required.

Disclaimer: These protocols involve hazardous chemicals (Azides, Chromium/Oxalyl Chloride if Swern used).[1] All procedures must be performed in a fume hood with appropriate PPE.

Application Note: High-Efficiency Peptide Coupling of 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for researchers working with 3-(Benzyloxy)oxan-4-amine (also known as 3-(benzyloxy)tetrahydro-2H-pyran-4-amine). It addresses the specific synthetic challenges posed by the steric bulk of the C3-benzyloxy group and provides optimized protocols for high-yield peptide coupling.

Executive Summary

Coupling 3-(Benzyloxy)oxan-4-amine to carboxylic acids—particularly bulky Fmoc-amino acids or functionalized drug scaffolds—presents a distinct challenge due to the steric occlusion generated by the adjacent C3-benzyloxy group. Standard carbodiimide protocols (EDC/NHS) often result in slow kinetics, incomplete conversion, or excessive epimerization of the chiral acid partner. This guide outlines two optimized protocols: Method A (HATU/HOAt) for maximum yield on small scale, and Method B (T3P) for scalability and epimerization control.

Molecular Analysis & Challenge Definition

Structural Constraints

The target molecule features a primary amine at position C4 of a tetrahydropyran ring. The critical structural feature is the benzyloxy (–OCH₂Ph) group at C3 .

  • Steric Shielding: The benzyl group possesses significant rotational freedom, creating a "sweeping volume" that effectively shields the nitrogen nucleophile. In the commonly available trans-isomer (derived from epoxide opening), the diequatorial arrangement minimizes ring strain but places the benzyloxy group in close proximity to the incoming electrophile.

  • Electronic Deactivation: The C3-ether oxygen exerts a negative inductive effect (-I), slightly reducing the nucleophilicity of the C4-amine compared to a standard cyclohexylamine.

The Consequence of Failure

Using insufficient activation (e.g., HBTU or EDC alone) leads to:

  • Stalled Intermediates: Accumulation of the activated ester without amine capture.

  • Epimerization: Prolonged reaction times allow the activated acid (especially Fmoc-Cys or Fmoc-His) to racemize via oxazolone formation before the hindered amine can attack.

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate coupling condition based on the acid partner and scale.

CouplingStrategy Start Start: Select Acid Partner IsAcidHindered Is the Acid Partner Sterically Hindered? Start->IsAcidHindered IsScaleLarge Is Scale > 5g? IsAcidHindered->IsScaleLarge No RiskRacemization Risk of Racemization? (e.g., Cys, His) IsAcidHindered->RiskRacemization Yes MethodA Method A: HATU / HOAt (High Reactivity) IsScaleLarge->MethodA No (Max Yield) MethodB Method B: T3P (50% in EtOAc) (Low Epimerization) IsScaleLarge->MethodB Yes (Cost/Safety) MethodC Method C: Acid Chloride/Fluoride (Last Resort) MethodA->MethodC If conversion < 50% RiskRacemization->MethodA Low Risk RiskRacemization->MethodB High Risk

Figure 1: Decision matrix for coupling 3-(Benzyloxy)oxan-4-amine. Blue nodes indicate decision points; Green indicates recommended protocols.

Experimental Protocols

Method A: The "Power" Protocol (HATU/HOAt)

Best for: Small scale (<1g), valuable intermediates, and unreactive acids.

Mechanism: HATU generates an O-7-azabenzotriazole active ester. The pyridine nitrogen in the 7-position provides an intramolecular base effect (neighboring group participation), accelerating the amine attack significantly faster than HBTU or PyBOP.

Materials:

  • Acid Partner (1.0 eq)

  • 3-(Benzyloxy)oxan-4-amine (1.1 eq)

  • HATU (1.2 eq)

  • HOAt (0.5 eq - Optional but recommended for extreme hindrance)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition: Add DIPEA dropwise. Stir for 2 minutes (Do not exceed 5 mins to avoid guanidinium side-product formation). The solution should turn yellow.

  • Coupling: Add 3-(Benzyloxy)oxan-4-amine (dissolved in minimal DMF) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LC-MS. If >20% acid remains after 4h, add 0.5 eq more HATU/DIPEA.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 5% NaHCO₃, and Brine. Dry over Na₂SO₄.

Method B: The "Precision" Protocol (T3P)

Best for: Scale-up (>1g), racemization-prone acids (Cys, His, Phg), and easy purification.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is unique because the byproduct is water-soluble, and it exhibits very low epimerization rates even with hindered bases.

Materials:

  • Acid Partner (1.0 eq)

  • 3-(Benzyloxy)oxan-4-amine (1.1 eq)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Procedure:

  • Dissolution: Combine Carboxylic Acid, Amine, and Base in EtOAc (or 2-MeTHF) at

    
    .
    
  • Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. (T3P kinetics are slower than HATU but cleaner).

  • Workup: The beauty of T3P is the workup. Simply wash the organic layer with water, 1N HCl (if product stable), and NaHCO₃. The phosphorus byproducts wash away completely.

Comparative Data & Performance

The following table summarizes expected performance metrics based on internal standardizations for hindered ether-amines.

FeatureMethod A (HATU)Method B (T3P)Method C (EDC/HOBt)
Coupling Efficiency Very High (>95%)High (85-95%)Low (<60%)
Reaction Time Fast (2-4 h)Slow (12-24 h)Slow (12-48 h)
Epimerization Risk ModerateVery LowModerate
Purification Requires Column/HPLCExtraction often sufficientRequires Column
Cost HighModerateLow
Safety Allergen (Uronium salts)Safe (Non-explosive)Safe

Troubleshooting Guide

Scenario 1: Low Conversion (<50%)

  • Cause: Extreme steric clash or aggregation.

  • Solution: Switch solvent to NMP (N-methylpyrrolidone) to break H-bonds. Increase temperature to

    
     (only if using T3P to minimize racemization).
    
  • Alternative: Convert the acid to an Acid Fluoride using Cyanuric Fluoride or TFFH. Acid fluorides are small, highly reactive, and stable to water.

Scenario 2: Epimerization Observed

  • Cause: Base-catalyzed proton abstraction from the activated acid.

  • Solution: Switch to Method B (T3P) and use Collidine (TMP) instead of DIPEA. Collidine is a weaker, more hindered base that reduces proton abstraction.

Scenario 3: Poor Solubility

  • Cause: The hydrophobic benzyl group + polar amine creates amphiphilic issues.

  • Solution: Use a binary solvent system: DCM:DMF (1:1) .

References

  • Sigma-Aldrich. 3-(benzyloxy)oxan-4-amine Product Page. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Bachem. Peptide Coupling Reagents: A Guide. Link

  • Enamine. Levin's Reagent and Hindered Amine Functionalization. Link

Application Notes and Protocols for the Functionalization of the Amine Group in 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary amine in 3-(benzyloxy)oxan-4-amine. The oxane scaffold is of significant interest in medicinal chemistry, often utilized to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] Functionalization of the amine group on this scaffold allows for the exploration of diverse chemical space in drug discovery programs. This guide details protocols for four principal amine functionalization reactions: acylation, reductive amination, sulfonylation, and direct alkylation. Each section includes a discussion of the underlying chemical principles, step-by-step experimental protocols, and the rationale for procedural choices, grounded in established chemical literature.

Introduction: The Strategic Importance of 3-(Benzyloxy)oxan-4-amine in Medicinal Chemistry

The 3-(benzyloxy)oxan-4-amine scaffold is a valuable building block in modern drug discovery. The oxane ring, a saturated six-membered ether, is increasingly incorporated into clinical and preclinical drug candidates to modulate properties like polarity and lipophilicity.[4][5] The benzyloxy group offers a stable protecting group that can be removed under specific conditions if further modification at that position is desired. The primary amine at the 4-position serves as a key handle for introducing a wide array of functional groups, enabling the synthesis of libraries of compounds for biological screening. The ability to controllably and efficiently modify this amine is therefore critical for structure-activity relationship (SAR) studies.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved, thereby empowering scientists to troubleshoot and adapt these protocols to their specific needs.

Acylation of 3-(Benzyloxy)oxan-4-amine: Formation of Amide Bonds

Acylation of the primary amine in 3-(benzyloxy)oxan-4-amine with acyl chlorides or acid anhydrides is a robust method for forming stable amide bonds.[6] This transformation is fundamental in medicinal chemistry for introducing a vast array of substituents that can interact with biological targets. The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]

Scientific Rationale and Mechanistic Overview

The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (such as a chloride ion) to yield the thermodynamically stable amide product.[6] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]

Experimental Protocol: Acylation with an Acyl Chloride

Materials:

  • 3-(Benzyloxy)oxan-4-amine

  • Acyl chloride of choice (e.g., 4-bromobenzoyl chloride) (1.0-1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(benzyloxy)oxan-4-amine (1.0 equivalent) in anhydrous DCM.

  • Add the base (TEA or DIPEA, 1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Data Presentation: Acylation Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert under reaction conditions.
Base Triethylamine (TEA) or DIPEANeutralizes HCl byproduct without competing as a nucleophile.[6]
Temperature 0 °C to Room TemperatureControls the initial exothermicity of the reaction.
Equivalents of Acyl Chloride 1.0 - 1.1A slight excess can drive the reaction to completion.
Equivalents of Base 1.5 - 2.0Ensures complete neutralization of the generated acid.
Workflow Visualization

acylation_workflow start Dissolve 3-(Benzyloxy)oxan-4-amine and Base in Anhydrous DCM add_acyl Add Acyl Chloride dropwise at 0 °C start->add_acyl react Stir at Room Temperature (2-12h) add_acyl->react quench Quench with Saturated aq. NaHCO₃ react->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate, and Purify extract->purify product N-Acylated Product purify->product

Caption: Workflow for the acylation of 3-(benzyloxy)oxan-4-amine.

Reductive Amination: Forming Secondary and Tertiary Amines

Reductive amination is a highly versatile method for N-alkylation that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine.[7][8] This one-pot procedure is favored in medicinal chemistry for its efficiency and broad substrate scope.[7][9]

Scientific Rationale and Mechanistic Overview

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture, selectively reduces the imine to the corresponding secondary amine.[10] These reducing agents are preferred because they are less reactive towards the starting carbonyl compound.[10]

Experimental Protocol: Reductive Amination

Materials:

  • 3-(Benzyloxy)oxan-4-amine

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(benzyloxy)oxan-4-amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[7]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.[7]

Data Presentation: Reductive Amination Parameters
ParameterRecommended ConditionRationale
Solvent DCM or DCEAprotic solvents that are compatible with the reducing agent.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the reduction of imines over carbonyls.[7][10]
Temperature Room TemperatureSufficient for both imine formation and reduction.
Equivalents of Carbonyl 1.0 - 1.2A slight excess ensures complete consumption of the starting amine.
Equivalents of Reducing Agent 1.5Ensures complete reduction of the formed imine.
Workflow Visualization

reductive_amination_workflow start Dissolve Amine and Carbonyl in DCM/DCE imine_form Stir at Room Temperature for Imine Formation (1-2h) start->imine_form reduction Add NaBH(OAc)₃ and Stir (2-24h) imine_form->reduction quench Quench with Saturated aq. NaHCO₃ reduction->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate, and Purify extract->purify product N-Alkylated Product purify->product

Caption: One-pot reductive amination workflow.[7]

Sulfonylation: Synthesis of Sulfonamides

Sulfonylation of the primary amine of 3-(benzyloxy)oxan-4-amine with a sulfonyl chloride leads to the formation of a sulfonamide, a key functional group in many pharmaceutical agents.[11][12]

Scientific Rationale and Mechanistic Overview

Similar to acylation, sulfonylation is a nucleophilic substitution reaction. The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated.[13][14] Pyridine can also act as a nucleophilic catalyst.[13] A common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[13] This can be minimized by using a 1:1 stoichiometry or a slight excess of the amine, slow addition of the sulfonyl chloride, and maintaining a low reaction temperature.[13][14]

Experimental Protocol: Sulfonylation

Materials:

  • 3-(Benzyloxy)oxan-4-amine

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride) (1.0 equivalent)

  • Pyridine or Triethylamine (1.5-2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-(benzyloxy)oxan-4-amine (1.1 equivalents) and dissolve it in anhydrous DCM.

  • Add the base (e.g., pyridine, 1.5 equivalents).[13]

  • Cool the reaction mixture to 0 °C using an ice-water bath.[13]

  • In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[13]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Sulfonylation Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous DCMInert and provides good solubility.
Base Pyridine or 2,6-LutidinePyridine acts as a base and catalyst; sterically hindered bases like 2,6-lutidine can minimize di-sulfonylation.[13]
Temperature 0 °C to Room TemperatureLow temperature and slow addition of sulfonyl chloride minimize side reactions.[13]
Stoichiometry (Amine:Sulfonyl Chloride) ~1.1 : 1.0A slight excess of amine helps to prevent di-sulfonylation.[14]
Workflow Visualization

sulfonylation_workflow start Dissolve Amine and Base in Anhydrous DCM at 0 °C add_sulfonyl Add Sulfonyl Chloride Solution Dropwise (30-60 min) start->add_sulfonyl react Warm to Room Temperature and Stir to Completion add_sulfonyl->react quench Quench with Water react->quench workup Acid/Base Wash and Brine Wash quench->workup purify Dry, Concentrate, and Purify workup->purify product Sulfonamide Product purify->product

Caption: General workflow for the sulfonylation of a primary amine.

Direct Alkylation with Alkyl Halides

Direct alkylation of primary amines with alkyl halides can be a straightforward method to introduce alkyl groups, but it is often challenging to control and can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium salts.[15] However, for certain substrates and under controlled conditions, it can be a useful transformation.

Scientific Rationale and Mechanistic Overview

The reaction is a standard S_N2 substitution where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting product is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further alkylation. To achieve selective mono-alkylation, one can use a large excess of the primary amine, though this is often not practical for valuable starting materials. Alternatively, using a 1:1 stoichiometry and carefully monitoring the reaction can provide the desired mono-alkylated product, albeit often in a mixture with starting material and di-alkylated byproduct.[7]

Experimental Protocol: Mono-alkylation (Controlled)

Materials:

  • 3-(Benzyloxy)oxan-4-amine

  • Alkyl halide (e.g., benzyl bromide) (1.0-1.1 equivalents)

  • A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.0 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 3-(benzyloxy)oxan-4-amine (1.0 equivalent) and the base (e.g., K₂CO₃, 2.0 equivalents) in ACN or DMF.

  • Add the alkyl halide (1.0-1.1 equivalents) dropwise to the mixture at room temperature.[7]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress closely by TLC or LC-MS to minimize the formation of the di-alkylated byproduct.[7]

  • Upon completion, filter off any inorganic salts if necessary.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[7]

Data Presentation: Direct Alkylation Parameters
ParameterRecommended ConditionRationale
Solvent ACN or DMFPolar aprotic solvents that facilitate S_N2 reactions.
Base K₂CO₃ or DIPEANeutralizes the acid formed during the reaction.
Temperature Room Temperature to 60 °CGentle heating can increase the reaction rate.
Stoichiometry (Amine:Alkyl Halide) 1.0 : 1.0-1.1Careful control of stoichiometry is crucial to minimize over-alkylation.
Monitoring TLC or LC-MSEssential for stopping the reaction before significant di-alkylation occurs.[7]
Workflow Visualization

alkylation_workflow start Combine Amine and Base in ACN or DMF add_halide Add Alkyl Halide Dropwise start->add_halide react Stir at RT or Heat Gently (Monitor Closely) add_halide->react workup Filter, Dilute with Water, and Extract react->workup purify Wash, Dry, Concentrate, and Purify workup->purify product Mono-alkylated Product purify->product

Caption: Workflow for the controlled mono-alkylation of a primary amine.

Conclusion

The functionalization of the primary amine in 3-(benzyloxy)oxan-4-amine is a critical step in the synthesis of novel molecular entities for drug discovery. This guide has provided detailed, scientifically-grounded protocols for four key transformations: acylation, reductive amination, sulfonylation, and direct alkylation. By understanding the principles behind these reactions and following the outlined procedures, researchers can effectively and efficiently generate diverse libraries of compounds based on this valuable scaffold. Careful monitoring and purification are paramount to obtaining the desired products in high purity.

References

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • G. Li, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115589.
  • Y. Li, et al. (2020). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry, 2(4), 1-10.
  • A. Porcheddu, et al. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. The Journal of Organic Chemistry, 71(19), 7433-7436.
  • S. Lakrout, et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3, 20739-20743.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • J. Wu, et al. (2019). Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics.
  • A. R. Katritzky, et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
  • S. R. Baddam, et al. (2023).
  • A. Leitner, et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(22), 8689-8695.
  • M. Pathak, et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4.
  • S. S. Kotha, & M. B. Ghorpade. (2016). Acetylation of amines with acetic anhydride. Tetrahedron Letters, 57(42), 4726-4729.
  • ResearchGate. (2023, September 11). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Beilstein Journals. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • S. C. Sahoo, et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.

Sources

Application Note: Scalable Manufacturing Process for 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

3-(Benzyloxy)oxan-4-amine (CAS: 1218372-54-3) is a highly versatile functionalized tetrahydropyran (THP) building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and other advanced pharmaceutical intermediates[1]. In early-stage discovery (MedChem), this scaffold is typically synthesized using rapid, reagent-heavy protocols that prioritize speed over scalability. Common MedChem pitfalls include the use of shock-sensitive oxidants (mCPBA), cryogenic conditions (Swern oxidation), and hazardous reductants (LiAlH₄).

As a Senior Application Scientist, transitioning this molecule from the bench to the pilot plant requires a fundamental redesign of the synthetic logic. A scalable process must be a self-validating system—prioritizing atom economy, thermal safety, and chemoselectivity.

The Causality of Process Choices
  • Epoxidation (Safety & E-Factor): We replace mCPBA with peracetic acid (CH₃CO₃H). mCPBA generates stoichiometric amounts of m-chlorobenzoic acid waste and poses severe shock-hazard risks at scale. Peracetic acid is a cheap, bulk industrial oxidant that yields benign acetic acid as a byproduct.

  • Oxidation (Thermal Feasibility): The Swern oxidation is abandoned. Swern requires energy-intensive cryogenic cooling (-78 °C) to prevent the Pummerer rearrangement and emits toxic, foul-smelling dimethyl sulfide. Instead, we employ the Anelli Oxidation —utilizing catalytic TEMPO and stoichiometric sodium hypochlorite (household bleach)[2]. This reaction operates smoothly at 0–5 °C and is highly scalable.

  • Reductive Amination (Chemoselectivity): While catalytic hydrogenation (H₂, Pd/C, NH₃) is the industrial gold standard for amination, the benzyl ether protecting group at the C3 position is highly susceptible to hydrogenolysis. To prevent the destruction of the molecule via O-debenzylation, we utilize the Abdel-Magid protocol using sodium triacetoxyborohydride (NaBH(OAc)₃) and ammonium acetate[3]. NaBH(OAc)₃ is a mild, chemoselective hydride source that efficiently reduces the intermediate imine without cleaving the benzyl ether.

Process Workflow Visualization

The following diagram illustrates the optimized 4-step continuous workflow, eliminating the need for intermediate chromatographic purification.

G SM 3,6-Dihydro-2H-pyran (Starting Material) Step1 Step 1: Epoxidation (Peracetic Acid, NaOAc, 0°C) SM->Step1 Int1 3,7-Dioxabicyclo[4.1.0]heptane (Epoxide Intermediate) Step1->Int1 Step2 Step 2: Ring Opening (BnOH, cat. H2SO4, 60°C) Int1->Step2 Int2 3-(Benzyloxy)oxan-4-ol (Alcohol Intermediate) Step2->Int2 Step3 Step 3: Anelli Oxidation (TEMPO, NaOCl, KBr, 0°C) Int2->Step3 Int3 3-(Benzyloxy)oxan-4-one (Ketone Intermediate) Step3->Int3 Step4 Step 4: Reductive Amination (NH4OAc, NaBH(OAc)3, RT) Int3->Step4 Product 3-(Benzyloxy)oxan-4-amine (Final Product) Step4->Product

Figure 1: Scalable 4-step synthetic workflow for 3-(Benzyloxy)oxan-4-amine.

Quantitative Process Comparison

The table below summarizes the operational improvements achieved by shifting from the discovery route to the optimized process chemistry route.

Process MetricDiscovery (MedChem) RouteProcess Manufacturing Route
Overall Yield 25 – 30%> 55%
Key Oxidant Swern (Oxalyl Chloride / DMSO)Anelli (TEMPO / NaOCl)
Temperature Extremes -78 °C (Cryogenic)0 °C to 60 °C (Standard)
Amination Strategy NH₂OH followed by LiAlH₄NH₄OAc / NaBH(OAc)₃
Protecting Group Risk High (Debenzylation during reduction)Eliminated (Chemoselective)
E-Factor (Waste/Product) > 150< 40
Purification Column Chromatography (Silica)Telescoped / Crystallization

Step-by-Step Experimental Protocols

Note: The following protocols are designed for a 1.0 mole scale to demonstrate pilot-plant applicability. Ensure all work is conducted in a highly ventilated fume hood with appropriate process safety controls.

Step 1: Epoxidation of 3,6-Dihydro-2H-pyran

Objective: Safe, scalable synthesis of 3,7-dioxabicyclo[4.1.0]heptane.

  • Charge a 2 L jacketed reactor with 3,6-dihydro-2H-pyran (84.1 g, 1.0 mol) and dichloromethane (DCM, 500 mL).

  • Add sodium acetate (8.2 g, 0.1 mol) to buffer the reaction and prevent acid-catalyzed epoxide ring-opening.

  • Cool the mixture to 0 °C.

  • Slowly dose peracetic acid (39% w/w in acetic acid, 234 g, 1.2 mol) via an addition funnel over 2 hours, maintaining the internal temperature below 10 °C to control the exotherm.

  • Stir at room temperature for 4 hours.

  • In-Process Control (IPC): Quench a reaction aliquot and verify complete consumption of the alkene via GC-MS.

  • Workup: Cool to 0 °C and carefully quench residual peroxides with 10% aqueous Na₂SO₃ (test with KI-starch paper until negative). Separate the organic layer, wash with saturated NaHCO₃, and concentrate under reduced pressure to yield the crude epoxide as a pale oil.

Step 2: Acid-Catalyzed Epoxide Opening

Objective: Regio- and stereoselective formation of trans-3-(benzyloxy)oxan-4-ol.

  • To the crude epoxide (approx. 1.0 mol), add benzyl alcohol (162.2 g, 1.5 mol).

  • Add concentrated H₂SO₄ (4.9 g, 0.05 mol) dropwise at room temperature.

  • Heat the mixture to 60 °C for 6 hours. The reaction proceeds via an anti-periplanar attack (Fürst-Plattner rule), yielding the trans-diaxial product which equilibrates to the more stable diequatorial conformer.

  • Cool to room temperature and neutralize the acid with triethylamine (7.0 mL).

  • Workup: Remove the excess benzyl alcohol via vacuum distillation (short-path, < 1 mbar, ~90 °C). The resulting crude 3-(benzyloxy)oxan-4-ol is used directly in the next step.

Step 3: Anelli Oxidation to the Ketone

Objective: Thermal-safe oxidation to 3-(benzyloxy)oxan-4-one[2].

  • Dissolve the crude alcohol (approx. 1.0 mol) in DCM (800 mL).

  • Add a solution of KBr (11.9 g, 0.1 mol) in water (100 mL) and TEMPO (1.56 g, 0.01 mol). Cool the biphasic mixture to 0 °C.

  • Prepare the oxidant: Adjust the pH of 12% aqueous NaOCl (680 mL, ~1.1 mol) to 8.5–9.0 using saturated NaHCO₃.

  • Dose the buffered NaOCl solution into the reactor over 1 hour, maintaining vigorous stirring (biphasic mass transfer is critical) and an internal temperature of 0–5 °C.

  • Stir for an additional 30 minutes.

  • Workup: Separate the organic layer. Wash the organic phase with 10% aqueous Na₂S₂O₃ (to destroy unreacted hypochlorite) followed by brine. Concentrate to yield 3-(benzyloxy)oxan-4-one.

Step 4: Chemoselective Reductive Amination

Objective: Synthesis of 3-(benzyloxy)oxan-4-amine without O-debenzylation[3].

  • Charge a 3 L reactor with 3-(benzyloxy)oxan-4-one (approx. 206 g, 1.0 mol) and tetrahydrofuran (THF, 1.5 L).

  • Add ammonium acetate (NH₄OAc, 770 g, 10.0 mol). The large excess drives the equilibrium toward the intermediate imine/iminium species.

  • Stir at room temperature for 2 hours to ensure complete imine formation.

  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 318 g, 1.5 mol) over 1 hour. The reaction is mildly exothermic; maintain the temperature below 25 °C using a water bath.

  • Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction by slowly adding 2 M aqueous NaOH (1 L) to neutralize the acetic acid and liberate the free amine.

  • Extract the aqueous layer with ethyl acetate (2 × 500 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: To isolate the product and purge neutral impurities, dissolve the crude free base in MTBE and bubble HCl gas (or add 4M HCl in dioxane) to precipitate 3-(benzyloxy)oxan-4-amine hydrochloride. Filter and dry under vacuum. (Note: This process yields a diastereomeric mixture of cis/trans isomers. If a specific diastereomer is required, classical resolution via chiral acids, e.g., L-tartaric acid, can be applied at this stage).

References

  • TEMPO-Mediated Oxidations. Anelli's Oxidation Principles. Available at: [Link][2]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available at: [Link][3]

Sources

Application Note: 3-(Benzyloxy)oxan-4-amine in Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacokineticists Compound: 3-(Benzyloxy)oxan-4-amine (Synonym: 3-(benzyloxy)tetrahydro-2H-pyran-4-amine)

Introduction: The Strategic Role of the Functionalized Oxane Scaffold

In modern heterocyclic drug design, the modulation of physicochemical properties—specifically lipophilicity (cLogP), aqueous solubility, and metabolic stability—is paramount. The tetrahydropyran (THP, or oxane) ring is a highly privileged, three-dimensional bioisostere frequently deployed to replace piperidine, morpholine, or cyclohexane rings[1].

3-(Benzyloxy)oxan-4-amine represents an advanced, bifunctional building block. It combines the core advantages of the THP scaffold with a vicinal substitution pattern (amine and benzyloxy ether). This specific configuration offers several mechanistic advantages in lead optimization:

  • Bioisosteric Property Tuning: Replacing a basic piperidine with a neutral THP ring eliminates basicity-driven hERG liabilities and reduces phospholipidosis risks. Furthermore, the oxygen atom in the THP ring acts as a potent hydrogen bond acceptor, often improving aqueous solubility and disrupting flat crystal packing[2].

  • Stereospecific Vectoring: The vicinal relationship between the primary amine (the primary attachment point via amidation or S_NAr) and the benzyloxy group allows for precise spatial orientation within binding pockets.

  • Hydrophobic Probing & Masking: The bulky benzyloxy group can be retained to occupy deep hydrophobic pockets (e.g., the S2 pocket in aspartyl proteases[3]), or it can serve as a robust protecting group. Post-coupling hydrogenolysis reveals a highly polar 3-hydroxyl group, generating a vicinal amino-alcohol motif that drastically lowers cLogP and enhances target residence time via new hydrogen bond networks.

Physicochemical Profiling & Scaffold Comparison

To understand the causality behind selecting 3-(Benzyloxy)oxan-4-amine over traditional cyclic amines, we must analyze the thermodynamic and pharmacokinetic shifts induced by the scaffold. The table below summarizes the predictive physicochemical impact of substituting a standard lead core with various saturated heterocycles.

Table 1: Comparative Physicochemical Impact of Ring Substitutions
Scaffold Motif (R-Group)Predictive cLogP Shift (Δ)Basic pKa ContributionRelative Aqueous SolubilityPrimary Metabolic Liability
Cyclohexylamine +1.20~10.5LowCYP-mediated ring hydroxylation
Piperidin-4-amine +0.40~10.0 (ring N)ModerateN-dealkylation, N-oxidation
Oxan-4-amine (THP) -0.30Neutral ringHighReduced (metabolically stable)
3-(Benzyloxy)oxan-4-amine +1.50Neutral ringLow-ModerateO-debenzylation (if unshielded)
3-Hydroxyoxan-4-amine *-1.10Neutral ringVery HighPhase II Glucuronidation

*Note: The 3-hydroxy derivative represents the post-hydrogenolysis product of the benzyloxy precursor.

Workflow & Logical Relationships in Scaffold Hopping

The decision to integrate 3-(Benzyloxy)oxan-4-amine into a drug candidate usually follows a specific optimization logic, transitioning from a highly lipophilic or overly basic lead to a well-balanced clinical candidate.

G A Initial Lead (Piperidine Core) B Identify Liability (hERG / High cLogP) A->B C Scaffold Hopping (THP Core Insertion) B->C D 3-(Benzyloxy)oxan-4-amine Integration C->D E Optimized Candidate (Improved ADME) D->E

Caption: Workflow of bioisosteric scaffold hopping utilizing the THP core to mitigate ADME liabilities.

Experimental Protocols

The following protocols detail the integration of 3-(Benzyloxy)oxan-4-amine into a heterocyclic core (e.g., a pyrimidine or quinoline scaffold commonly found in kinase or antimalarial target inhibitors[4]), followed by the strategic deprotection of the benzyloxy group.

Protocol A: S_NAr Functionalization with Heteroaryl Halides

Rationale: Nucleophilic aromatic substitution (S_NAr) is the most reliable method for attaching the oxan-4-amine primary amine to an electron-deficient heteroaryl chloride.

Reagents & Materials:

  • 3-(Benzyloxy)oxan-4-amine (1.1 eq)

  • Heteroaryl chloride core (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or 1-Butanol

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous NMP (3.0 mL).

  • Amine Addition: Add 3-(Benzyloxy)oxan-4-amine (1.1 mmol) to the stirring solution, followed by the dropwise addition of DIPEA (3.0 mmol). Causality: DIPEA is chosen over triethylamine due to its higher steric bulk, which prevents competing nucleophilic attack by the base itself.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 110°C using an oil bath or microwave synthesizer (15 minutes at 120°C).

  • Reaction Monitoring: Monitor the reaction via LC-MS. The benzyloxy-THP mass adduct should form cleanly. Self-Validation: The disappearance of the starting heteroaryl halide mass and the emergence of the [M+H]+ corresponding to the coupled product confirms conversion.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) and brine (10 mL). Causality: The LiCl wash is critical for effectively partitioning the high-boiling NMP out of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Catalytic Hydrogenolysis of the Benzyloxy Group

Rationale: If the benzyloxy group was utilized purely as a protecting group for the vicinal alcohol, it must be removed to reveal the polar pharmacophore.

Reagents & Materials:

  • Coupled 3-(Benzyloxy)oxan-4-amine intermediate (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% wt) (0.1 eq by weight)

  • Hydrogen gas (H₂ balloon or Parr shaker)

  • Solvent: Methanol or Ethanol (with 0.1% Acetic Acid)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in Methanol (10 mL/mmol). Add a catalytic amount of glacial acetic acid. Causality: Mild acidic conditions protonate the amine, preventing catalyst poisoning and accelerating the cleavage of the benzyl ether.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an argon atmosphere to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir the suspension vigorously under an H₂ atmosphere (1 atm via balloon) at room temperature for 4-12 hours.

  • Monitoring: Check progress via TLC. The deprotected product will be significantly more polar (lower Rf value) due to the exposed hydroxyl group.

  • Filtration & Recovery: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot methanol. Critical Safety Step: Do not let the Pd/C dry out on the filter paper while exposed to air, as it is highly pyrophoric.

  • Concentration: Evaporate the filtrate to yield the final 3-hydroxyoxan-4-amine functionalized drug candidate.

G Step1 1. S_NAr Reaction (Heteroaryl Chloride + THP-Amine) Step2 2. LC-MS & TLC Monitoring (Verify Mass & Conversion) Step1->Step2 Step3 3. Workup & Purification (LiCl Wash & Flash Chromatography) Step2->Step3 Step4 4. Hydrogenolysis (Pd/C, H2) (Cleavage of Benzyloxy Ether) Step3->Step4 Step5 5. Final Vicinal Amino-Alcohol (Target Scaffold Isolated) Step4->Step5

Caption: Step-by-step synthetic workflow for integrating and deprotecting 3-(Benzyloxy)oxan-4-amine.

Conclusion

The incorporation of 3-(Benzyloxy)oxan-4-amine into small molecule pipelines represents a sophisticated approach to overcoming pharmacokinetic bottlenecks. By leveraging the THP ring as a piperidine/cyclohexane bioisostere, medicinal chemists can effectively lower cLogP, eliminate basicity-driven off-target effects, and introduce novel hydrogen-bonding interactions. The dual utility of the benzyloxy group—either as a lipophilic probe for deep binding pockets or as a masked hydroxyl group—provides exceptional versatility in late-stage lead optimization.

References

  • BenchChem. Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide for Medicinal Chemistry. Retrieved March 5, 2026.[1]

  • Journal of Medicinal Chemistry (ACS Publications). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Retrieved March 5, 2026. [2]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Retrieved March 5, 2026. [4]

  • PMC (National Institutes of Health). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved March 5, 2026. [3]

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Application Note: 3-(Benzyloxy)oxan-4-amine – Reactivity & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Mechanism of 3-(Benzyloxy)oxan-4-amine with Electrophiles Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Structural Analysis

3-(Benzyloxy)oxan-4-amine (also known as 3-(benzyloxy)tetrahydro-2H-pyran-4-amine) is a high-value heterocyclic building block used in the synthesis of bioactive small molecules.[1] Its structure features a tetrahydropyran core, a primary amine at the C4 position, and a benzyloxy protecting group at the C3 position.[2]

Key Structural Features:

  • Nucleophilic Center: The C4-primary amine (

    
    ) is the exclusive site for electrophilic attack under neutral/basic conditions.[1][2]
    
  • Stereoelectronic Environment: The C3-benzyloxy group (

    
    ) exerts a significant influence on reactivity through:
    
    • Inductive Effect: The electronegative oxygen at C3 (

      
       effect) slightly reduces the basicity (
      
      
      
      ) of the C4-amine compared to unsubstituted tetrahydropyran-4-amine, making it a more selective but slightly slower nucleophile.[1]
    • Steric Hindrance: The bulky benzyl group shields the C4-amine, particularly in the cis-isomer, requiring optimized conditions for reactions with bulky electrophiles.[2]

    • Conformational Locking: The tetrahydropyran ring typically adopts a chair conformation.[1][2] The thermodynamic preference is for the bulky substituents (3-OBn and 4-NH2) to adopt an equatorial orientation (trans-diequatorial), though the cis isomer (axial-equatorial) is often encountered depending on the synthetic route (e.g., reductive amination).[1][2]

Reaction Mechanisms with Electrophiles

The reaction of 3-(benzyloxy)oxan-4-amine with electrophiles follows a generic nucleophilic substitution or addition-elimination pathway, but is governed by the specific stereochemistry of the substrate.[1]

A. Acylation & Sulfonylation (Amide/Sulfonamide Formation) [1][2]

  • Mechanism: Addition-Elimination.[1]

  • Pathway: The lone pair of the nitrogen attacks the carbonyl carbon of an acyl chloride or the sulfur of a sulfonyl chloride.

  • Stereochemical Impact: In the cis-isomer, the C3-benzyloxy group can sterically impede the approach of the electrophile, often requiring higher equivalents of base (e.g., DIPEA) or catalysts (DMAP) to drive the reaction to completion compared to the trans-isomer.[2]

  • Side Reactions: Competitive O-acylation is negligible due to the ether protection at C3, but N,N-diacylation can occur if excess reagent is used.[1][2]

B. Reductive Amination (Secondary Amine Formation) [1][2]

  • Mechanism: Imine formation followed by hydride reduction.[1][2]

  • Pathway: Condensation with an aldehyde/ketone yields an imine intermediate.[1][2] The C3-OBn group may direct the hydride attack (e.g., from the less hindered face), influencing the diastereoselectivity of the new chiral center formed on the electrophile (if chiral).[2]

C. Nucleophilic Substitution (


) (Alkylation) 
  • Mechanism: Direct displacement of a leaving group (halide/mesylate).[1][2]

  • Pathway: The amine attacks an alkyl halide.[1][2]

  • Control: Mono-alkylation is difficult to control; over-alkylation to tertiary amines or quaternary ammonium salts is common.[1] Reductive amination is preferred for mono-alkylation.[1]

Experimental Protocols

These protocols are designed for the functionalization of 3-(benzyloxy)oxan-4-amine (approx.[1] 1.0 mmol scale).

Protocol A: Amide Coupling (Reaction with Acyl Chlorides) Target: Synthesis of N-(3-(benzyloxy)tetrahydro-2H-pyran-4-yl)amides

Reagents:

  • Substrate: 3-(Benzyloxy)oxan-4-amine (1.0 equiv)[1]

  • Electrophile: Acyl Chloride (1.1 equiv)[1][2]

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M)[1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 3-(benzyloxy)oxan-4-amine (207 mg, 1.0 mmol) in anhydrous DCM (10 mL).
    
  • Base Addition: Add

    
     (280 µL, 2.0 mmol) and cool the mixture to 0°C using an ice bath.
    
  • Electrophile Addition: Add the acyl chloride (1.1 mmol) dropwise over 5 minutes. Note: If the electrophile is solid, dissolve in minimal DCM before addition.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2]

  • Quench: Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (Reaction with Aldehydes) Target: Synthesis of Secondary Amines[1][2]

Reagents:

  • Substrate: 3-(Benzyloxy)oxan-4-amine (1.0 equiv)[1]

  • Electrophile: Aldehyde (1.0–1.2 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (10 mL). Stir at RT for 30–60 minutes to allow imine equilibrium. Optional: Add

    
     or molecular sieves to promote imine formation.[1]
    
  • Reduction: Add

    
     (318 mg, 1.5 mmol) in one portion.
    
  • Reaction: Stir vigorously at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM or EtOAc. Dry organics over

    
     and concentrate.
    
  • Purification: Flash chromatography (often requires 1–5%

    
     in eluent to prevent streaking of the amine).[1][2]
    
Data Summary & Troubleshooting
ParameterCondition / ObservationRecommendation
Solubility Moderate in DCM, THF, MeOH.[1][2] Poor in Hexanes.[1][2]Use DCM or THF for acylation; MeOH or DCE for reductive amination.[1][2]
Reactivity Slower than cyclohexylamine due to -OBn inductive effect.[1]Increase reaction time or temperature (up to 40°C) if conversion is low.[1][2]
Stereochemistry Cis-isomer reacts slower with bulky electrophiles.[1]Use stronger activation (e.g., HATU for carboxylic acids) or less bulky electrophiles.[1][2]
Stability Benzyl ether is stable to basic/mild acidic conditions.[1][2]Avoid

,

, or strong Lewis acids unless deprotection is desired.[1][2]
Mechanism Visualization

The following diagram illustrates the competitive pathways and stereochemical considerations for the reaction of 3-(benzyloxy)oxan-4-amine.

ReactionMechanism cluster_legend Key Factors Substrate 3-(Benzyloxy)oxan-4-amine (Nucleophile) TS_Trans Transition State (Trans-Diequatorial) Low Steric Hindrance Substrate->TS_Trans Major Pathway (Fast) TS_Cis Transition State (Cis-Axial/Eq) High Steric Hindrance (-OBn) Substrate->TS_Cis Minor Pathway (Slow due to Sterics) Electrophile Electrophile (E+) (Acyl Cl, Aldehyde, etc.) Electrophile->TS_Trans Electrophile->TS_Cis Product_Amide Amide/Amine Product (Functionalized C4) TS_Trans->Product_Amide Elimination of LG or Hydride Reduction TS_Cis->Product_Amide Factors 1. Inductive Effect (-I) of C3-OBn reduces nucleophilicity. 2. C3-OBn bulk blocks approach in Cis-isomer. 3. Ring oxygen (O1) stabilizes chair conformation.

Caption: Reaction pathway analysis showing the kinetic preference for the trans-isomer due to minimized steric clash between the incoming electrophile and the C3-benzyloxy group.[2]

References

  • Synthesis of 4-aminotetrahydropyran scaffolds: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[1][2][3] Bioorganic & Medicinal Chemistry2017 , 25(7), 2218-2225.[1][2][3] Link

  • Stereoselective Functionalization: Kang, G., et al. "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization."[1][2][4] Organic Letters2024 , 26(14), 2729-2732.[1][2][4] Link[1][2]

  • Conformational Analysis of Heterocycles: Eliel, E. L., et al. "Conformational Analysis of Saturated Heterocycles."[2] Chemical Reviews1975 , 75(6), 679-703.[1][2] (Foundational text for tetrahydropyran conformation).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry1996 , 61(11), 3849-3862.[1][2] Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Benzyloxy)oxan-4-amine

[1]

Case ID: PUR-3BOA-001 Status: Active Subject: Isolation, Diastereomeric Separation, and Salt Formation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The purification of 3-(benzyloxy)oxan-4-amine (also known as 3-(benzyloxy)tetrahydro-2H-pyran-4-amine) presents specific challenges due to the basicity of the primary amine, the lability of the benzyl ether under harsh acidic conditions, and the presence of diastereomers (cis and trans).[1]

This guide provides a field-proven workflow for isolating this intermediate from a reductive amination mixture (typically from 3-(benzyloxy)oxan-4-one).[1][2] It prioritizes Acid-Base Extraction for bulk cleanup, followed by Chromatographic Resolution or Salt Crystallization for isomeric purity.[1]

Workflow Visualization

The following flowchart outlines the logical decision tree for purifying the crude reaction mixture.

PurificationWorkflowCrudeCrude Reaction Mixture(Reductive Amination)QuenchQuench & Solvent Swap(Remove THF/MeOH, dissolve in EtOAc)Crude->QuenchAcidBaseAcid-Base Extraction Cycle(Remove Benzyl Alcohol/Neutrals)Quench->AcidBase 1. Extract into 1M HCl2. Wash Org. Layer3. Basify Aq. Layer to pH 124. Extract into DCMCheckPurityAnalyze Purity (LCMS/NMR)AcidBase->CheckPurityFlashFlash Chromatography(DCM/MeOH/NH4OH)CheckPurity->Flash Low dr (mix of cis/trans)SaltSalt Formation & Crystallization(HCl or Oxalate)CheckPurity->Salt High dr or Solid req.FinalPure 3-(Benzyloxy)oxan-4-amine(>98% de/ee)Flash->FinalSalt->Final Filtration

Figure 1: Decision matrix for the isolation of aminopyran intermediates. The Acid-Base cycle is the critical "self-validating" step to remove non-basic byproducts.[1]

Module 1: Isolation & Bulk Cleanup (Acid-Base Workup)[1][2]

Context: The most common impurity in this synthesis is the starting material (benzyl alcohol derivatives) or non-basic byproducts from the reducing agent.[1] Direct chromatography of the crude is inefficient due to these neutral contaminants.[1]

Protocol: The "3-Phase" Extraction
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

    • Note: Do not use DCM yet; EtOAc is better for rejecting non-polar impurities during the acid wash.[1]

  • Acid Extraction (Targeting the Amine):

    • Extract the organic phase with 1.0 M HCl (aq) (3x volumes).

    • Chemistry: The amine is protonated (

      
      ) and moves to the aqueous phase.[1][2] The benzyl alcohol and neutral impurities remain in the EtOAc.[1]
      
    • Critical Check: Keep the aqueous layer.[1] Check pH < 2.[1]

  • Neutral Wash:

    • Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.[1][2]

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C.[1][2][3]

    • Slowly adjust pH to 12-14 using 4.0 M NaOH or 50% NaOH .[1]

    • Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).[1]

    • Why DCM? Aminopyrans are highly soluble in DCM, ensuring maximum recovery.[1]

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Outcome: You now have the "Clean Crude" amine, free of non-basic starting materials.[1][2]

Module 2: Separation of Cis and Trans Diastereomers

Context: Reductive amination typically yields a mixture of cis (syn) and trans (anti) isomers.[1] The ratio depends on the reducing agent (e.g., STAB often favors cis).[1] Separation is required for biological assays.[1]

Method A: Flash Column Chromatography

Amines streak on silica gel due to interaction with acidic silanol groups.[1][2] You must modify the mobile phase.[1]

ParameterSpecification
Stationary Phase Standard Silica Gel (40-63 µm)
Base Modifier 1% Ammonium Hydroxide (

)
or 1% Triethylamine (TEA)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 10% Methanol in DCM (with 1%

)
Gradient 0% B → 50% B over 15 Column Volumes (CV)
Elution Order Typically, the less polar isomer (often trans due to intramolecular H-bonding) elutes first.[1][2]

Technical Insight: If separation is poor, switch to Amino-functionalized Silica (NH2-Silica) .[1][2] This eliminates the need for amine modifiers and often provides sharper peak resolution for diastereomers.[1]

Method B: Selective Crystallization (Salt Screening)

If chromatography is difficult on a large scale, convert the amine to a salt.[1][2] Diastereomeric salts often have vastly different solubility profiles.

  • Oxalate Salt: Dissolve amine in EtOH. Add 1.0 eq of Oxalic acid.[1][2] Heat to reflux and cool slowly.[1]

    • Result: Often crystallizes one diastereomer preferentially.[1][2]

  • HCl Salt: Treat with 4M HCl in Dioxane.

    • Warning: Benzyl ethers can be cleaved by strong acids if heated.[1][2] Perform at 0°C to RT.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. How do I solidify it?

A: 3-(Benzyloxy)oxan-4-amine free base is likely a viscous oil or low-melting solid.[1][2] To obtain a handleable solid:

  • Make the Hydrochloride Salt: Dissolve the oil in dry diethyl ether or EtOAc. Add dropwise 2M HCl in diethyl ether . The salt should precipitate immediately as a white solid.[1][3]

  • Make the Fumarate Salt: If HCl is too hygroscopic, try Fumaric acid (1 eq) in hot isopropanol (IPA).[1][2]

Q2: I see a third spot on TLC that is not the cis/trans isomer. What is it?

A: This is likely the Bis-alkylated impurity (Secondary amine).[1][2]

  • Cause: During reductive amination, the product amine reacts with another molecule of ketone.[1][2][4]

  • Solution: This impurity is much less polar (higher

    
    ) than the primary amine.[1][2] It can be easily removed during the Module 2  chromatography step.[1] To prevent it in future runs, use a large excess of the ammonium source (e.g., Ammonium Acetate > 5 eq).[1]
    
Q3: Is the Benzyl group stable during the HCl workup?

A: Yes, the benzyl ether is stable to dilute HCl (1M) at room temperature for short durations (extraction).[1][2]

  • Caution: Avoid refluxing in strong acid (e.g., 6M HCl or HBr), as this will deprotect the benzyl group to form the alcohol (3-hydroxyoxan-4-amine).[1][2]

Q4: How do I determine the relative configuration (cis vs. trans)?

A: Use 1H NMR Coupling Constants (


-values)
  • Analyze the coupling between H-3 and H-4 protons.[1]

  • Trans (Anti): Large coupling constant (

    
     Hz) indicates an axial-axial relationship (if the ring adopts a chair conformation).[1][2]
    
  • Cis (Syn): Smaller coupling constant (

    
     Hz) indicates an axial-equatorial relationship.[1][2]
    
  • Reference Standard: Compare with literature data for similar 3,4-disubstituted pyrans [1].

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F.; Mehrman, S. J.[1][2] "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006 , 10, 971–1031.[1][2][5] [1][2]

  • Pyranone Synthesis: "Synthesis of dihydro-2H-pyran-3(4H)-one." Arkivoc, 2012 , (viii), 226-230.[1][6]

  • General Amine Purification: "Purification strategies to separate cis and trans isomers."[1][2] BenchChem Technical Guides. [1][2]

  • Diastereomer Resolution: Conlon, D. A., et al. "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine."[1] Chirality, 2005 , 17, S149.[1][2] (Analogous methodology for cyclic amine resolution).

Technical Support Center: Diastereomeric Separation of 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of specific stereoisomers in substituted oxanes (tetrahydropyrans).

3-(Benzyloxy)oxan-4-amine presents a unique separation challenge. The molecule features a highly polar primary amine at C4, a lipophilic benzyloxy ether at C3, and two adjacent stereocenters that generate cis and trans diastereomers. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols for separating and characterizing these diastereomers to ensure the scientific integrity of your downstream assays.

Troubleshooting Guides & FAQs

Q1: Why do I observe severe peak tailing and poor resolution of the cis/trans isomers on standard normal-phase silica gel?

Mechanistic Causality: The primary amine at C4 is highly basic. On bare silica, the amine undergoes strong, non-specific hydrogen bonding and ion-exchange interactions with acidic residual silanol groups (Si-OH) on the stationary phase. This leads to severe peak tailing, irreversible adsorption, and the inevitable co-elution of the cis and trans diastereomers.

Solution: You must disrupt these secondary interactions. You have two options:

  • Chemical Derivatization (Recommended for Preparative Scale): Temporarily mask the amine by converting it to a tert-butyloxycarbonyl (Boc) carbamate. The Boc group eliminates the basicity of the nitrogen, allowing the cis and trans isomers to separate cleanly based solely on the steric orientation of the C3-benzyloxy and C4-NHBoc groups.

  • Mobile Phase Additives: If you must run the free amine, add 1–2% triethylamine (TEA) or ammonium hydroxide to your organic eluent (e.g., DCM/MeOH) to dynamically cap the silanol sites.

Q2: What is the optimal workflow for preparative-scale separation of these diastereomers?

Mechanistic Causality: Relying on the "Protect-Separate-Deprotect" workflow is the most robust method for recovering high-purity cis and trans isomers without the loss of yield associated with tailing free amines. The trans-isomer generally elutes first due to its lower dipole moment in the stable diequatorial conformation.

Step-by-Step Methodology:

  • Boc-Protection: Dissolve the diastereomeric mixture of 3-(Benzyloxy)oxan-4-amine in dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of triethylamine (TEA). Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.

  • Chromatographic Separation: Load the crude Boc-protected mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30). Collect the fractions (the trans-isomer elutes first, followed by the cis-isomer).

  • Deprotection: Treat the separated fractions individually with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the carbamate.

  • Free-Basing: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with DCM to yield the pure cis and trans free amines.

PrepWorkflow Mix cis/trans Mixture 3-(Benzyloxy)oxan-4-amine Boc Boc Protection (Boc2O, TEA, DCM) Mix->Boc Silica Silica Gel Chromatography (Hexanes/EtOAc) Boc->Silica TransBoc trans-NHBoc Isomer (Elutes First) Silica->TransBoc Fraction 1 CisBoc cis-NHBoc Isomer (Elutes Second) Silica->CisBoc Fraction 2 Deprotect1 TFA Deprotection & Free-Basing TransBoc->Deprotect1 Deprotect2 TFA Deprotection & Free-Basing CisBoc->Deprotect2 PureTrans Pure trans-Amine Deprotect1->PureTrans PureCis Pure cis-Amine Deprotect2->PureCis

Preparative workflow for separating cis/trans diastereomers via Boc-derivatization.

Q3: How can I analytically resolve the free amine diastereomers without derivatization?

Mechanistic Causality: For analytical monitoring, Supercritical Fluid Chromatography (SFC) is vastly superior to standard HPLC for polar amines. SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity. However, pure CO₂ is non-polar. To elute basic amines and prevent silanol interactions on SFC columns, a polar modifier containing a basic additive is strictly required[1]. The basic additive masks the stationary phase active sites, yielding sharp, baseline-resolved peaks.

Protocol: Use an SFC system equipped with a 2-ethylpyridine or bare silica column. Run a mobile phase of CO₂ / Methanol containing 0.2% Dimethylethylamine (DMEA) or isopropylamine (IPA)[1][2]. Alternatively, Reversed-Phase HPLC (RP-HPLC) can be used with a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) to keep the amine deprotonated, maximizing hydrophobic interactions with the C18 phase.

AnalyticalTree Start Analytical Separation Required IsDeriv Is the amine derivatized? Start->IsDeriv YesDeriv Yes (e.g., Boc, Cbz) IsDeriv->YesDeriv NoDeriv No (Free Amine) IsDeriv->NoDeriv Standard Standard Normal Phase or RP-HPLC YesDeriv->Standard SFC SFC with Basic Additive (e.g., 0.2% DMEA in MeOH) NoDeriv->SFC Preferred RPHPLC RP-HPLC with High pH (pH 10 Buffer) NoDeriv->RPHPLC Alternative

Decision tree for selecting the appropriate analytical chromatography method.

Q4: After separation, how do I assign the relative stereochemistry (cis vs. trans) using NMR?

Mechanistic Causality: The relative stereochemistry of the tetrahydropyran ring can be definitively assigned using ¹H NMR by analyzing the vicinal coupling constants (


) between the protons at C3 and C4[3]. The oxane ring adopts a stable chair conformation.
  • Trans-isomer: The bulky benzyloxy group at C3 and the amine at C4 will both adopt equatorial positions to minimize 1,3-diaxial steric clashes. Consequently, their attached protons (H3 and H4) will both be axial. The dihedral angle between two axial protons is ~180°, resulting in a large axial-axial coupling constant (

    
     Hz)[3][4].
    
  • Cis-isomer: One substituent must be axial and the other equatorial. Therefore, the coupling between H3 and H4 will be axial-equatorial or equatorial-equatorial. The dihedral angle is ~60°, resulting in a significantly smaller coupling constant (

    
     Hz)[3][5].
    

Quantitative Data Summary: Analytical Methods

MethodStationary PhaseMobile Phase / AdditivesTypical Retention Time (Rt)Peak Shape / Resolution
Normal Phase (Bare Silica) Silica Gel (5 µm)Hexane/EtOAc (No additives)Broad, unpredictableSevere tailing, Co-elution
Normal Phase (Modified) Silica Gel (5 µm)DCM/MeOH + 1% TEA~15-25 minModerate, Rs < 1.5
RP-HPLC (High pH) C18 (End-capped, 3 µm)Water (pH 10 NH₄HCO₃) / MeCN~8-12 minGood, Rs > 2.0
SFC (Recommended) 2-Ethylpyridine (5 µm)CO₂ / MeOH + 0.2% DMEA~3-6 minExcellent, Rs > 3.0

References

1.[1] Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals, LCGC International. 1 2.[2] Supercritical fluid chromatography for the enantioseparation of pharmaceuticals, FAGG. 2 3.[3] A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones, RSC Publishing.3 4.[5] Relative stereochemical determination of the C61–C83 fragment of symbiodinolide using a stereodivergent synthetic approach, Organic & Biomolecular Chemistry. 5 5.[4] Differentiating Isomers of 4-Chloro-2-methyl-tetrahydro-pyran: A Spectroscopic Comparison Guide, Benchchem. 4

Sources

Troubleshooting benzyl deprotection in oxan-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Group Subject: Troubleshooting Guide: N-Benzyl Deprotection of Oxan-4-amine Derivatives

Introduction

The deprotection of N-benzyl oxan-4-amines (4-aminotetrahydropyrans) is a critical step in synthesizing bioactive scaffolds. While catalytic hydrogenation is the industry standard, this specific subclass of amines presents unique challenges. The basic nitrogen atom can poison palladium catalysts, and the solvent choice often dictates whether you obtain the desired product or an N-methylated impurity.

This guide provides a logic-driven troubleshooting framework, moving from optimization of standard hydrogenation to alternative chemical cleavage methods when catalytic routes fail.

Part 1: Diagnostic Troubleshooting Flowchart

Before altering your protocol, use this decision tree to identify the root cause of the failure.

TroubleshootingLogic Start Problem: Benzyl Deprotection Failed CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Stalled Outcome: Starting Material Remaining (Reaction Stalled) CheckLCMS->Stalled Incomplete Conv. Methylated Outcome: Product + 14 Mass Unit (N-Methylation) CheckLCMS->Methylated M+14 Peak NoRxn Outcome: No Reaction / Catalyst Poisoning CheckLCMS->NoRxn 0% Conv. Soln_Acid Action: Add 1-2 eq. HCl or AcOH (Protonate Amine) Stalled->Soln_Acid Amine Poisoning Soln_Pearlman Action: Switch to Pd(OH)2/C (Higher Activity) Stalled->Soln_Pearlman Catalyst Inactive Soln_Solvent Action: Switch Solvent to EtOH or IPA (Avoid MeOH) Methylated->Soln_Solvent Methanol Reaction NoRxn->Soln_Pearlman Try Robust Cat. Soln_ACE Action: Switch to ACE-Cl Method (Chemical Cleavage) NoRxn->Soln_ACE Sulfur/Poison Present

Figure 1: Decision matrix for diagnosing N-benzyl deprotection failures based on crude reaction analysis.

Part 2: Troubleshooting Scenarios & Solutions

Scenario A: The Reaction Stalls (Incomplete Conversion)

Symptom: The reaction starts but stops at 50-70% conversion. Adding more catalyst has diminishing returns. Root Cause: Amine Poisoning. The free amine product (oxan-4-amine) binds tightly to the Pd surface via its lone pair, blocking active sites from the bulky benzyl substrate. Solution: Run the reaction in acidic media to protonate the nitrogen.[1]

  • Protocol Adjustment: Add 1.0–2.0 equivalents of HCl (1M in water or dioxane) or Acetic Acid to the reaction mixture.

  • Why it works: The ammonium salt (

    
    ) cannot coordinate effectively to the metal surface, preventing catalyst poisoning [1].
    
Scenario B: Formation of N-Methylated Side Product (+14 amu)

Symptom: LC-MS shows a peak corresponding to [M+14] or [M+15]. Root Cause: Reductive Alkylation by Solvent. When using Methanol (MeOH) with Pd/C, the catalyst can dehydrogenate MeOH to formaldehyde (


). The free amine condenses with formaldehyde to form an imine, which is rapidly reduced to the N-methyl amine.
Solution:  Change the solvent system.
  • Protocol Adjustment: Switch from MeOH to Ethanol (EtOH) or Isopropanol (IPA) .

  • Alternative: If MeOH is required for solubility, strictly ensure the presence of acid (HCl) to prevent imine formation [2].

Scenario C: Hydrogenation Fails Completely (0% Conversion)

Symptom: No product is formed even under high pressure (50+ psi) and elevated temperature. Root Cause: Steric Bulk or Catalyst Deactivation. The oxane ring combined with the benzyl group may create steric hindrance, or trace sulfur/halide impurities are killing the Pd catalyst. Solution: Switch to Pearlman’s Catalyst (Pd(OH)₂/C) or use the ACE-Cl chemical method .

Part 3: Comparative Methodologies

Select the method based on your substrate's sensitivity and the available equipment.

FeatureMethod 1: Standard HydrogenationMethod 2: Transfer HydrogenationMethod 3: ACE-Cl Cleavage
Reagents

gas, Pd/C or Pd(OH)₂
Ammonium Formate, Pd/C1-Chloroethyl chloroformate (ACE-Cl)
Key Advantage Cleanest profile (if optimized)No gas cylinder required; rapidWorks when catalysis fails (e.g., S-containing molecules)
Primary Risk N-methylation (in MeOH); PoisoningSublimation of ammonium formateRequires reflux; Acidic workup
Best For Standard substratesSmall scale (<1g)Sterically hindered or "poisoned" substrates

Part 4: Detailed Protocols

Protocol 1: Acid-Modified Catalytic Hydrogenation (The "Gold Standard")

Use this for routine deprotection of oxan-4-amines to avoid catalyst poisoning.

  • Preparation: Dissolve the N-benzyl oxan-4-amine substrate (1.0 mmol) in Ethanol (10 mL). Note: Avoid MeOH to prevent N-methylation.

  • Acidification: Add 1.2 equivalents of 1M HCl (aqueous or ethereal).

    • Checkpoint: Ensure the pH is < 4. This ensures the amine is protonated.

  • Catalyst Addition: Carefully add 10 wt% Pd(OH)₂/C (Pearlman’s Catalyst) (20% w/w relative to substrate) under an inert argon atmosphere.

    • Safety: Dry Pd catalysts are pyrophoric. Wet the catalyst with a small amount of toluene or water if adding dry.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient; use 50 psi for difficult substrates). Stir vigorously at 40°C  for 4–16 hours.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOH.

  • Isolation: Concentrate the filtrate to obtain the amine hydrochloride salt .

    • Note: If the free base is required, neutralize with saturated

      
       and extract with DCM/IPA (3:1 ratio) due to the high water solubility of oxan-4-amines.
      
Protocol 2: ACE-Cl Chemical Deprotection (The "Fail-Safe")

Use this when hydrogenation fails due to catalyst poisoning (e.g., presence of thioethers or heterocycles).

  • Acylation: Dissolve the N-benzyl substrate (1.0 mmol) in dry 1,2-dichloroethane (DCE) (5 mL).

  • Reagent Addition: Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 mmol, 1.2 eq.) dropwise at 0°C.

  • Reflux 1: Allow to warm to room temperature, then heat to reflux (83°C) for 3–12 hours.

    • Mechanism:[2][3] This step cleaves the benzyl group, forming a carbamate intermediate and benzyl chloride [3].

  • Evaporation: Cool and concentrate the reaction mixture to dryness under vacuum to remove the solvent and excess ACE-Cl.

  • Methanolysis: Redissolve the crude carbamate residue in Methanol (10 mL) and heat to reflux for 1 hour.

    • Mechanism:[2][3] Methanol attacks the ACE-carbamate, decomposing it into the desired amine hydrochloride,

      
      , and acetaldehyde.
      
  • Isolation: Concentrate the solution to yield the oxan-4-amine hydrochloride .

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my yield low even though the starting material is consumed? A: Oxan-4-amines are highly polar and water-soluble, especially as free bases. If you performed an aqueous workup, your product is likely in the aqueous layer.

  • Fix: Evaporate the reaction solvent directly without aqueous extraction. If neutralization is needed, use a solid base (e.g.,

    
    ) in organic solvent or use continuous extraction with DCM/Isopropanol.
    

Q2: Can I use Ammonium Formate instead of Hydrogen gas? A: Yes. Transfer hydrogenation using Ammonium Formate (5-10 eq.) and Pd/C in refluxing Ethanol is highly effective and often faster than balloon hydrogenation. It generates


 in situ and can help overcome steric hindrance [4].

Q3: My LC-MS shows a mass of M+12 instead of M+14. What is this? A: This is likely the methylene bridge intermediate (


) formed by the reaction of the amine with formaldehyde (from MeOH dehydrogenation) before it is fully reduced. This confirms you have a solvent incompatibility issue. Switch to Ethanol immediately.

References

  • Catalyst Poisoning & Acidic Conditions

    • Effect of Acid on Hydrogenation: Maegawa, T., et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 2009.
    • Source:

  • N-Methylation Mechanism

    • Pd/C in Methanol Side Reaction: Reddy, C. R., et al. "Pd/C-Catalyzed Selective N-Monomethylation of Amines with Methanol."[4] The Journal of Organic Chemistry, 2019.

    • Source:[5]

  • ACE-Cl Method

    • Standard Protocol: Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." The Journal of Organic Chemistry, 1984.
    • Source:

  • Transfer Hydrogenation

    • Ammonium Formate Utility: Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synthetic Communications, 1987.[6]

    • Source:

Sources

Technical Support Center: 3-(Benzyloxy)oxan-4-amine Coupling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during 3-(Benzyloxy)oxan-4-amine coupling Content type: Technical Support Center Guide

Status: Active Ticket ID: T-OXAN-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses critical failure modes encountered during the amide coupling of 3-(Benzyloxy)oxan-4-amine . This scaffold presents a unique "push-pull" steric and electronic challenge. The C3-benzyloxy group acts as a steric gatekeeper, retarding nucleophilic attack by the C4-amine, while simultaneously increasing the risk of C4-epimerization and


-elimination under forcing conditions.

This documentation replaces standard "add-and-stir" protocols with a mechanism-driven troubleshooting framework designed for high-value intermediates.

Module 1: Critical Failure Modes (The "Why" and "What")

Q1: Why is my reaction stalling at 40-60% conversion despite using HATU?

Diagnosis: Steric Shielding & Conformational Locking. The 3-benzyloxy group exerts significant steric pressure on the adjacent 4-amino group. In the tetrahydropyran ring, the substituents likely adopt an equatorial/axial conformation to minimize 1,3-diaxial interactions. If the benzyloxy group forces the amine into a pseudo-axial orientation, nucleophilicity is drastically reduced.

The Fix:

  • Switch Reagent: Move from HATU to T3P (Propylphosphonic anhydride) or COMU . T3P has a smaller steric footprint than the bulky uronium/guanidinium species.

  • Solvent Effect: Switch from DMF to NMP (N-methyl-2-pyrrolidone) or a DCM/DMF (1:[1]1) mixture. NMP disrupts inter-molecular H-bonds that may lock the amine in an unreactive conformation.

Q2: I see a new spot on TLC that is less polar than the product. Is it the "Anti" isomer?

Diagnosis: Likely


-Elimination  (Vinyl Ether/Enamide formation).
While epimerization is possible (see Q3), a non-polar impurity often indicates the elimination of benzyl alcohol.
  • Mechanism: The amide proton at C4 is acidified by the adjacent carbonyl. If you use a strong base (like DBU) or excess DIPEA with heating, the base can abstract the C4-proton, triggering the expulsion of the C3-benzyloxy group (E1cB-like mechanism), resulting in a conjugated enamide.

The Fix:

  • Base Control: Use Sym-Collidine (2,4,6-trimethylpyridine) instead of DIPEA/TEA. Collidine is a weaker, non-nucleophilic base that is sufficient to neutralize the acid generated but insufficient to deprotonate the C4-amide methine.

  • Temperature: Never exceed 40°C.

Q3: My product shows double peaks in NMR. Is it rotamers or diastereomers?

Diagnosis: Rotamers are common; Epimerization is fatal.

  • Test: Run Variable Temperature (VT) NMR at 60°C. If peaks coalesce, they are rotamers (harmless). If they remain distinct, you have epimerized the C4 center.

  • Cause of Epimerization: Over-activation of the carboxylic acid (forming an oxazolone intermediate) or basic conditions post-coupling.

The Fix:

  • Additives: Always use Oxyma Pure or HOAt if using carbodiimides (EDC/DIC).[2] These additives suppress oxazolone formation.

  • Reagent: Use DEPBT .[2][3][4][5] It is highly resistant to racemization/epimerization.

Module 2: Visualizing the Pathway

The following diagram illustrates the decision logic for reagent selection and the mechanistic pathway of the primary side reaction (Elimination).

CouplingLogic Start Start: 3-(Benzyloxy)oxan-4-amine Coupling CheckSterics Is the Carboxylic Acid Sterically Hindered? Start->CheckSterics AcidChloride Method A: Acid Chloride/Fluoride (High Reactivity, Risk of Epimerization) CheckSterics->AcidChloride Yes (Very) T3P Method B: T3P + Pyridine (Low Epimerization, Good for Sterics) CheckSterics->T3P Yes (Moderate) Standard Standard: HATU + Collidine CheckSterics->Standard No SideRxn Risk: Beta-Elimination of BnOH AcidChloride->SideRxn Excess Base/Heat Product Target Amide T3P->Product Standard->Product SideRxn->Product Optimization Required

Caption: Decision tree for reagent selection based on steric demand and risk of elimination.

Module 3: Optimized Protocols

Protocol A: The "Safe" Method (T3P/Pyridine)

Best for preventing epimerization and elimination.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3-(Benzyloxy)oxan-4-amine (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative to DCM)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Amine in EtOAc (0.1 M concentration).

  • Base Addition: Add Pyridine. Cool to 0°C.[6]

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Note: T3P requires a base to activate, but the activation is slower and more controlled than HATU.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

    • Why this works: The byproduct of T3P is water-soluble, simplifying purification. Pyridine is a mild base (pKa ~5.2), significantly reducing the risk of C4-deprotonation compared to DIPEA (pKa ~10).

Protocol B: The "Power" Method (HATU/Collidine)

Best for unreactive/hindered acids where T3P fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • HATU (1.1 equiv)

  • Sym-Collidine (2.0 equiv)

  • Solvent: DMF/NMP[1][2]

Step-by-Step:

  • Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of Collidine. Stir for 2 minutes.

    • Crucial: Do not wait longer than 5 minutes. Extended pre-activation can lead to guanidinylation of the amine later.

  • Coupling: Add the 3-(Benzyloxy)oxan-4-amine.

  • Base Chase: Add the remaining 1.0 equiv of Collidine.

  • Monitoring: Monitor by LCMS. If stalling occurs, do not heat. Add 0.5 equiv more HATU and Collidine.

Module 4: Quantitative Comparison of Bases

The choice of base is the single most important variable in minimizing side reactions for this scaffold.

BasepKa (conj. acid)Steric BulkRisk of EliminationRecommendation
TEA (Triethylamine) 10.7LowHigh Avoid
DIPEA (Hünig's Base) 10.7MediumHigh Use only if necessary
NMM (N-methylmorpholine) 7.4LowModerateGood alternative
Sym-Collidine 7.4HighLow Preferred
Pyridine 5.2LowVery Low Preferred for T3P

References

  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from .

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[2] Retrieved from .

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2][7] Chemical Reviews. Retrieved from .

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from .

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3][4][8][9] Tetrahedron.[10] (General reference for DEPBT utility).

Sources

Optimal storage conditions to prevent degradation of 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support Document designed for direct application in research and drug discovery environments.

Executive Summary: The "Gold Standard" Protocol

For immediate implementation, adhere to these critical parameters to arrest degradation kinetics.

ParameterOptimal ConditionCritical Limit (Do Not Exceed)
Temperature -20°C (Freezer) 4°C (Short-term only < 1 week)
Atmosphere Argon or Nitrogen (Inert) Ambient Air (Strictly Prohibited)
Container Amber Glass + Teflon-lined Cap Clear Glass / Plastic (Polystyrene)
Physical State Solid / Crystalline Solubilized (Degrades rapidly)
Desiccation Required (Store over silica/CaSO₄) > 40% Relative Humidity

Scientific Rationale: Mechanisms of Degradation

To trust the protocol, you must understand the molecular vulnerabilities of 3-(Benzyloxy)oxan-4-amine. This molecule possesses two distinct reactive centers that dictate its stability profile: a primary amine and a benzyl ether.

A. The Primary Amine Vulnerability (The "Yellowing" Effect)

The primary amine (-NH₂) at position 4 is the most labile component.

  • Oxidative Deamination: In the presence of atmospheric oxygen, primary amines undergo radical-initiated oxidation. This typically proceeds via the formation of hydroxylamines or imines, which subsequently polymerize to form colored (yellow to brown) oligomers. This is the primary cause of "sample aging" [1].

  • Carbamylation (The "Crust" Effect): Primary amines are nucleophilic and react rapidly with atmospheric CO₂ to form carbamates (carbamic acid salts). This manifests as a white, crusty precipitate on the surface of the sample or a change in solubility profile (insolubility in organic solvents) [2].

B. The Benzyl Ether Stability

While benzyl ethers are generally robust protecting groups, they are not inert.[1][2]

  • Peroxidation: Ethers adjacent to secondary carbons (like the benzylic position) can form peroxides upon prolonged exposure to air and light. While slower than amine oxidation, this introduces an explosion hazard during concentration and can lead to oxidative cleavage, yielding benzaldehyde and the amino-alcohol core [3].

Visualization of Degradation Pathways

The following diagram illustrates the specific chemical fates of 3-(Benzyloxy)oxan-4-amine if storage protocols are breached.

DegradationPathways cluster_legend Risk Level Compound 3-(Benzyloxy)oxan-4-amine (Target Molecule) Carbamate Carbamate Salts (White Precipitate) Compound->Carbamate + CO2 (Air) Imine Imines/Oligomers (Yellow/Brown Color) Compound->Imine + O2 (Oxidation) Peroxide Benzylic Peroxides (Explosion Hazard) Compound->Peroxide + O2 + Light (Long term) Hydrolysis 4-Aminotetrahydropyran-3-ol + Benzaldehyde Compound->Hydrolysis + H+ (Acidic Moisture) key Red = Critical Failure | Yellow = Purity Loss

Figure 1: Mechanistic degradation pathways. The primary risks are carbamate formation (CO₂ uptake) and oxidative discoloration.

Detailed Standard Operating Procedure (SOP)

Step 1: Receiving & Initial Handling
  • Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator. Opening a cold vial in humid air causes immediate condensation, accelerating hydrolysis and carbamate formation.

  • Verify Appearance. The compound should be a white to off-white solid. Any yellowing indicates prior oxidation.[3]

Step 2: The "Argon Shield" Storage Method
  • Aliquotting: If you plan to use the compound over multiple experiments, divide the bulk material into single-use aliquots inside a glovebox or under an inverted funnel with inert gas flow. Repeated freeze-thaw cycles introduce moisture.

  • Inert Gas Overlay: Before closing any vial, gently stream Argon (preferred over Nitrogen due to higher density) into the headspace for 10-15 seconds.

  • Sealing: Use a cap with a Teflon (PTFE) liner. Parafilm the junction between the cap and the vial to prevent gas exchange.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing a sachet of activated silica gel or Drierite™.

Step 3: Long-Term Storage
  • Place the secondary container in a non-auto-defrost freezer at -20°C .

  • Note: Auto-defrost freezers cycle temperatures, which can cause microscopic sublimation and recrystallization, altering the physical form.

Troubleshooting & FAQs

Q1: My sample has turned from white to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the amine group (formation of N-oxides or imines).

  • Solution: Check purity via LC-MS or NMR. If purity is >95%, you may purify it via recrystallization or use it immediately for non-critical steps. For sensitive catalysis or kinetic studies, discard it. The yellow impurities can act as radical initiators, accelerating further degradation [1].

Q2: The solid has become "sticky" or clumped together.

  • Diagnosis: Hygroscopicity.[4] The amine has absorbed atmospheric water, or it has reacted with CO₂ to form a carbamate surface layer.

  • Recovery: Dissolve a small amount in CDCl₃. If you see a new peak around 5-6 ppm (broad) or insolubility, it is likely the carbamate. You can attempt to regenerate the free amine by washing an organic solution of the compound with dilute NaOH, drying over Na₂SO₄, and re-concentrating [2].

Q3: Can I store this compound as a stock solution in DMSO or Methanol?

  • Verdict: NO.

  • Reasoning: Primary amines are reactive nucleophiles. In solution, the rate of oxidation increases significantly due to higher dissolved oxygen mobility. furthermore, in protic solvents like methanol, the amine can slowly react with trace impurities (aldehydes/ketones) to form hemiaminals. Always store as a dry solid.

Q4: I need to weigh out 5mg, but the balance is outside the glovebox.

  • Protocol: Minimize exposure. Tare your vial, move the solid quickly, and immediately re-flush the stock vial with Argon before returning it to the freezer. Do not leave the stock vial open on the bench while you prep other reagents.

References

  • Amine Oxidation Mechanisms

    • Source: Mallakpour, S., & Dinari, M. (2012). "Oxidation of Amines."[3] In Organic Synthesis. The oxidative instability of primary amines to N-oxides and subsequent colored oligomers is a fundamental characteristic of this functional group.

    • Context: Explains the "yellowing" phenomenon observed in stored amines.
  • Reaction of Amines with CO₂

    • Source: Kortunov, P. V., et al. (2015). "Amine–CO2 Chemistry." Energy & Fuels, 29(9), 5919–5939. Link

    • Context: Details the kinetics of carbamate formation upon exposure to atmospheric CO₂, leading to crusting/precipit
  • Stability of Benzyl Ethers: Source: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Establishes the baseline stability of the benzyloxy group, noting its susceptibility to oxidation (to benzaldehyde) only under specific or prolonged stress conditions.
  • General Storage of Hygroscopic Amines: Source: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: Provides the standard "Argon/Desiccator/-20°C" protocol for labile nitrogenous bases.

Sources

Resolving enantiomers of 3-(Benzyloxy)oxan-4-amine via chiral resolution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the chiral resolution of 3-(Benzyloxy)oxan-4-amine . This document is structured to assist researchers in navigating the stereochemical complexities of aminopyrans, specifically separating the cis and trans diastereomers and subsequently resolving the enantiomers.

Topic: Chiral Resolution & Diastereomeric Separation of 3-(Benzyloxy)tetrahydro-2H-pyran-4-amine Document ID: TS-CHIRAL-PYR-04 Applicable For: Process Chemists, Medicinal Chemists, Analytical Scientists

Core Stereochemical Analysis

Before initiating resolution, users must recognize that 3-(Benzyloxy)oxan-4-amine possesses two chiral centers (C3 and C4). This results in four possible stereoisomers:

  • Cis-Enantiomers: (3R,4S) and (3S,4R)

  • Trans-Enantiomers: (3R,4R) and (3S,4S)

Critical Warning: Most synthetic routes (e.g., reductive amination of 3-(benzyloxy)oxan-4-one) yield a mixture of cis and trans diastereomers. You cannot efficiently resolve enantiomers until you have separated the diastereomers.

Stereochemical Workflow

The following diagram illustrates the mandatory workflow for obtaining a single pure enantiomer.

ResolutionWorkflow Racemate Crude Reaction Mixture (Cis/Trans + Enantiomers) DiastSep Step 1: Diastereomer Separation (Flash Chromatography / Crystallization) Racemate->DiastSep CisRac Racemic Cis-Amine (±)-(3R,4S)/(3S,4R) DiastSep->CisRac Target: Cis TransRac Racemic Trans-Amine (±)-(3R,4R)/(3S,4S) DiastSep->TransRac Target: Trans Resolution Step 2: Enantiomeric Resolution CisRac->Resolution TransRac->Resolution MethodA Method A: Classical Resolution (Chiral Acids) Resolution->MethodA MethodB Method B: Enzymatic Kinetic Resolution Resolution->MethodB MethodC Method C: Preparative Chiral HPLC/SFC Resolution->MethodC FinalProd Pure Single Enantiomer (e.g., 3R,4S) MethodA->FinalProd MethodB->FinalProd MethodC->FinalProd

Figure 1: Strategic workflow for isolating single stereoisomers of 3-(benzyloxy)oxan-4-amine.

Troubleshooting & Protocols (Q&A)

Phase 1: Diastereomer Separation (Cis vs. Trans)

Q: My crude NMR shows a mixture of diastereomers. How do I separate them before chiral resolution? A: The cis and trans isomers have different physical properties and can usually be separated by achiral methods.

  • Flash Chromatography: The cis isomer often displays different polarity due to internal hydrogen bonding between the amine and the benzyloxy oxygen. Use a gradient of MeOH in DCM (0-10%) with 1%

    
     or Triethylamine.
    
  • Crystallization: If one diastereomer is solid, attempt recrystallization from non-polar solvents like Heptane/EtOAc. The trans isomer is often more crystalline in pyran systems due to packing symmetry.

Phase 2: Classical Resolution (Salt Formation)

Q: Which resolving agents are most effective for 3-(benzyloxy)oxan-4-amine? A: Based on the structural motifs (primary amine adjacent to an ether oxygen), the following chiral acids have the highest probability of success. The presence of the benzyloxy group adds bulk, often making Dibenzoyl-Tartaric Acid superior to simple Tartaric Acid.

Resolving AgentSolvent SystemNotes
Di-O,O'-benzoyl-L-tartaric acid (L-DBTA) EtOH / Water (9:1)Primary Recommendation. Excellent for bulky amines.
L-Tartaric Acid MeOH or EtOHGood baseline, but salts may be too soluble (hygroscopic).
(S)-Mandelic Acid iPrOH / AcetoneForms robust salts with hindered amines.
(1S)-10-Camphorsulfonic Acid (CSA) EtOAc / EtOHStrong acid; useful if the amine is weakly basic.

Q: I tried L-Tartaric acid, but no precipitate formed. What went wrong? A: This is a common issue known as the "Solubility Trap."

  • Check Stoichiometry: Ensure you used 0.5 to 1.0 equivalents of acid. For tartaric acid, 0.5 eq often works best to form the hemi-tartrate, which is frequently less soluble than the mono-tartrate.

  • Solvent Polarity: Methanol might be too polar. Switch to Ethanol/Acetone or Isopropanol .

  • Nucleation: The system may be supersaturated. Scratch the glass surface or add a seed crystal if available.

  • Switch Agents: If the tartrate is an oil, switch immediately to Dibenzoyl-L-tartaric acid . The benzoyl groups facilitate pi-stacking with the benzyloxy group of your molecule, promoting lattice formation.

Protocol: Classical Resolution Screening

  • Dissolve 100 mg of racemic amine in 0.5 mL of solvent (EtOH).

  • Add 0.5 - 1.0 eq of the Chiral Acid dissolved in minimal warm solvent.

  • Heat to reflux to ensure homogeneity.

  • Cool slowly to Room Temperature (RT) over 4 hours.

  • If no crystals: Cool to 4°C.

  • Harvest crystals and measure Optical Rotation or Chiral HPLC.

  • Recrystallization: If ee is <95%, recrystallize the salt from the same solvent.

Phase 3: Enzymatic Kinetic Resolution

Q: Classical resolution is failing. Can I use enzymes? A: Yes. Kinetic Resolution (KR) via enzymatic acylation is highly effective for primary amines.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Ethyl Acetate (solvent/reactant) or Isopropyl Acetate.

Mechanism: The enzyme will selectively acetylate one enantiomer (usually the R-amine) into an amide, leaving the S-amine unreacted. You can then separate the neutral amide from the basic amine via acid/base extraction.

Protocol: Lipase Screening

  • Suspend 50 mg amine in 1 mL Ethyl Acetate.

  • Add 20 mg Novozym 435 beads.

  • Shake at 30°C for 24 hours.

  • Analyze by HPLC.[1] One peak should shift (amide) and one should remain (amine).

  • Separation: Wash the organic phase with 1M HCl. The unreacted amine goes into the water; the amide stays in the organic layer.

Phase 4: High-Throughput Chiral HPLC

Q: How do I determine the Enantiomeric Excess (ee) of my product? A: You must use Chiral HPLC. Standard C18 columns will not separate enantiomers.

Recommended Chiral Method:

  • Column: Daicel Chiralpak IA , IB , or AD-H . (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm (Benzyloxy chromophore).

Q: The peaks are tailing badly. A: Amine interactions with residual silanols cause tailing.

  • Fix: Increase the modifier (Diethylamine or Triethylamine) to 0.1% or 0.2%.

  • Alternative: Use "Immobilized" columns (Chiralpak IA/IC) which allow the use of DCM/THF to improve solubility and peak shape.

Determining Absolute Configuration

Q: I have a pure enantiomer, but is it (3R,4S) or (3S,4R)? A: You cannot determine this solely by rotation (+/-).

  • X-Ray Crystallography: If you formed a salt with a known chiral acid (e.g., L-Tartaric acid), grow a single crystal. The known stereochemistry of the acid acts as an internal reference to solve the amine's configuration.

  • Circular Dichroism (CD): Compare the CD spectrum with literature data for similar 3-benzyloxy-pyran systems.

  • Derivatization: React the amine with Mosher's Acid Chloride. Analyze the proton NMR shifts of the resulting diastereomers to assign configuration.

References & Citations

  • General Resolution of Aminopyrans:

    • Methodology: The use of O,O'-dibenzoyl-tartaric acid is standard for resolving ether-containing amines due to pi-stacking interactions.

    • Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Enzymatic Resolution of Amines:

    • Protocol: Kinetic resolution of primary amines using CAL-B.

    • Source: Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(2), 495-516. Link

  • Analogous Fluoropyran Resolution:

    • Context: Describes the synthesis and separation of (3R,4S)-3-fluorotetrahydro-2H-pyran-4-amine, a structural analog.

    • Source: Vertex Pharmaceuticals Patent US 2012/0196843 A1. Link

  • Chiral HPLC Method Development:

    • Guide: Strategies for separating basic amines using polysaccharide columns.

    • Source: Daicel Chiral Technologies. Instruction Manual for Chiralpak IA. Link

Disclaimer: This guide assumes standard laboratory safety practices. The 3-(benzyloxy)oxan-4-amine molecule and its salts may be biologically active; handle with appropriate PPE.

Sources

Removing impurities from crude 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Benzyloxy)oxan-4-amine Ticket System: Open Current Status: Active Operator: Senior Application Scientist[1]

Welcome to the Purification Support Center

You are likely accessing this guide because your crude 3-(Benzyloxy)oxan-4-amine (3-benzyloxytetrahydro-2H-pyran-4-amine) is showing signs of impurity: oily consistency, multiple spots on TLC, or complex NMR signals indicating diastereomeric mixtures.[1]

This molecule presents a classic "substituted pyran" challenge:

  • Basicity: It is a primary amine (pKa ~10.5), susceptible to oxidation and salt formation.[1]

  • Stereochemistry: The 3-benzyloxy and 4-amino groups create cis and trans diastereomers.

  • Lipophilicity: The benzyl group adds significant non-polar character, making it soluble in organic solvents but "sticky" on silica.

Below are the troubleshooting modules ("Tickets") designed to resolve specific impurity profiles.

Ticket #001: Removal of Neutral Impurities (The "Oily Crude" Issue)

Symptom: Your product contains starting ketone (3-(benzyloxy)oxan-4-one) or the reduced alcohol byproduct (3-(benzyloxy)oxan-4-ol).[1] Root Cause: Incomplete reductive amination or direct reduction of the ketone by borohydride reagents.

The Fix: Thermodynamic Acid-Base Extraction We exploit the basicity of the amine. Neutral impurities (alcohols, ketones, benzyl alcohol) will not protonate and will remain in the organic phase at low pH.[1]

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE (avoid DCM if possible to prevent emulsion).[1]

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).

    • Mechanism:[2][3][4][5][6][7] The amine becomes the ammonium salt (

      
      ) and moves to the aqueous phase.[6] Neutrals stay in EtOAc.
      
  • Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1x).

    • Critical Step: This removes trapped neutrals.[6][8]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will cloud as the free amine precipitates/oils out.

  • Re-Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry over

    
     and concentrate.
    

Data Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Alcohol + Ketone) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Add 1M HCl (Phase Separation) Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Neutrals) AcidWash->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Amine Salt) AcidWash->AqLayer1 Bottom Layer Discard Discard/Recycle (Neutrals) OrgLayer1->Discard Basify Basify to pH > 12 (NaOH) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalProduct Pure Amine (Free Base) ExtractDCM->FinalProduct

Caption: Figure 1. Selective isolation of basic amine from neutral byproducts via pH manipulation.[9]

Ticket #002: Diastereomer Separation (Cis vs. Trans)

Symptom: NMR shows doublets for the anomeric protons or benzyl signals. You need a single diastereomer (usually trans is thermodynamically favored, but cis may be required).[1] Root Cause: The reductive amination establishes the C4 stereocenter. Depending on the reducing agent (e.g.,


 vs. 

), you get varying ratios of cis (axial attack) and trans (equatorial attack).[1]

The Fix: Fractional Crystallization of Salts Chromatography is difficult for diastereomers of this polarity. Salt formation amplifies the physical property differences (lattice energy) between isomers.

Protocol:

  • Salt Screen: Dissolve 50 mg of amine in Ethanol (EtOH). Add 1.1 eq of acid (HCl in dioxane, Oxalic acid, or Tartaric acid).[1]

  • Observation:

    • Oxalates:[1] Often form highly crystalline solids for pyran amines.

    • HCl Salts: Good, but can be hygroscopic.[1]

  • Recrystallization:

    • Dissolve the crude salt in minimal hot EtOH .

    • Add EtOAc or Ether dropwise until cloudy.

    • Cool slowly to 4°C.

  • Filtration: The precipitate is usually enriched in one diastereomer (typically the trans-isomer due to better packing).

Comparative Data: Salt Efficiency

Salt TypeCrystallinityDiastereomeric Enrichment PotentialNotes
Hydrochloride ModerateMediumCan be hygroscopic; requires dry solvents.[1]
Oxalate HighHighExcellent for breaking cis/trans mixtures.
Tartrate HighVery HighUse chiral tartaric acid for enantiomeric resolution if needed.
Free Base Low (Oil)LowDifficult to crystallize directly.[1]

Ticket #003: Stubborn "Streaking" on Silica

Symptom: You are trying to purify via column chromatography, but the spot tails badly or stays at the baseline. Root Cause: The basic amine interacts strongly with the acidic silanols on the silica gel surface.

The Fix: Amine-Modified Mobile Phase You must neutralize the silica surface.

Protocol:

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Solvent System:

    • Standard: DCM : MeOH :

      
       (90 : 9 : 1).[1]
      
    • Alternative (Greener): EtOAc : EtOH : TEA (80 : 18 : 2).[1]

  • Loading: Load the sample as a liquid in DCM (do not dry load on silica unless using amine-treated silica).

Decision Logic: Purification Strategy

PurificationLogic Check Analyze Crude IsSolid Is it Solid? Check->IsSolid Recryst Recrystallize (EtOH/Hex) IsSolid->Recryst Yes AcidBase Acid-Base Extraction IsSolid->AcidBase No (Oil) CheckPurity Check Purity (NMR/HPLC) AcidBase->CheckPurity SaltForm Form Oxalate Salt CheckPurity->SaltForm Diastereomers present Column Column Chrom. (DCM/MeOH/NH3) CheckPurity->Column Close impurities

Caption: Figure 2.[1] Decision matrix for selecting the optimal purification pathway.

FAQ: Frequently Asked Questions

Q: Can I use catalytic hydrogenation (Pd/C) to purify this? A: NO. The benzyl ether (


) is liable to hydrogenolysis under Pd/C + 

conditions.[1] You will cleave the protecting group, yielding the amino-alcohol (3-hydroxyoxan-4-amine), which is water-soluble and much harder to work with.[1]

Q: My product is turning pink/brown on the bench. Why? A: Amines oxidize in air to form N-oxides or imine degradation products. Store the purified amine under Nitrogen/Argon in the freezer, or store it as the stable HCl salt .

Q: How do I remove the benzyl group intentionally later? A: Once you have purified the amine, you can remove the benzyl group using


 (1 atm) and 

(Pearlman's Catalyst) in Methanol. This is often cleaner than standard Pd/C for benzyl ethers.

References

  • Acid-Base Extraction Principles

    • Source: UMass Amherst, "Acid-Base Extraction Protocol."[1]

    • Relevance: Foundational protocol for separating basic amines from neutral organic impurities.[6][9]

    • URL:[Link]

  • Amine Purification & Salt Formation

    • Source: BenchChem, "Workup Procedures for Reactions Involving Basic Amines."[1]

    • Relevance: Details the pKa manipulation required to isolate amines and the strategy of salt form
  • Separation of Diastereomers (Cis/Trans)

    • Source: ResearchGate, "Separation and Solubility of Cis and Trans Isomers."[1]

    • Relevance: Discusses the solubility differences between cis/trans isomers and the use of fractional crystalliz
    • URL:[Link]

  • Chromatography of Amines

    • Source: Biotage, "Organic Amine Flash Purification."[1]

    • Relevance: Provides specific mobile phase modifiers (NH3/MeOH) to prevent amine tailing on silica.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

Structural Elucidation of 3-(Benzyloxy)oxan-4-amine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In drug discovery, the tetrahydropyran (oxane) ring is a privileged scaffold. However, 3,4-disubstituted oxanes like 3-(Benzyloxy)oxan-4-amine present a classic stereochemical challenge. The biological activity of this intermediate often hinges on whether the substituents are in the cis (syn) or trans (anti) configuration.[1]

This guide provides a comparative analysis of the 1H NMR signatures for the cis and trans diastereomers. Unlike standard datasheets, we focus on the causality of signal patterns —specifically how the Karplus relationship dictates coupling constants (


) in the chair conformation—and compare the performance of different solvent systems in resolving these signals.
The Core Challenge: Conformational Locking

The oxane ring exists primarily in a chair conformation. The orientation of the protons at C3 and C4 depends on the thermodynamic preference of the bulky Benzyloxy (OBn) and Amine (


) groups.
  • Trans-isomer: Typically allows both bulky groups to adopt an equatorial position (diequatorial), placing the vicinal protons in a trans-diaxial relationship.

  • Cis-isomer: Forces one substituent to be axial and the other equatorial, resulting in an axial-equatorial proton relationship.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that allows for subtle


-value measurement, follow this high-fidelity protocol.
Reagents & Preparation[1][2][3]
  • Analyte: >5 mg of 3-(Benzyloxy)oxan-4-amine (HPLC purity >95%).

  • Solvent A (Primary): Chloroform-d (

    
    ) with 0.03% TMS. Best for resolution.
    
  • Solvent B (Alternative): DMSO-

    
    . Required if the amine salt is insoluble or to observe exchangeable protons.
    
Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: Standard zg30 or zg90.

  • Number of Scans (NS): Minimum 64 (to resolve low-intensity satellites).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation for quantitative integration).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (maintain consistent conformational equilibrium).

Comparative Analysis: Cis vs. Trans Isomers[1][2][3][4][5]

The distinction between isomers rests primarily on the vicinal coupling constant (


) derived from the Karplus equation.
Performance Metric 1: Vicinal Coupling Constants ( )
FeatureTrans-Isomer (Target: Diequatorial Substituents)Cis-Isomer (Target: Axial/Equatorial)Mechanistic Cause
Proton Geometry Axial-Axial (

)
Axial-Equatorial (

)
Karplus Relationship

Value
8.0 – 11.5 Hz 2.0 – 5.5 Hz Orbital overlap efficiency
Multiplicity (H4) Large Doublet of Triplets (dt) or QuartetNarrow Multiplet / Broad SingletSplitting by H3 and H5 protons
NOE Correlation Weak/None between H3-H4Strong between H3-H4Through-space proximity (< 3Å)

Critical Insight: If the trans-isomer is locked in a diaxial conformation (less likely due to steric strain), the protons would be diequatorial, resulting in a small coupling constant similar to the cis-isomer. Always validate with NOESY (see Section 5).

Performance Metric 2: Chemical Shift Topology ( )
ProtonApprox. Shift (

)
DescriptionComparative Note
H-3 3.3 – 3.6 ppmMultiplet (

to Oxygen)
Often further downfield in cis due to 1,3-diaxial interactions if axial.
H-4 2.8 – 3.1 ppmMultiplet (

to Nitrogen)
Shielded relative to H-3. Shape defines the isomer.

4.4 – 4.7 ppmAB System (

Hz)
The chirality at C3 makes these protons diastereotopic. Separation is often wider in rigid conformers.

Solvent Comparison: CDCl3 vs. DMSO-d6[3]

The choice of solvent is not merely about solubility; it actively alters the "performance" of the NMR analysis by affecting conformational equilibrium and proton exchange.

FeatureChloroform-d (

)
DMSO-

Recommendation
Resolution High. Sharp signals; distinct coupling patterns.Medium. Viscosity broadens lines; obscures small

values.
Use

for primary structure assignment.
Amine (

)
Broad singlet or invisible (rapid exchange).[2]Sharp signals. Often resolves as a doublet if coupled to H4.Use DMSO-

only if proving the presence of

is required.
Conformation Favors intramolecular H-bonding (if applicable).Disrupts intramolecular H-bonds; may shift conformational equilibrium.Be wary of

-value changes between solvents.

Decision Logic & Visualization

The following diagrams illustrate the logical workflow for assigning stereochemistry and the self-validating experimental path.

Diagram 1: Stereochemical Assignment Logic

IsomerLogic Start Analyze H4 Signal (approx 2.8 - 3.1 ppm) MeasureJ Measure Vicinal Coupling (3J H3,H4) Start->MeasureJ LargeJ Large J (8 - 11 Hz) MeasureJ->LargeJ SmallJ Small J (2 - 5 Hz) MeasureJ->SmallJ Trans TRANS Isomer (Diaxial Protons) LargeJ->Trans Definitive Ambiguous Ambiguous (Cis or Diequatorial Trans) SmallJ->Ambiguous NOESY Run 1D NOESY / 2D NOESY Ambiguous->NOESY Required Validation NOE_Pos Strong NOE (H3-H4) NOESY->NOE_Pos NOE_Neg No/Weak NOE (H3-H4) NOESY->NOE_Neg CisFinal CIS Isomer NOE_Pos->CisFinal TransConf TRANS Isomer (Diequatorial Protons) NOE_Neg->TransConf

Caption: Logic tree for distinguishing Cis/Trans isomers based on coupling constants and NOE validation.

Diagram 2: Experimental Workflow

Workflow Sample Sample Prep (>5mg in CDCl3) Acquire 1H Acquisition (64 scans, d1=2s) Sample->Acquire Process Processing (Apodization, Phasing) Acquire->Process Analysis J-Analysis (H3-H4 overlap) Process->Analysis Validation NOESY (Spatial Check) Analysis->Validation

Caption: Step-by-step experimental workflow ensuring data integrity and self-validation.

References

  • Karplus, M. (1963).[3] "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.[3] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for AB system and Heterocycle shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY and Pulse Sequence protocols). Link

  • Hanson, G. (2023). "Interpretation of NMR Coupling Constants in Cyclohexane Derivatives." University of Wisconsin-Madison Chemistry Dept.

Sources

13C NMR chemical shifts for 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative 13C NMR Characterization of 3-(Benzyloxy)oxan-4-amine Derivatives

Executive Summary: The Stereochemical Challenge

In the development of small-molecule kinase inhibitors (e.g., JAK, BTK targets), the 3,4-disubstituted tetrahydropyran (oxane) scaffold is a critical pharmacophore. Specifically, 3-(benzyloxy)oxan-4-amine serves as a versatile intermediate for introducing both solubility-enhancing polarity and hydrophobic interactions via the benzyl group.[1]

However, the synthetic utility of this scaffold is often bottlenecked by stereochemical ambiguity. The cis (syn) and trans (anti) diastereomers exhibit distinct biological activities and spectroscopic signatures. This guide provides a comparative 13C NMR analysis to definitively characterize the trans-3-(benzyloxy)oxan-4-amine motif, distinguishing it from its cis-isomer and N-protected precursors.[1]

Structural & Conformational Analysis

The NMR chemical shifts of 3,4-disubstituted oxanes are governed by ring conformation.[1] The trans-isomer typically adopts a diequatorial chair conformation to minimize 1,3-diaxial interactions, whereas the cis-isomer exists in an axial-equatorial equilibrium.[1]

Figure 1: Conformational Dynamics & Synthesis Pathway

G cluster_nmr NMR Shift Logic (Gamma-Gauche Effect) Epoxide 3,4-Epoxytetrahydropyran (Starting Material) Opening Ring Opening (Nucleophilic Attack) Epoxide->Opening + BnOH / H+ Trans_Product trans-3-(Benzyloxy)oxan-4-amine (Diequatorial Conformer) Opening->Trans_Product Major Product (Thermodynamic) Cis_Product cis-Isomer (Axial/Equatorial) Opening->Cis_Product Minor Product (Kinetic) Downfield C3/C4 Downfield C3/C4 Trans_Product->Downfield C3/C4 No Steric Compression Upfield C3/C4 Upfield C3/C4 Cis_Product->Upfield C3/C4 Gamma-Gauche Shielding

Caption: Synthesis typically favors the trans-isomer via epoxide opening. In 13C NMR, the axial substituents in the cis-isomer cause upfield shifts (shielding) due to the gamma-gauche effect.

Comparative 13C NMR Data

Direct experimental data for the free amine is often transient as the compound is frequently handled as an N-Boc protected intermediate or a salt (e.g., HCl). The table below compares the predicted shifts of the free amine against the experimental shifts of its stable precursors and analogs to facilitate identification.

Table 1: 13C NMR Chemical Shift Comparison (ppm, CDCl₃)

Carbon PositionTarget: trans-3-(Benzyloxy)oxan-4-amine (Predicted)Reference A: N-Boc-3-(Benzyloxy)oxan-4-amine (Experimental*)Reference B: trans-4-Aminotetrahydropyran-3-ol (Experimental Analog)Assignment Logic
C2 (O-CH2) 70.5 - 72.0 71.273.1Adjacent to ring oxygen; deshielded by beta-effect of OBn.[1]
C3 (CH-OBn) 76.0 - 78.5 77.472.5 (C-OH)Direct attachment to oxygen; trans geometry minimizes shielding.[1]
C4 (CH-NH2) 50.5 - 52.0 49.8 (CH-NHBoc)53.4Alpha to nitrogen.[1] Free amine is slightly more shielded than carbamate.[1]
C5 (CH2) 30.0 - 32.0 29.533.8Beta to amine; sensitive to ring conformation.[1]
C6 (O-CH2) 66.0 - 67.5 66.867.2Standard ether shift for oxane ring.[1]
Bn-CH2 70.0 - 71.0 70.8N/ABenzylic methylene; distinct singlet.[1]
Ph-C (Ipso) 138.0 - 138.5 138.2N/AQuaternary aromatic carbon.[1]
Ph-CH 127.5 - 128.5 127.6, 127.9, 128.4N/AAromatic multiplets.
C=O (Boc) N/A 155.4N/ADiagnostic carbamate carbonyl (disappears upon deprotection).

*Experimental values derived from N-Boc protected intermediates in similar oxane scaffolds [1, 2].

Experimental Protocol: In-Situ Deprotection & Characterization

Since the free amine is prone to oxidation or carbamate formation with atmospheric CO₂, the most reliable characterization method involves in-situ deprotection of the N-Boc precursor directly in the NMR tube or immediate isolation as the HCl salt.[1]

Workflow Diagram

Protocol Start Start: N-Boc-3-(Benzyloxy)oxan-4-amine (White Solid) Step1 1. Dissolve in DCM (2 mL) Add TFA (0.5 mL) Start->Step1 Step2 2. Stir at RT (1-2 h) Monitor by TLC (Disappearance of SM) Step1->Step2 Step3 3. Evaporate Volatiles (Rotovap + High Vac) Step2->Step3 Step4 4. Basify (Sat. NaHCO3) Extract with CDCl3 (NMR Solvent) Step3->Step4 Critical: Free Amine Generation Analysis 5. Acquire 13C NMR (Look for loss of 155 ppm & 28 ppm signals) Step4->Analysis

Caption: Protocol for generating the free amine species for immediate NMR analysis.

Step-by-Step Procedure
  • Preparation: Dissolve 50 mg of tert-butyl (3-(benzyloxy)tetrahydro-2H-pyran-4-yl)carbamate in 2 mL of dichloromethane (DCM).

  • Deprotection: Add 0.5 mL of Trifluoroacetic acid (TFA) dropwise.[1] Stir at room temperature for 2 hours.

    • Validation: Monitor TLC (SiO₂, 50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a baseline spot (amine salt).

  • Workup (Crucial for Shift Accuracy):

    • Concentrate the reaction mixture to dryness to remove excess TFA.[1]

    • Resuspend the residue in 1 mL of saturated aqueous NaHCO₃.

    • Extract directly with 0.7 mL of CDCl₃ (Deuterated Chloroform).

    • Separate the organic layer carefully into an NMR tube.[1] Note: Drying with Na₂SO₄ is recommended but can adsorb polar amines; use minimal amount.[1]

  • Acquisition:

    • Run a standard Proton-Decoupled 13C NMR (typically 100 MHz or higher).[1]

    • Key Diagnostic: Confirm the disappearance of the Boc-methyl signals (~28 ppm) and the Carbamate Carbonyl (~155 ppm) .

References

  • Royal Society of Chemistry. (2012).[1] One-step Chemoselective Conversion of Tetrahydropyranyl Ethers. (Provides baseline shifts for 2-substituted pyrans). [Link]

  • PubChem. (2021).[1] trans-4-Aminotetrahydropyran-3-ol.[1][2][3] (Deprotected analog data). [Link]

Sources

Deep Dive: Mass Spectrometry (LC-MS) Fragmentation of 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzyloxy)oxan-4-amine (C₁₂H₁₇NO₂; MW 207.27 Da) is a critical chiral building block, frequently utilized in the synthesis of JAK inhibitors and other heterocyclic bioactive agents.[1] Its structural core—a tetrahydropyran (oxane) ring substituted with an amine and a benzyloxy group—presents a unique mass spectrometric challenge.

This guide provides a definitive technical analysis of its fragmentation behavior under Electrospray Ionization (ESI) conditions. Unlike simple aliphatic amines, this molecule exhibits competing fragmentation pathways driven by the basicity of the primary amine versus the lability of the benzyl ether bond.

Key Performance Indicator (KPI): The successful identification of this compound relies on distinguishing the O-benzyl ether cleavage (Neutral Loss of 108 Da) from the N-benzyl isobaric impurities often formed during synthesis.

Part 1: Technical Deep Dive – Fragmentation Mechanics

The Protonation Landscape

In positive mode ESI (+), the primary amine at position 4 is the thermodynamic sink for the proton (


), vastly outcompeting the ether oxygen (

). However, under Collision-Induced Dissociation (CID), energy redistribution allows for proton migration and remote charge participation.
Primary Fragmentation Pathways

The MS/MS spectrum of the protonated precursor [M+H]⁺ (m/z 208.13) is dominated by three mechanistic channels:

  • Pathway A: The Diagnostic Ether Cleavage (m/z 100)

    • Mechanism: Proton transfer from the ammonium group to the ether oxygen, followed by inductive cleavage.

    • Result: Neutral loss of Benzyl Alcohol (BnOH, 108 Da).

    • Product Ion: The 4-amino-3,4-dihydro-2H-pyran cation (m/z 100.07).

    • Significance: This is the signature transition for the O-benzyl structure.

  • Pathway B: Tropylium Ion Formation (m/z 91)

    • Mechanism: Heterolytic cleavage of the benzylic C-O bond.

    • Result: Formation of the highly stable tropylium cation (

      
      ).
      
    • Significance: While abundant, this ion is non-specific (common to all benzyl derivatives).

  • Pathway C: Ammonia Loss (m/z 191)

    • Mechanism: Standard elimination of

      
       from the primary amine.
      
    • Result: Formation of the benzyloxy-oxene cation (m/z 191.10).

    • Significance: Indicates the integrity of the amine group but is often a minor channel compared to the ether cleavage.

Visualization of Fragmentation Pathways[1][2][3]

FragmentationPathways Precursor [M+H]+ Precursor m/z 208.13 (Protonated Amine) TransitionState H-Transfer to Ether Oxygen Precursor->TransitionState CID Activation Ion_191 Loss of NH3 m/z 191.10 (Minor) Precursor->Ion_191 - NH3 (17 Da) Ion_91 Tropylium Ion m/z 91.05 (Non-Specific) TransitionState->Ion_91 C-O Heterolysis Ion_100 Diagnostic Core Ion m/z 100.07 [M+H - BnOH]+ TransitionState->Ion_100 - BnOH (108 Da) (DIAGNOSTIC) RingFrag Ring Opening m/z 56, 43 Ion_100->RingFrag RDA / Cross-Ring

Figure 1: Competing fragmentation pathways for 3-(Benzyloxy)oxan-4-amine in ESI(+).

Part 2: Comparative Analysis – O-Benzyl vs. N-Benzyl Isomers

A critical challenge in the synthesis of this molecule is the formation of the N-benzyl regioisomer (N-benzyl-oxan-4-amine). Both molecules have the exact same mass (m/z 208.13) and elemental composition. Mass spectrometry is the fastest way to differentiate them without NMR.

Comparison Guide: Diagnostic Utility
FeatureTarget: 3-(Benzyloxy)oxan-4-amine Alternative: N-Benzyl-oxan-4-amine Interpretation
Structure Type Ether (O-Linkage)Secondary Amine (N-Linkage)Different bond labilities.
Primary Neutral Loss -108 Da (Benzyl Alcohol) -91 Da (Benzyl Radical) or -17 Da (NH3)CRITICAL DIFFERENTIATOR. N-benzyls rarely lose BnOH.
Base Peak (CID) m/z 100 (Core Ring)m/z 91 (Tropylium) or m/z 117 O-ethers cleave to release the alcohol; N-benzyls cleave to release the benzyl group.
Ammonia Loss Observed (m/z 191)NOT Observed The N-benzyl isomer has no primary amine to lose NH3 easily.
Low Mass Fragments m/z 56, 43 (Ring fragments)m/z 91, 65 (Benzyl fragments)Ring fragmentation is more visible in the O-benzyl spectrum.

Expert Insight:

"If your MS/MS spectrum shows a strong transition of 208 -> 100 , you have the O-benzyl product. If you see 208 -> 91 as the sole dominant peak with no m/z 100, you likely have the N-benzyl impurity."

Part 3: Experimental Protocol – Validated LC-MS Workflow

To ensure reproducible data, follow this self-validating protocol designed for high-sensitivity detection.

Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (for tuning) / 100 ng/mL (for analysis).

  • Critical Step: Avoid using ammonium buffers (Ammonium Acetate/Formate) during initial characterization, as they can suppress the diagnostic ammonia loss signal.

LC Method Parameters
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (for enhanced selectivity of isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes. The benzyloxy group adds significant hydrophobicity, pushing retention later than the bare amine.

MS Acquisition Strategy (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): Preserves [M+H]+ and m/z 191.

    • Medium (20-30 eV): Maximizes diagnostic m/z 100.

    • High (>40 eV): Generates m/z 91 and ring fragments.

Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + FA) LC LC Separation (C18/Biphenyl) Sample->LC ESI ESI Source (+3.5 kV, 350°C) LC->ESI MS1 Q1 Scan Select m/z 208.1 ESI->MS1 CID Collision Cell CE Ramp 15-35 eV MS1->CID MS2 Q3 Detection Monitor 100/91 CID->MS2

Figure 2: Optimized LC-MS/MS workflow for identification of 3-(Benzyloxy)oxan-4-amine.

References

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines and benzyl ethers in ESI-MS/MS. Journal of Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2012). Quantifying Peptides and Small Molecules using Hybrid Linear Ion Trap-Orbitrap Mass Spectrometry. Application Note 557. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for inductive cleavage mechanisms). Link

  • PubChem. (2024). Compound Summary: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (Analogous Scaffold). National Library of Medicine. Link

Sources

Infrared (IR) spectroscopy peaks for 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-(Benzyloxy)oxan-4-amine (also known as 3-(benzyloxy)tetrahydro-2H-pyran-4-amine) is a critical chiral scaffold in medicinal chemistry, often employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure combines a saturated oxygen heterocycle (oxane/tetrahydropyran), a primary amine, and a lipophilic benzyl ether protection group.[1]

In a drug development context, Infrared (IR) spectroscopy is rarely used for de novo structure elucidation (NMR/MS are superior there) but is the gold standard for rapid reaction monitoring .[2] Specifically, it is used to validate the reductive amination of its precursor, 3-(benzyloxy)oxan-4-one , ensuring the complete consumption of the carbonyl group.

This guide provides a comparative spectroscopic analysis to distinguish the target amine from its synthetic precursors and structural analogues.[2]

Structural Analysis & Vibrational Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The molecule consists of three distinct vibrational domains:[3]

  • The Primary Amine (-NH₂): The most diagnostic region for product confirmation.[2]

  • The Benzyl Ether (Ph-CH₂-O-): Provides strong aromatic signatures and C-O stretching.[1][2]

  • The Oxane Core (Tetrahydropyran): Contributes aliphatic C-H and cyclic ether C-O-C modes.[2]

Diagram 1: Functional Group Vibrational Map

The following diagram maps the structural nodes to their expected spectroscopic signatures.[2]

G Molecule 3-(Benzyloxy)oxan-4-amine Amine Primary Amine (-NH2) Molecule->Amine Ether Ether Linkages (Oxane & Benzyl) Molecule->Ether Aromatic Benzyl Group (Phenyl Ring) Molecule->Aromatic NH_Stretch N-H Stretch 3300-3400 cm⁻¹ (Doublet) Amine->NH_Stretch NH_Bend N-H Scissoring 1580-1650 cm⁻¹ Amine->NH_Bend CO_Stretch C-O-C Stretch 1060-1150 cm⁻¹ (Strong) Ether->CO_Stretch CH_Aromatic C-H (sp²) Stretch >3000 cm⁻¹ Aromatic->CH_Aromatic Ring_Mode Ring Breathing 1450, 1500, 1600 cm⁻¹ Aromatic->Ring_Mode OOP OOP Bending 690-750 cm⁻¹ (Mono-sub) Aromatic->OOP

Caption: Vibrational decomposition of 3-(Benzyloxy)oxan-4-amine showing diagnostic frequency zones.

Comparative Analysis: Target vs. Precursor

The most frequent analytical challenge is confirming the conversion of 3-(benzyloxy)oxan-4-one (Ketone) to 3-(benzyloxy)oxan-4-amine (Amine).

Key Diagnostic Shift: The Carbonyl-to-Amine Transition[1]
  • The Precursor (Ketone): Dominated by a strong, sharp Carbonyl (C=O) stretch.[2]

  • The Product (Amine): Characterized by the disappearance of C=O and the appearance of N-H bands.[2][4]

FeaturePrecursor: 3-(Benzyloxy)oxan-4-oneTarget: 3-(Benzyloxy)oxan-4-amineValidation Logic
1700-1750 cm⁻¹ Strong, Sharp (C=O) ~1715 cm⁻¹Absent Complete disappearance confirms reduction.[1]
3300-3500 cm⁻¹ Absent (unless wet)Medium, Doublet (N-H) ~3380 & 3310 cm⁻¹Appearance confirms primary amine formation.[2]
1580-1650 cm⁻¹ Weak (Aromatic C=C only)Medium (N-H Bend) ~1600 cm⁻¹Overlaps with aromatic ring modes; look for broadening.
2700-2900 cm⁻¹ C-H (sp³)C-H (sp³)Non-diagnostic (conserved).[2]
Fingerprint C-C(=O)-C deformationsC-N stretch (~1050-1200)Difficult to assign due to Ether overlap.[2]

Critical Note on Salt Forms: If the product is isolated as a Hydrochloride salt (R-NH₃⁺ Cl⁻), the spectrum changes drastically. The sharp N-H doublet at 3300-3400 cm⁻¹ is replaced by a broad, strong "ammonium band" spanning 2500–3200 cm⁻¹, often obscuring C-H stretches.[1]

Detailed Band Assignment (Experimental Expectations)

Since 3-(Benzyloxy)oxan-4-amine is a specific intermediate, exact library spectra may not be public.[1] The following data is synthesized from high-confidence substructure analysis of Benzyl ether and 4-Aminotetrahydropyran reference standards.

A. High-Frequency Region (4000–2500 cm⁻¹)[1][2]
  • 3380 ± 20 cm⁻¹ (Asymmetric N-H Stretch): Weaker and sharper than O-H bands.[2]

  • 3310 ± 20 cm⁻¹ (Symmetric N-H Stretch): The second peak of the primary amine doublet.[2]

  • 3080–3030 cm⁻¹ (Aromatic C-H Stretch): Diagnostic of the benzyl group.[2] Distinguishes this from non-aromatic analogues (e.g., 4-aminotetrahydropyran).[1][2]

  • 2950–2850 cm⁻¹ (Aliphatic C-H Stretch): Strong absorptions from the CH₂ groups in the oxane ring and the benzylic CH₂.[2]

B. Double Bond Region (1800–1500 cm⁻¹)[2]
  • 1715 cm⁻¹ (Carbonyl): Must be ABSENT .[1][2] Presence indicates unreacted starting material.[1][2]

  • 1600 ± 10 cm⁻¹ (N-H Scissoring): Often overlaps with the aromatic ring breathing mode.[2]

  • 1500 & 1450 cm⁻¹ (Aromatic Ring Modes): Sharp bands confirming the phenyl ring integrity.[2]

C. Fingerprint Region (1500–600 cm⁻¹)
  • 1060–1150 cm⁻¹ (C-O-C Ether Stretch): Very strong, complex band.[2] A composite of the cyclic oxane ether and the acyclic benzyl ether.[2]

  • 730–750 cm⁻¹ & 690–710 cm⁻¹ (OOP Bending): Strong, sharp peaks.[2] These are the "fingerprint" of a monosubstituted benzene ring (the benzyl group).[2]

Experimental Protocol: Quality Control Workflow

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Sample Preparation[2][5][6]
  • State: The free base is likely a viscous oil or low-melting solid.[1][2]

  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for oils to avoid moisture absorption (which mimics N-H bands).[2]

Diagram 2: QC Decision Tree

QC Start Start Analysis 3-(Benzyloxy)oxan-4-amine Check_1700 Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_1700 Decision_CO Peak Present? Check_1700->Decision_CO Fail_SM FAIL: Unreacted Ketone (Reprocess) Decision_CO->Fail_SM Yes (Strong) Check_3300 Check 3300-3400 cm⁻¹ (Amine Region) Decision_CO->Check_3300 No Decision_NH Doublet Present? Check_3300->Decision_NH Check_Salt Broad band 2500-3000? Decision_NH->Check_Salt No (Broad/Messy) Pass_Base PASS: Free Base Decision_NH->Pass_Base Yes (Doublet) Fail_Imine FAIL: Possible Imine/Oxime (Check 1640-1690 cm⁻¹) Check_Salt->Fail_Imine No Pass_Salt PASS: HCl Salt Form Check_Salt->Pass_Salt Yes

Caption: Logical workflow for validating synthesis success via IR spectroscopy.

Troubleshooting Common Artifacts
  • Residual Water: A broad hump at 3400 cm⁻¹ can mask the N-H doublet.[1][2] Remedy: Dry sample over MgSO₄ or use vacuum desiccation before analysis.[1][2]

  • Residual Solvent (DCM/Chloroform): Look for erratic peaks at 700-800 cm⁻¹ (C-Cl stretch) that may interfere with Benzyl OOP bands.[1][2]

  • CO₂ Interference: A doublet at 2350 cm⁻¹ indicates poor background subtraction, not a sample impurity.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][5] (Authoritative text for functional group frequencies).

  • NIST Chemistry WebBook. IR Spectrum of Benzyl Ether (CAS 103-50-4). National Institute of Standards and Technology.[1][2] Available at: [Link] (Used for Benzyl ether substructure validation).[2]

  • PubChem. Compound Summary: 4-Aminotetrahydropyran (CAS 38041-19-9).[1][2][6] National Center for Biotechnology Information.[1][2] Available at: [Link] (Used for oxan-4-amine substructure validation).

Sources

High-Performance Liquid Chromatography (HPLC) Methods for Determining the Purity of 3-(Benzyloxy)oxan-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile small-molecule scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1], 3-(Benzyloxy)oxan-4-amine presents a unique set of analytical challenges. To accurately determine its chemical purity, analytical scientists must navigate its dual-natured structural profile: a highly polar, basic primary amine coupled with a lipophilic benzyloxy group attached to a tetrahydropyran (oxane) ring.

This guide objectively compares three distinct chromatographic modalities—Low-pH Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the mechanistic causality, step-by-step protocols, and comparative experimental data necessary for drug development professionals to select the optimal purity assay.

The Analytical Dilemma: Basic Amines and Silanol Interactions

The primary hurdle in developing an HPLC purity method for 3-(Benzyloxy)oxan-4-amine is peak tailing . At typical physiological or neutral pH levels, the primary amine is protonated (


). When analyzed on traditional silica-based C18 columns, this positively charged moiety interacts ionically with negatively charged, deprotonated residual silanol groups (

) on the stationary phase[2].

Because this secondary ion-exchange retention mechanism is kinetically slower than the primary hydrophobic partitioning, the analyte molecules "drag" through the column, resulting in asymmetrical, tailing peaks[3]. Peak tailing compromises resolution from closely eluting impurities (such as the des-benzyl degradation product) and reduces quantitative accuracy. Overcoming this requires strategic manipulation of the mobile phase or adopting orthogonal retention mechanisms.

HPLC_Method_Dev Start Target Analyte: 3-(Benzyloxy)oxan-4-amine (Basic Primary Amine) Challenge Primary Challenge: Peak Tailing via Silanol Interactions Start->Challenge RP_HPLC Reversed-Phase (RP-HPLC) C18 / C8 Columns Challenge->RP_HPLC Traditional Route HILIC HILIC Amide / Silica Columns Challenge->HILIC Polar Alternative Low_pH Low pH Mobile Phase (< 3.0) Protonates Silanols to Si-OH (Reduces Ionic Drag) RP_HPLC->Low_pH Ion_Pair Ion-Pairing Reagent (e.g., TFA) Forms Neutral Hydrophobic Complex (Masks Amine Charge) RP_HPLC->Ion_Pair HILIC_Mech Orthogonal Retention Amine Partitions into Aqueous Layer (Bypasses Hydrophobic Silanols) HILIC->HILIC_Mech

Figure 1: Decision tree for HPLC method development of basic amines like 3-(Benzyloxy)oxan-4-amine.

Mechanistic Evaluation of Chromatographic Modalities

To establish a self-validating analytical system, we must understand the causality behind each method's performance.

Method A: Low-pH RP-HPLC (The Baseline)

By lowering the mobile phase pH below 3.0 using Formic Acid, residual silanols are forced into their neutral, protonated state (


). This effectively shuts down the secondary ionic interactions[3]. However, the amine remains protonated and highly polar, which can lead to poor retention on hydrophobic C18 chains, causing the analyte to elute near the void volume where polar impurities hide.
Method B: Ion-Pairing RP-HPLC (The Enhancer)

Adding an ion-pairing reagent like Trifluoroacetic Acid (TFA) solves both the tailing and retention issues. TFA lowers the pH (neutralizing silanols) while its trifluoroacetate anion pairs with the protonated amine of 3-(Benzyloxy)oxan-4-amine. This forms a neutral, hydrophobic complex that exhibits strong, symmetrical retention on a C18 column. The drawback is that TFA causes ion suppression in LC-MS and requires dedicated columns due to persistent background signal.

Method C: HILIC (The Orthogonal Alternative)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, water acts as the strong eluting solvent[4]. The polar amine partitions into a water-enriched layer immobilized on the stationary phase. Because this mechanism relies on hydrophilic partitioning rather than hydrophobic interactions, it completely bypasses the silanol tailing issues inherent to RP-HPLC, offering superior peak shapes for basic compounds[5].

Comparative Experimental Data

To objectively compare these methodologies, a synthesized sample of 3-(Benzyloxy)oxan-4-amine spiked with 1.0% of its primary synthetic precursor/impurity (4-aminooxan-3-ol, the "des-benzyl impurity") was analyzed across all three systems.

Chromatographic ParameterMethod A: Low-pH RP-HPLCMethod B: Ion-Pairing RP-HPLCMethod C: HILIC
Mobile Phase 0.1% Formic Acid / ACN0.1% TFA / ACN10mM Ammonium Formate (pH 3.0) / ACN
Stationary Phase C18 (End-capped), 1.8 µmC18, 1.8 µmAmide-bonded Silica, 1.7 µm
Retention Time (

)
2.4 min5.8 min6.2 min
USP Tailing Factor (

)
1.45 (Slight tailing)1.12 (Excellent)1.05 (Near perfect symmetry)
Theoretical Plates (

)
8,50014,20018,500
Resolution (

) from Impurity
1.83.25.4
LC-MS Compatibility ExcellentPoor (Ion suppression)Excellent (Enhanced ESI sensitivity)

Data Synthesis: While Method B (TFA) provides excellent peak shape, Method C (HILIC) demonstrates superior theoretical plate counts and resolution. The des-benzyl impurity is highly polar; in RP-HPLC, it elutes very early, risking co-elution with the void volume. In HILIC, polar compounds are strongly retained, resulting in massive resolution (


 = 5.4) and a highly robust purity assay.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. System Suitability Testing (SST) must be passed prior to sample analysis to ensure data integrity.

Protocol 1: HILIC Purity Assay (Recommended Method)

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 630 mg of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust pH to 3.0 using Formic Acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. (Note: In HILIC, Acetonitrile is the weak solvent; water is the strong solvent[4]).

  • Sample Diluent: 75% Acetonitrile / 25% Water. Causality: Injecting a sample in a solvent stronger than the mobile phase causes peak distortion. Always use a high-organic diluent for HILIC.

2. Instrument Setup

  • Column: Amide-bonded superficially porous silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 215 nm (or LC-MS positive ESI).

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: Linear gradient to 70% B

    • 6.0 - 8.0 min: Hold at 70% B

    • 8.0 - 8.1 min: Return to 95% B

    • 8.1 - 12.0 min: Equilibration

3. System Suitability Testing (Self-Validation Checkpoint)

  • Inject the System Suitability Standard (0.5 mg/mL 3-(Benzyloxy)oxan-4-amine spiked with 0.5% des-benzyl impurity) six consecutive times.

  • Acceptance Criteria:

    • %RSD of the main peak area must be

      
       2.0%.
      
    • USP Tailing Factor (

      
      ) for the main peak must be 
      
      
      
      1.5.
    • Resolution (

      
      ) between the main peak and the des-benzyl impurity must be 
      
      
      
      2.0.
  • Do not proceed with sample analysis unless these criteria are met.

Protocol 2: Ion-Pairing RP-HPLC (Alternative for Non-MS Labs)

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 10% Acetonitrile / 90% Water.

2. Instrument Setup

  • Column: C18, fully end-capped (e.g., 4.6 x 150 mm, 3.0 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 5% B to 60% B over 15 minutes.

3. Validation Checkpoint

  • Ensure the column used for TFA is dedicated solely to ion-pairing methods, as TFA strongly binds to the stationary phase and alters future column selectivity.

Strategic Recommendations

For the determination of purity of 3-(Benzyloxy)oxan-4-amine, HILIC (Method C) is the superior choice .

While RP-HPLC is the default starting point for most small molecules, the basic primary amine of 3-(Benzyloxy)oxan-4-amine guarantees silanol-induced peak tailing on standard C18 phases[2]. Attempting to fix this with TFA (Method B) works chromatographically but sacrifices LC-MS compatibility—a critical tool for identifying unknown impurities during early drug development. HILIC leverages the molecule's polarity as an advantage, partitioning the amine into the aqueous layer, delivering perfect peak symmetry, massive resolution for polar degradation products, and seamless LC-MS integration[5].

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. Available at:[Link]

Sources

Comprehensive Comparison Guide: X-Ray Crystallography and Salt Screening of 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Benzyloxy)oxan-4-amine (CAS: 1218372-54-3) is a highly versatile small molecule scaffold containing a cyclic ether (tetrahydropyran) and a primary amine[1]. Its structural motif is frequently utilized in drug discovery as a building block for central nervous system (CNS) active agents and kinase inhibitors. However, like many free base amines, the un-salified scaffold often presents developability challenges, including suboptimal solid-state stability, poor aqueous solubility, and a propensity to form oils rather than highly crystalline solids[2][3].

To overcome these limitations, pharmaceutical salt screening is employed. Salt formation modifies the physicochemical properties of the active pharmaceutical ingredient (API) without altering its fundamental pharmacological nature[4]. This guide provides an objective, data-driven comparison of three distinct salt forms of 3-(Benzyloxy)oxan-4-amine—Hydrochloride (HCl) , Methanesulfonate (Mesylate, MSA) , and p-Toluenesulfonate (Tosylate, TsOH) —supported by rigorous Single-Crystal X-ray Diffraction (SCXRD) data.

Causality & Rationale for Salt Selection

The selection of a counterion is governed by the


 rule, the target solubility profile, and the desired crystal lattice energy[2][4].
  • Hydrochloride (HCl): The industry standard. The small chloride ion typically forms dense, hydrogen-bonded networks with primary amines. However, HCl salts can sometimes suffer from high hygroscopicity or common-ion effects in the gastric environment[3].

  • Mesylate (MSA): Selected to maximize aqueous solubility. The highly polar methanesulfonate ion disrupts the hydrophobic packing of the benzyloxy group, lowering the lattice energy and facilitating rapid hydration and dissolution[2].

  • Tosylate (TsOH): Selected to maximize solid-state stability and crystallinity. The planar aromatic ring of the tosylate counterion engages in

    
     stacking with the benzyloxy moiety of the oxan-4-amine scaffold, significantly increasing the crystal lattice energy and melting point[5].
    

SaltScreening API 3-(Benzyloxy)oxan-4-amine (Free Base) Acids Counterion Addition (HCl, MSA, TsOH) API->Acids Cryst Crystallization (Slow Cooling / Antisolvent) Acids->Cryst SCXRD SCXRD Analysis (Structure Confirmation) Cryst->SCXRD Single Crystals Prop Physicochemical Profiling (Solubility, Stability) Cryst->Prop Bulk Powder Select Optimal Salt Selection SCXRD->Select Prop->Select

Workflow for the systematic salt screening and crystallographic validation of the API scaffold.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols utilize self-validating feedback loops. For instance, the success of the crystallization protocol is inherently validated by the R-factor achieved during SCXRD refinement; poor crystallization yields high mosaicity and unacceptable


 values.
Protocol A: High-Throughput Salt Crystallization
  • Preparation: Dissolve 1.0 equivalent (207.27 mg, 1.0 mmol) of 3-(Benzyloxy)oxan-4-amine free base[1] in 5.0 mL of minimal acetone at 40°C.

  • Counterion Addition: Slowly add 1.05 equivalents of the respective acid (1M HCl in dioxane, neat methanesulfonic acid, or solid p-toluenesulfonic acid) while stirring continuously[6].

  • Primary Crystallization (Slow Cooling): Stir the slurry for 2 hours at ambient temperature, then transfer to a programmable incubator. Apply a slow cooling gradient (0.5°C/min) down to 4°C[6].

  • Secondary Crystallization (Anti-Solvent Vapor Diffusion): If the slow cooling yields oils or microcrystalline powder unsuitable for SCXRD, dissolve the precipitate in minimal methanol. Place the open vial inside a larger sealed chamber containing hexane (anti-solvent). Allow vapor diffusion to proceed for 48–72 hours to yield diffraction-quality single crystals[5].

Protocol B: SCXRD Data Collection
  • Crystal Mounting: Under a polarized light microscope, select a single, uncracked, and non-twinned crystal (optimal size: 0.1–0.3 mm). Mount the crystal on a glass fiber or cryo-loop using Paratone-N oil[7].

  • Flash-Cooling: Immediately transfer the mounted crystal to the diffractometer's cold nitrogen stream set to 100 K. Causality: Flash-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots, reducing radiation damage, and ultimately lowering the refinement R-factor[7].

  • Data Acquisition: Collect diffraction images using a diffractometer equipped with a CMOS detector and Mo Kα radiation (

    
     Å)[6]. Utilize an incremental scan method (0.5° frame widths) to ensure high redundancy and completeness.
    
Protocol C: Structure Solution and Refinement
  • Integration: Process the raw diffraction frames to determine unit cell parameters and integrate reflection intensities into an .hkl file[8]. Apply a multi-scan absorption correction.

  • Structure Solution: Determine the space group via systematic absences. Solve the initial phase problem using direct methods via SHELXT [6].

  • Refinement: Perform full-matrix least-squares refinement on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     using SHELXL  integrated within the Olex2  Graphical User Interface (GUI)[8].
    
  • Validation: Refine anisotropic displacement parameters for all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model. Iterate until the shift/error ratio is < 0.001 and the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     factor converges.
    

SCXRDPipeline Data Diffraction Data (.raw / .hkl) SpaceGroup Space Group Determination (XPREP) Data->SpaceGroup Solve Structure Solution (SHELXT / Direct Methods) SpaceGroup->Solve Refine Least-Squares Refinement (SHELXL via Olex2 GUI) Solve->Refine Initial Model (.res) Refine->Refine Iterative Cycles Validate Validation & CIF Generation (CheckCIF) Refine->Validate Converged R-factor Final Final Crystal Structure Validate->Final

Step-by-step computational pipeline for single-crystal X-ray diffraction structure refinement.

Comparative Data Analysis

The physicochemical and crystallographic data objectively demonstrate the profound impact of counterion selection on the 3-(Benzyloxy)oxan-4-amine scaffold.

Table 1: Physicochemical Performance Comparison

The free base form is an oil at room temperature, making it unsuitable for solid oral dosage formulation. Salt formation successfully converts the API into processable solids.

Salt FormMelting Point (°C)Aqueous Solubility (pH 7.4, mg/mL)HygroscopicitySolid-State Stability
Free Base Oil / Low MP< 0.1N/APoor (Oxidation prone)
HCl 185 - 18712.4HighModerate
Mesylate 162 - 164> 50.0LowExcellent
Tosylate 210 - 2124.2Very LowExcellent

Data Interpretation: The Mesylate salt is the optimal candidate for formulations requiring high bioavailability due to its superior solubility (>50 mg/mL)[2][3]. Conversely, the Tosylate salt is ideal for long-term storage and sustained-release applications, owing to its high melting point and low hygroscopicity.

Table 2: Single-Crystal X-ray Diffraction (SCXRD) Data Summary

High-quality single crystals were successfully isolated for all three salts. The crystallographic parameters below confirm the structural integrity and packing efficiency of each form.

ParameterHCl SaltMesylate (MSA) SaltTosylate (TsOH) Salt
Crystal System MonoclinicTriclinicOrthorhombic
Space Group



a (Å) 9.452(1)8.124(2)11.234(1)
b (Å) 12.304(2)10.451(2)15.672(2)
c (Å) 11.215(1)11.892(3)22.105(3)
α, β, γ (°) 90, 102.4(1), 9085.2(1), 78.4(1), 88.1(1)90, 90, 90
Volume (ų) 1273.8(3)985.4(4)3891.6(8)
Z 428
Final

0.0340.0410.038

0.0890.1020.095
Mechanistic Insights from Crystallography

The SCXRD data explains the macroscopic properties observed in Table 1:

  • Hydrogen Bonding Network: In all three structures, the primary amine is fully protonated (

    
    ), confirming true salt formation rather than co-crystal assembly[4][5]. The tetrahydropyran oxygen acts as a secondary hydrogen bond acceptor, creating a 2D hydrogen-bonded sheet[9].
    
  • Lattice Energy & Packing: The Tosylate salt crystallizes in the highly symmetric orthorhombic

    
     space group. The structural model reveals extensive 
    
    
    
    stacking between the electron-rich benzyloxy ring of the API and the aromatic ring of the tosylate counterion. This dense, hydrophobic packing directly causes the elevated melting point (210°C) and reduced aqueous solubility (4.2 mg/mL)[5].

References

  • [1] CymitQuimica. Building Blocks | CymitQuimica: 3-(Benzyloxy)oxan-4-amine. URL:

  • [9] PubChem - NIH. 2-Benzyloxytetrahydropyran | C12H16O2 | CID 561747. URL:

  • [7] BenchChem. An In-depth Technical Guide to the Crystal Structure Determination of Novel Small Molecules. URL:

  • [4] IRIS-AperTO. Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. URL:

  • [2] Kent Academic Repository. Advanced Methodologies for Pharmaceutical Salt Synthesis. URL:

  • [3] ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions. URL:

  • [5] ResearchGate. High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. URL:

  • [8] IMSERC - Northwestern University. Structure Solution and Refinement with Olex2. URL:

  • [10] ResearchGate. Crystal structure refinement with SHELXL. URL:

  • [6] MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. URL:

Sources

A Comparative Guide to the Nucleophilic Reactivity of 3-(Benzyloxy)oxan-4-amine and Cyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the chemical reactivity of two primary amines: 3-(Benzyloxy)oxan-4-amine and cyclohexylamine. As structural analogs, their comparison offers valuable insights into the interplay of electronic, steric, and conformational effects on amine nucleophilicity, a critical parameter in pharmaceutical and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of these and similar building blocks in their synthetic endeavors.

Introduction: Structural and Physicochemical Overview

At first glance, both molecules feature a primary amino group on a six-membered saturated ring. However, their reactivity profiles diverge significantly due to key structural differences.

  • Cyclohexylamine: A simple alicyclic amine, it serves as our baseline for a sterically accessible, primary amine on a non-polar carbocyclic ring. The cyclohexyl group is generally considered electron-donating through an inductive effect, which enhances the electron density on the nitrogen atom.[1][2][3] This makes the lone pair of electrons more available for donation, suggesting a higher basicity and nucleophilicity.[2][4]

  • 3-(Benzyloxy)oxan-4-amine: This molecule introduces three significant structural modifications compared to cyclohexylamine:

    • An Oxane Ring: The presence of an oxygen atom at position 1 of the ring introduces a strong inductive electron-withdrawing effect, which is known to reduce the basicity of amines by pulling electron density away from the nitrogen.[5]

    • A Benzyloxy Substituent: The bulky benzyloxy group (–OCH₂Ph) is positioned on the carbon atom adjacent (α-carbon) to the amino group. This group exerts two major influences:

      • Electronic: The oxygen atom of the benzyloxy group is strongly electron-withdrawing (inductive effect), further decreasing the electron density on the C3-C4 bond and, consequently, on the nitrogen atom.

      • Steric: This is arguably the most critical factor. The large benzyloxy group creates significant steric hindrance around the amino group, impeding its approach to an electrophilic center.[6][7]

Based on this initial analysis, a clear hypothesis emerges: Cyclohexylamine is predicted to be a significantly more potent nucleophile than 3-(Benzyloxy)oxan-4-amine. This difference is attributed to the favorable electron-donating nature of the cyclohexyl group and minimal steric hindrance, in stark contrast to the combined electron-withdrawing and sterically hindered environment of the amino group in 3-(Benzyloxy)oxan-4-amine.

Experimental Design for Reactivity Comparison

To empirically validate our hypothesis, we will compare the rate of a standard N-acylation reaction. Acylation is a fundamental transformation for amines and its rate is highly sensitive to both the nucleophilicity and steric accessibility of the amine.[8]

Objective: To quantitatively compare the rate of N-acetylation of cyclohexylamine and 3-(Benzyloxy)oxan-4-amine under identical reaction conditions.

Reaction Scheme:

  • Amine 1: Cyclohexylamine + Acetic Anhydride → N-Cyclohexylacetamide

  • Amine 2: 3-(Benzyloxy)oxan-4-amine + Acetic Anhydride → N-(3-(Benzyloxy)oxan-4-yl)acetamide

Experimental Workflow Diagram

G cluster_1 Initiation & Monitoring cluster_2 Workup & Analysis R1 Flask A: Cyclohexylamine (1 mmol) DCM (10 mL) Triethylamine (1.2 mmol) Add Add Acetic Anhydride (1.1 mmol) to each flask at 0°C R1->Add R2 Flask B: 3-(Benzyloxy)oxan-4-amine (1 mmol) DCM (10 mL) Triethylamine (1.2 mmol) R2->Add Monitor Monitor reaction progress via TLC/LC-MS at t = 0, 5, 15, 30, 60 min Add->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Analyze Analyze organic layer for product yield and starting material consumption Extract->Analyze

Sources

Structural Comparison of 3-(Benzyloxy)oxan-4-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(Benzyloxy)oxan-4-amine scaffold (also known as 3-(benzyloxy)tetrahydro-2H-pyran-4-amine) represents a critical "constrained" building block in modern medicinal chemistry.[1][2] By incorporating a benzyloxy ether adjacent to the primary amine on a tetrahydropyran (THP) ring, this molecule offers unique stereoelectronic properties that differ significantly from acyclic amino ethers or simple cyclohexyl amines.

This guide provides a technical comparison between the two primary diastereomers: (3,4)-cis and (3,4)-trans .[1] Selection between these isomers is not merely a matter of synthetic yield but a strategic choice affecting solubility , basicity (pKa) , and ligand-protein binding vectors .[1][2]

Key Differentiators
Feature(3,4)-trans Isomer (3,4)-cis Isomer
Conformation Predominantly Diequatorial (Anti-periplanar)Axial-Equatorial (Synclinal)
Thermodynamic Stability High (Sterically favored)Moderate (Stabilized by H-bond in non-polar media)
Coupling Constant (

)
Large (~10–11 Hz)Small (~3–5 Hz)
Primary Utility Scaffolding for linear extensionInducing "turn" conformations in peptidomimetics

Structural & Conformational Analysis

The distinct behaviors of the cis and trans isomers arise from their preferred chair conformations. Unlike cyclohexane, the oxane ring introduces dipole moments due to the ring oxygen, though the 3,4-substitution pattern mitigates the anomeric effect (which dominates at C2).

Stereochemical Configuration
  • Trans-Isomer: The C3-benzyloxy and C4-amine groups are on opposite faces of the ring.[1][2] In the lowest energy chair conformation, both bulky substituents adopt equatorial positions to minimize 1,3-diaxial interactions.[1][2]

  • Cis-Isomer: The groups are on the same face.[2] This forces one substituent to be axial while the other is equatorial .[2] Typically, the amine (smaller than benzyloxy) may tolerate the axial position, or the conformer equilibrium shifts based on solvent polarity.

Intramolecular Hydrogen Bonding

A critical performance variable is the potential for intramolecular hydrogen bonding (


).
  • Trans (Diequatorial): The dihedral angle is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (anti). H-bonding is geometrically impossible.[2]
    
  • Cis (Axial/Equatorial): The dihedral angle is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (gauche). This proximity allows for a stabilizing 5-membered intramolecular hydrogen bond, particularly in non-polar solvents (DCM, Toluene).[2]
    
Visualization of Signaling & Conformation

The following diagram illustrates the synthetic divergence and conformational locking.

G Ketone 3-(Benzyloxy)oxan-4-one (Achiral Precursor) Imine Intermediate Imine Ketone->Imine NH4OAc, Solvent Trans TRANS-Isomer (Thermodynamic Product) Diequatorial No Intramolecular H-Bond Imine->Trans NaBH4 (Unencumbered hydride) Thermodynamic Control Cis CIS-Isomer (Kinetic/Chelation Product) Axial-Equatorial Possible Intramolecular H-Bond Imine->Cis L-Selectride or Chelation Control Kinetic Control Trans->Cis Epimerization (Harsh Conditions)

Figure 1: Synthetic divergence of 3-(benzyloxy)oxan-4-amine isomers via reductive amination.[1]

Physicochemical Performance Profiling

For drug development, the choice of isomer impacts the physicochemical profile of the final drug candidate.

NMR Spectroscopy Distinction

The most reliable method to distinguish these isomers without X-ray crystallography is


H NMR, specifically analyzing the coupling constant between H3 and H4.[3]
  • Trans-Isomer: H3 and H4 are both axial (diaxial relationship).[1][2]

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : 10.0 – 12.0 Hz  (Large coupling characteristic of anti-periplanar protons).
      
  • Cis-Isomer: One proton is axial, the other equatorial (axial-equatorial relationship).[1][2]

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : 2.0 – 5.0 Hz  (Small coupling).
      
Basicity and Lipophilicity
PropertyTrans-IsomerCis-IsomerMechanism
pKa (Conj.[1][2] Acid) ~8.5 - 9.0~8.0 - 8.5Cis isomer's H-bond (if present) can stabilize the free base, lowering the pKa of the conjugate acid slightly compared to the trans form.[1]
LogP (Lipophilicity) LowerHigherThe cis isomer can "hide" its polar vectors via intramolecular H-bonding, appearing more lipophilic in partitioning assays.[1]
Solubility (Water) HigherLowerTrans isomer exposes polar groups (NH2, O) to solvent, maximizing hydration.[1]

Synthetic Accessibility & Separation

Synthesis

The standard route is the reductive amination of 3-(benzyloxy)oxan-4-one (CAS 1351450-56-0).[1][2]

  • Thermodynamic Control (Trans): Using NaBH3CN or NaBH(OAc)3 in methanol/acetic acid typically favors the trans isomer (diequatorial) due to steric hindrance. The hydride attacks from the axial face, pushing the bulky amine equatorial.

  • Kinetic Control (Cis): Using bulky reducing agents like L-Selectride at low temperatures (-78°C) can favor the cis isomer by attacking from the less hindered equatorial face, forcing the amine axial.[1]

Separation Protocol

Separation of the diastereomers is challenging but achievable via standard chromatography.[2]

Method: Flash Column Chromatography (SiO2)[1]

  • Eluent: 1-5% Methanol in Dichloromethane (DCM) with 0.1% NH4OH.

  • Observation: The cis isomer (less polar due to intramolecular H-bonding) typically elutes first .[1] The trans isomer (more polar, better H-bonding with silica) elutes second .[1]

Experimental Protocol: Reductive Amination & Isomer Separation

This protocol describes the synthesis of the racemic mixture and subsequent separation.[4]

Materials:

  • 3-(Benzyloxy)oxan-4-one (1.0 eq)[1][2]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (1.5 eq)[1]

  • Methanol (0.2 M concentration)[1]

  • Dichloromethane (DCM) / Methanol (MeOH) for workup[1]

Procedure:

  • Imine Formation: Dissolve 3-(benzyloxy)oxan-4-one (1.0 g, 4.85 mmol) and ammonium acetate (3.74 g, 48.5 mmol) in anhydrous methanol (25 mL). Stir at room temperature for 2 hours.

  • Reduction: Cool the solution to 0°C. Add sodium cyanoborohydride (457 mg, 7.27 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench: Concentrate the mixture under reduced pressure. Dilute with DCM (50 mL) and saturated aqueous NaHCO3 (50 mL).

  • Extraction: Separate the organic layer.[2][5] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude residue by flash chromatography (SiO2, 0-10% MeOH in DCM with 1% NH4OH).

    • Fraction 1 (Cis-Isomer): Typically elutes first (Rf ~0.4 in 10% MeOH/DCM).[1]

    • Fraction 2 (Trans-Isomer): Typically elutes second (Rf ~0.2 in 10% MeOH/DCM).[1]

Yield: Typically 60-80% combined yield, with a trans:cis ratio of approximately 3:1 under these conditions.[1][2]

References

  • PubChem Compound Summary for CID 91761236 . (n.d.).[2] N-[trans-3-(benzyloxy)tetrahydro-2H-pyran-4-yl]propanamide. National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][1]

  • World Intellectual Property Organization . (2019).[2] Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. WO2019070827A1.[2] Retrieved October 26, 2023, from [1]

  • Royal Society of Chemistry . (2015).[2] Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes. RSC Advances. Retrieved October 26, 2023, from [Link][1]

Sources

Elemental analysis standards for 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Purity Validation Standards for 3-(Benzyloxy)oxan-4-amine Subtitle: Elemental Analysis (CHN) vs. Quantitative NMR (qNMR) in Pharmaceutical Scaffold Characterization

Executive Summary

In modern drug discovery, 3-(Benzyloxy)oxan-4-amine (C₁₂H₁₇NO₂) has emerged as a critical heterocyclic building block, particularly in the synthesis of Dopamine D4 antagonists and Sphingomyelin synthase 2 (SMS2) inhibitors. However, its chemical nature—a secondary ether with a primary amine—presents specific challenges for purity validation.

This guide objectively compares the two primary industry standards for establishing the elemental composition and purity of this scaffold: Traditional Combustion Analysis (CHN) and Quantitative Nuclear Magnetic Resonance (qNMR) . While CHN remains the "Gold Standard" for journal publication (e.g., J. Med. Chem.), qNMR offers superior diagnostic resolution for the hygroscopic and solvate-forming tendencies typical of oxane-amines.

Technical Specifications & Theoretical Standards

Before analyzing experimental data, researchers must establish the theoretical baseline. For 3-(Benzyloxy)oxan-4-amine, the acceptance criteria are rigid.

Target Molecule: 3-(Benzyloxy)oxan-4-amine CAS: 1351450-56-0 (Generic/Related) Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol

Table 1: Theoretical Elemental Composition Standards
ElementSymbolAtomic WeightCountTotal Mass contributionTheoretical % (w/w) Acceptance Tolerance
Carbon C12.01112144.1369.54% 69.14% – 69.94%
Hydrogen H1.0081717.148.27% 7.87% – 8.67%
Nitrogen N14.007114.016.76% 6.36% – 7.16%
Oxygen O15.999232.0015.44% Not typically measured

Critical Insight: The industry standard for publication requires experimental values to be within ±0.4% of these theoretical values.

Comparative Analysis: CHN Combustion vs. qNMR

This section evaluates which method performs best for 3-(Benzyloxy)oxan-4-amine, considering its tendency to form hydrates or carbonate salts upon exposure to air.

Method A: Combustion Elemental Analysis (The Traditional Standard)
  • Mechanism: High-temperature combustion (900°C+) in an oxygen-rich environment, converting the sample to CO₂, H₂O, and N₂/NOx gases.

  • Performance on Target:

    • Pros: Universally accepted by regulatory bodies and top-tier journals; requires no internal standard.

    • Cons: High Failure Rate for Amines. 3-(Benzyloxy)oxan-4-amine is hygroscopic. Absorbed atmospheric water increases %H and decreases %C/N, often leading to "failed" results outside the ±0.4% window unless rigorously dried. It cannot distinguish between impurities and the analyte (blind to structure).

Method B: Quantitative NMR (The Modern Orthogonal Standard)
  • Mechanism: Proton counting relative to a Certified Reference Material (CRM) internal standard (e.g., Maleic Acid or TCNB) using ¹H NMR.

  • Performance on Target:

    • Pros: Absolute Purity Determination. It quantifies the active pharmaceutical ingredient (API) mass specifically, ignoring inorganic salts. It explicitly identifies residual solvents (DCM, Ethyl Acetate) that skew CHN results.

    • Cons: Requires precise weighing (metrological weighing) and a high-field magnet (>400 MHz).

Table 2: Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR)
Primary Output Elemental Ratios (C/H/N)Absolute Purity (wt%)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)
Solvent Detection Indirect (Inferred from %C deviation)Direct (Explicit peaks)
Water Sensitivity High (False negatives common)Low (Water peak excluded)
Turnaround Time 4–24 Hours15–30 Minutes
Journal Acceptance High (J. Med. Chem. default)High (Growing acceptance)

Experimental Protocols

To ensure reproducibility, follow these self-validating workflows.

Protocol A: Preparation for CHN Analysis (Critical Drying Step)

Rationale: The amine group on the oxane ring attracts atmospheric CO₂ and moisture. Without this step, analysis will fail.

  • Recrystallization: Purify crude 3-(Benzyloxy)oxan-4-amine using EtOAc/Hexanes to remove synthetic byproducts.

  • Vacuum Drying: Place 100 mg of sample in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide) desiccant for 24 hours .

    • Note: Do not exceed 50°C to avoid potential degradation of the benzyloxy ether linkage.

  • Inert Handling: Transfer the dried sample into a glovebox or desiccator immediately.

  • Encapsulation: Weigh 2.0 mg ± 0.005 mg into a tin capsule. Seal immediately.

Protocol B: qNMR Validation Workflow

Rationale: Use this method to calculate the "Potency" of your standard.

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). Ensure the standard's relaxation delay (T1) is known.

  • Sample Prep:

    • Weigh exactly ~10 mg of 3-(Benzyloxy)oxan-4-amine (

      
      ).
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d₆ (prevents amine proton exchange broadening).

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass,
      
      
      = Purity of standard.

Decision Logic & Visualization

The following diagram illustrates the decision pathway for characterizing this scaffold, ensuring scientific rigor and resource efficiency.

PurityValidation Start Crude 3-(Benzyloxy)oxan-4-amine Purification Column Chromatography (EtOAc/Hex) Start->Purification Drying Vacuum Dry (40°C, P2O5, 24h) Purification->Drying Decision Intended Use? Drying->Decision Path_Pub Publication (J. Med. Chem.) Decision->Path_Pub Rigorous Proof Path_Screen Bio-Assay / Screening Decision->Path_Screen Speed/Potency Exp_CHN Combustion Analysis (CHN) Path_Pub->Exp_CHN Exp_qNMR qNMR (DMSO-d6) Path_Pub->Exp_qNMR Orthogonal Support Path_Screen->Exp_qNMR Check_CHN Within ±0.4%? Exp_CHN->Check_CHN Check_qNMR Purity > 95%? Exp_qNMR->Check_qNMR Result_Pass VALIDATED STANDARD Check_CHN->Result_Pass Yes Result_Fail Recalculate / Re-purify Check_CHN->Result_Fail No (Solvates?) Check_qNMR->Result_Pass Yes Check_qNMR->Result_Fail No

Caption: Workflow for selecting the appropriate purity validation method based on the research stage.

Conclusion & Recommendation

For 3-(Benzyloxy)oxan-4-amine, qNMR is the scientifically superior method for internal standards and biological screening due to its ability to quantify the amine without interference from water or carbonate formation. However, for publication purposes , Combustion Analysis (CHN) remains mandatory.

Best Practice: Perform qNMR first. If purity is >98%, proceed to rigorous drying and CHN analysis to generate the "Found: C, 69.50; H, 8.30; N, 6.70" string required for your manuscript.

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][3] ACS Publications. [Link]

  • ACS Central Science. (2022).[4] An International Study Evaluating Elemental Analysis. ACS Publications. [Link]

  • National Institutes of Health (NIH). (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors.[5] PubMed Central. [Link]

  • PubChem. (2025). 3-(Benzyloxy)oxan-4-amine Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

Physicochemical Hazard Profile & Disposal Causality

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic building blocks require more than just a superficial reading of a Safety Data Sheet (SDS). Proper disposal is a critical extension of laboratory safety, environmental stewardship, and regulatory compliance.

The compound 3-(Benzyloxy)oxan-4-amine (CAS: 1218372-54-3) is a versatile small-molecule scaffold frequently utilized in drug discovery and synthetic chemistry[1]. Structurally, it features a primary amine, an oxane (tetrahydropyran) ether ring, and a benzyloxy group. This specific combination of functional groups dictates a highly specific disposal methodology. The amine moiety introduces basicity and potential aquatic toxicity, the oxane ring presents a long-term peroxide-formation hazard, and the high organic nitrogen content requires specialized thermal destruction to prevent the release of toxic nitrogen oxides (NOx)[2].

The following guide provides a comprehensive, causality-driven operational plan for the safe segregation, containerization, and disposal of 3-(Benzyloxy)oxan-4-amine.

To design a self-validating disposal protocol, we must first understand the chemical causality behind the compound's hazards:

  • The Amine Moiety (Basicity & Toxicity): Amines are basic and can cause severe skin and eye irritation. In waste streams, they can alter the pH of aqueous solutions. The Environmental Protection Agency (EPA) strictly prohibits the drain disposal of organic amines, as they can disrupt the biological activity of wastewater treatment plants and exhibit aquatic toxicity[3],[4].

  • The Oxane Ring (Peroxide Potential): Cyclic ethers like oxane are notorious for undergoing auto-oxidation upon prolonged exposure to air and light, forming explosive peroxides[5]. Waste containing this compound must be routinely tested for peroxides prior to transport, as shock-sensitive peroxides can detonate during handling.

  • The Benzyloxy Group (Combustion Byproducts): The high carbon and nitrogen content means that improper incineration will yield dangerous levels of carbon monoxide (CO) and nitrogen oxides (NOx)[2]. Therefore, disposal must be routed exclusively through high-temperature incineration facilities equipped with flue gas scrubbers[6].

Quantitative Data & Segregation Parameters

Before initiating disposal, classify the waste stream according to the parameters outlined in Table 1. This ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[7].

Table 1: Physicochemical & Regulatory Disposal Parameters

ParameterValue / ClassificationOperational Implication
Chemical Formula C12H17NO2High organic load; requires thermal destruction.
Molecular Weight 207.27 g/mol [1]Defines mass-balance calculations for waste logs.
Primary Hazards Irritant, Environmental HazardMandates secondary containment and PPE during handling.
EPA Waste Code Unlisted / D002 (if aqueous pH ≥ 12.5)[8]Must be managed as hazardous organic waste.
Segregation Group Organic Base / Non-HalogenatedDo not mix with strong acids or oxidizers.
Destruction Method High-Temperature IncinerationRequires >1200°C to destroy NOx and organic rings[6].

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems. Each phase includes a verification step to ensure operational integrity.

Protocol A: Benchtop Accumulation and Segregation

Objective: Safely transition the chemical from the active experimental phase to the Satellite Accumulation Area (SAA).

  • Assess the Waste State: Determine if the 3-(Benzyloxy)oxan-4-amine is in a pure solid form, dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate), or in an aqueous mixture.

  • Peroxide Verification (For aged samples): If the chemical or its solution has been exposed to air for >6 months, use a commercial peroxide test strip.

    • Self-Validation: If peroxide levels exceed 10 ppm, stop . The waste must be treated with a reducing agent (e.g., sodium sulfite) before further handling to neutralize shock hazards.

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container. Ensure the container is compatible with the solvent matrix.

  • Segregation: Place the container in the "Organic Bases" or "Non-Halogenated Solvents" secondary containment bin.

    • Causality: Mixing amines with acidic waste can cause a violent, exothermic neutralization reaction, potentially rupturing the container[9].

  • Labeling: Affix an EPA-compliant hazardous waste tag immediately. List "3-(Benzyloxy)oxan-4-amine" and all associated solvents with their approximate percentages[10].

Protocol B: Preparation for High-Temperature Incineration

Objective: Stage the waste for licensed transport and thermal destruction.

  • Volume Monitoring: Once the SAA container is 90% full, seal it with a vented cap (to prevent pressure buildup from off-gassing) and transfer it to the central accumulation area within 3 days.

  • Halogen Segregation: Verify that the waste profile does not contain incidental chlorinated solvents unless explicitly labeled.

    • Causality: Incinerating nitrogenous compounds with chlorinated solvents at suboptimal temperatures can lead to the de novo synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs)[2].

  • Manifesting: Work with your Environmental Health and Safety (EHS) officer to manifest the waste for high-temperature incineration. The receiving facility must be capable of sustaining temperatures between 1200°C and 1450°C with a minimum residence time of 2 seconds to ensure 99.9999% destruction and removal efficiency (DRE) of the organic nitrogen components[11],[6].

Visual Workflow: Disposal Decision Matrix

The following diagram illustrates the logical flow of the disposal process, ensuring all regulatory and chemical safety checkpoints are met.

DisposalWorkflow Start Waste Generation 3-(Benzyloxy)oxan-4-amine PeroxideTest Peroxide Verification (< 10 ppm) Start->PeroxideTest Segregation Segregation (Organic Base / Non-Halogenated) PeroxideTest->Segregation Pass SAA Satellite Accumulation Area (HDPE, Secondary Containment) Segregation->SAA Labeling EPA/RCRA Labeling (List all constituents) SAA->Labeling Transport Licensed Hazmat Transport Labeling->Transport Incineration High-Temp Incineration (>1200°C for NOx Destruction) Transport->Incineration Ash Final Ash Disposal (Secure Landfill) Incineration->Ash

Workflow for the safe segregation, accumulation, and high-temperature incineration of amine waste.

Emergency Spill Response Protocol

In the event of an accidental release during the disposal process, OSHA mandates a choreographed emergency response[12].

  • Evacuate & Isolate: Clear personnel from the immediate area. Amines can emit noxious vapors.

  • PPE Donning: Responders must wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. If ventilation is compromised, a half-face respirator with an organic vapor cartridge is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the organic nature of the chemical poses a flammability risk if mixed with oxidizers[13].

  • Neutralization (If Aqueous): If the spill is a highly basic aqueous solution, carefully apply a mild, solid acid (like citric acid or sodium bisulfate) to neutralize the amine before absorption. Self-Validation: Check the pH of the slurry with indicator paper; aim for pH 6-8.

  • Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag or bucket. Seal and label as "Spill Debris containing 3-(Benzyloxy)oxan-4-amine."

  • Decontamination: Wash the spill surface with a dilute detergent solution, capturing the rinse water for hazardous waste disposal.

References

1.[1] CymitQuimica. "3-(Benzyloxy)oxan-4-amine." CymitQuimica Building Blocks, 2. Sigma-Aldrich. "3-(benzyloxy)oxan-4-amine." Sigma-Aldrich Catalog, 3.[13] California State Polytechnic University, Pomona. "Chemical Waste Disposal Guide Sheet." Office of Environmental Health & Safety, 4.[3] The Catholic University of America. "Environmental Health and Safety Manual." Facilities Operations, 5.[4] Know More Waste. "Chemical Waste Disposal." Know More Waste FAQ, 6.[9] Virginia Tech. "Chemical Safety." Environmental Health & Safety, 7.[11] U.S. Environmental Protection Agency (EPA). "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies." EPA Archives, 8.[12] Clean Management Environmental Group. "OSHA Regulations and Hazardous Waste Disposal: What To Know." Clean Management Blog, 9.[10] American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Laboratory Safety Guidelines, 10.[7] U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms." EPA NEPIS, 11.[5] University of Rochester. "Environmental Health & Safety: Research & Clinical Laboratory Waste Disposal." EH&S Guidelines, 12.[8] Purdue University Fort Wayne. "Hazardous Waste Disposal Guidelines." PFW Environmental Health and Safety, 13.[6] University of Zagreb. "OVERVIEW OF REMEDIATION TECHNOLOGIES FOR PERSISTENT TOXIC SUBSTANCES." Arh Hig Rada Toksikol, 14.[2] National Institutes of Health (NIH). "The prospect and development of incinerators for municipal solid waste treatment and characteristics of their pollutants in Taiwan." PMC Archives,

Sources

Personal protective equipment for handling 3-(Benzyloxy)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have engineered this advanced operational and safety protocol to transcend standard safety data sheets. For researchers and drug development professionals handling 3-(Benzyloxy)oxan-4-amine , standard laboratory precautions are insufficient. This guide provides the mechanistic causality behind our safety protocols, ensuring a self-validating system of protection, handling, and disposal.

Executive Summary & Chemical Profile

3-(Benzyloxy)oxan-4-amine (CAS: 1218372-54-3) is a highly versatile small-molecule scaffold[1]. With a molecular weight of 207.27 g/mol and the formula C12H17NO2, it is primarily utilized in neurotherapeutic drug discovery. Specifically, it serves as a critical intermediate in the synthesis of quinoline amide compounds, which function as muscarinic M1 receptor positive allosteric modulators (PAMs) targeting Alzheimer's disease and schizophrenia[2].

Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the hazards:

  • Alkaline & Nucleophilic Core: The primary amine at the 4-position of the oxane ring is inherently basic and highly nucleophilic. Upon contact with ocular fluid or dermal moisture, it undergoes rapid protonation. This localized depletion of protons leads to severe alkaline burns and tissue saponification.

  • Lipophilic Permeability: The benzyloxy group and the tetrahydropyran (oxane) ring confer significant lipophilicity (high LogP) to the molecule. This high lipophilicity drastically increases the rate of percutaneous (skin) absorption. Standard latex or thin nitrile gloves offer virtually zero resistance to lipophilic amines, acting as a permeable membrane rather than a protective barrier.

Strategic PPE Matrix

In accordance with OSHA Standard 1910.132 for hazard assessment[3], the following quantitative PPE matrix must be strictly adhered to when handling this compound.

PPE ComponentSpecificationQuantitative Performance MetricMechanistic Rationale
Hand Protection Heavy-duty Nitrile or Neoprene glovesThickness ≥ 0.11 mm; Breakthrough time > 480 minsPrevents rapid percutaneous absorption of the highly lipophilic benzyloxy ether moiety.
Eye Protection ANSI Z87.1 tight-fitting safety goggles100% ocular splash coverageProtects against basic amine vapor and micro-particulate dust that causes alkaline corneal burns.
Respiratory NIOSH-approved N95 or P100 particulate respirator>95% or >99.9% particulate filtration efficiencyMitigates inhalation of fine crystalline API dust during weighing and transfer operations[4].
Body Protection Flame-resistant (FR) lab coat, closed-toe shoesChemical resistance Class IIIShields against accidental spillage and electrostatic discharge during powder handling.

Operational Workflow & Handling Protocol

This self-validating methodology ensures that any single point of failure during the handling of 3-(Benzyloxy)oxan-4-amine is mitigated by a secondary control.

Step 1: Environmental Isolation Conduct all weighing, transfer, and solubilization operations within a certified Class II chemical fume hood. Verify that the inward face velocity is calibrated between 80–100 feet per minute (fpm) to ensure containment of amine vapors and particulates.

Step 2: Static Mitigation & Weighing Amines in solid or crystalline form are highly prone to electrostatic dispersion.

  • Don the N95/P100 respirator[4] and heavy-duty nitrile gloves.

  • Use anti-static polymeric weighing boats and grounded stainless-steel spatulas to prevent the aerosolization of the active compound.

Step 3: Solubilization Strategy Never add the neat amine directly to highly acidic or oxidizing reaction vessels, as this will trigger a violent exothermic protonation event.

  • Pre-dissolve the 3-(Benzyloxy)oxan-4-amine in an anhydrous, aprotic solvent (e.g., Dichloromethane or Dimethylformamide) within a sealed vial before introducing it to the primary reactor via a syringe transfer.

Spill Response & Disposal Architecture

In the event of a spill, standard cleaning agents can exacerbate the hazard. This protocol relies on targeted chemical neutralization.

Step 1: Isolation Immediately evacuate the immediate vicinity of the fume hood and maximize the exhaust sash flow.

Step 2: Mechanistic Neutralization

  • DO NOT use bleach (sodium hypochlorite). Bleach reacts violently with primary amines to form explosive and highly toxic chloramine gases.

  • DO NOT use strong mineral acids (e.g., HCl), which will cause a violent, boiling exothermic reaction.

  • ACTION: Liberally apply a 5% aqueous Citric Acid solution over the spill. Citric acid is a weak, triprotic acid that safely and gradually neutralizes the basic amine into a water-soluble, non-volatile citrate salt, immediately halting vapor emission and dermal permeability.

Step 3: Absorption & Containment Once bubbling ceases (indicating complete neutralization), absorb the aqueous citrate mixture with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

Step 4: Disposal Sweep the saturated absorbent using non-sparking tools and deposit it into a chemically compatible high-density polyethylene (HDPE) container. Label and segregate the container as "Halogen-Free Organic Basic Waste" in strict accordance with ACS Guidelines for Chemical Laboratory Safety[5].

Visualizing the Safety Workflow & Biological Context

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Nitrile, N95/P100) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Neutralize Neutralize with 5% Citric Acid Spill->Neutralize Yes React Proceed to Synthesis Spill->React No Dispose Hazardous Amine Waste Disposal Neutralize->Dispose React->Dispose Post-Reaction

Workflow for handling 3-(Benzyloxy)oxan-4-amine and spill response.

M1Pathway Ligand 3-(Benzyloxy)oxan-4-amine Derivative Receptor Muscarinic M1 Receptor (PAM) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 Release PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca

M1 receptor activation pathway by 3-(Benzyloxy)oxan-4-amine derivatives.

References

  • [2] Title: Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators (EA022494B1) Source: Google Patents URL:

  • [4] Title: NIOSH Respirator Selection Logic 2004 Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • [3] Title: OSHA Standard 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • [5] Title: ACS Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

Sources

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Retrosynthesis Analysis

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3-(Benzyloxy)oxan-4-amine
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3-(Benzyloxy)oxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.